7-methoxy-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINCPBIVGNTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566263 | |
| Record name | 4-Methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27080-53-1 | |
| Record name | 4-Methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Benzimidazole Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 7-Methoxy-1H-benzo[d]imidazole: Chemical Properties, Structure, and Synthetic Methodologies
The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," it is a component in a multitude of biologically active compounds, owing to its structural similarity to naturally occurring purines, which allows it to interact with a wide range of biological macromolecules.[1][2] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas. Derivatives of the benzimidazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][4]
This guide focuses on a specific derivative, this compound. The introduction of a methoxy group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its potential biological activity and making it a valuable building block for drug discovery and a subject of interest for chemical and biological research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by the benzimidazole core with a methoxy (-OCH₃) group attached to carbon 7 of the benzene ring.
Structural Analysis:
The benzimidazole ring system is planar.[5] The molecule exists in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. This tautomerism is a key feature of N-unsubstituted benzimidazoles and influences their reactivity and biological interactions. The methoxy group, being an electron-donating group, increases the electron density of the benzene ring, which can affect the molecule's interaction with biological targets and its reactivity in chemical syntheses.
While a specific crystal structure for this compound is not publicly available, analysis of related structures reveals common packing motifs.[6][7][8] In the solid state, benzimidazole derivatives typically exhibit extensive intermolecular hydrogen bonding, with N-H---N interactions forming chains or dimers.[8] Additionally, π–π stacking between the aromatic rings of adjacent molecules is a common and dominating structural feature that contributes to crystal packing stability.[9]
Physicochemical Data:
Quantitative experimental data for this specific molecule is sparse in the literature. However, key properties can be tabulated based on supplier information and predictions from related structures.
| Property | Value / Information | Source |
| Molecular Formula | C₈H₈N₂O | [10][11] |
| Molecular Weight | 148.16 g/mol | [10][11] |
| Appearance | Expected to be a solid at room temperature. | N/A |
| Melting Point | Not reported. Related methoxy-substituted benzimidazoles have melting points in the range of 220-250 °C.[12] | N/A |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and methanol. | N/A |
| pKa | Not reported. Benzimidazole has a pKa of ~5.5 for the protonated form. The methoxy group may slightly alter this value. | N/A |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound. While a complete, published dataset for this specific compound is not available, the expected spectral characteristics can be accurately predicted based on extensive data from analogous structures.[13][14][15][16]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton. The N-H proton often appears as a broad singlet at a high chemical shift (>12 ppm) in DMSO-d₆.[12][14] The aromatic protons on the benzene ring will appear as a set of coupled multiplets, and the C2 proton on the imidazole ring will be a singlet further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure. The C2 carbon of the imidazole ring is typically observed in the 150-155 ppm region.[14]
Expected NMR Chemical Shifts (in DMSO-d₆):
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / Comparison |
| C2-H | ~8.1-8.3 (s) | ~151-154 | Based on unsubstituted and 2-substituted benzimidazoles.[13][14] |
| C4-H | ~7.4-7.6 (d) | ~110-115 | Aromatic region, ortho to methoxy group. |
| C5-H | ~6.9-7.1 (t) | ~120-125 | Aromatic region. |
| C6-H | ~7.1-7.3 (d) | ~115-120 | Aromatic region. |
| C7a | N/A | ~140-145 | Bridgehead carbon. |
| C3a | N/A | ~135-140 | Bridgehead carbon. |
| C7 | N/A | ~145-150 | Carbon bearing the methoxy group. |
| OCH₃ | ~3.8-4.0 (s) | ~55-57 | Typical range for aryl methoxy groups.[17] |
| N-H | >12.0 (br s) | N/A | Characteristic of benzimidazole N-H in DMSO.[12] |
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:
-
N-H Stretch: A broad band in the region of 3300-3500 cm⁻¹.[12]
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals from the methoxy group around 2850-2960 cm⁻¹.[18]
-
C=N Stretch: A strong absorption around 1600-1625 cm⁻¹.[12]
-
C-O Stretch (Aryl Ether): A characteristic band around 1250 cm⁻¹.[13]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion (M⁺) peak at m/z = 148. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or other characteristic fragmentations of the benzimidazole ring.[17]
Part 3: Synthesis and Reactivity
The most common and direct method for synthesizing benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic and dehydrating conditions.[19][20]
Proposed Synthesis Protocol: Phillips Condensation
This protocol describes the synthesis of this compound from 3-methoxybenzene-1,2-diamine and formic acid.
Sources
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Potential therapeutic applications of 7-methoxy-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Therapeutic Applications of 7-Methoxy-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant molecules.[1][2][3] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, readily interacts with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Among its numerous derivatives, this compound and related methoxy-substituted analogues have emerged as compounds of significant interest, demonstrating promising potential across several therapeutic domains. This technical guide provides a comprehensive analysis of the synthesis, mechanisms of action, and potential applications of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental designs, present detailed protocols for key validation assays, and synthesize quantitative data to offer a clear perspective for researchers, scientists, and drug development professionals.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The structural similarity of the benzimidazole nucleus to purine nucleoside bases allows it to interact proficiently with the biopolymers of living systems.[3] This fundamental property has been exploited to develop drugs with a vast range of therapeutic effects, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antiviral, and antihypertensive agents.[1][4] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a methoxy group, as in this compound, can significantly alter lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby influencing the compound's interaction with specific biological targets and enhancing its therapeutic potential.[5][6]
Synthesis of Methoxy-Substituted Benzimidazoles
The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation.[6][7] These reactions often require harsh conditions, such as strong acids and high temperatures.[7]
General Synthesis Workflow
The following protocol outlines a common method for synthesizing 2-substituted benzimidazoles, which can be adapted for this compound by starting with 3-methoxy-1,2-phenylenediamine.
Experimental Protocol: Synthesis via Condensation
-
Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) and a suitably substituted carboxylic acid (1 equivalent) in a reaction vessel containing a dehydrating agent like polyphosphoric acid or under acidic conditions (e.g., 4N HCl).[6]
-
Condensation Reaction: Heat the mixture under reflux for several hours (typically 4-6 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water and neutralize it carefully with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the precipitate thoroughly with distilled water to remove any residual salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzimidazole derivative.[8]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]
Synthesis Workflow Diagram
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- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendancy of 7-Methoxy-1H-benzo[d]imidazole: A Privileged Scaffold for Kinase Inhibition in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 7-methoxy-1H-benzo[d]imidazole core represents a significant "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and its burgeoning role in the development of therapeutics targeting critical oncogenic and inflammatory pathways. Particular emphasis is placed on its application as a potent inhibitor of PIM and DYRK kinases, substantiated by detailed experimental protocols and data from seminal patent literature. This document serves as an essential resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.
Introduction: The Benzimidazole Motif and the Significance of the 7-Methoxy Substitution
The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal framework for engaging with the ATP-binding sites of various enzymes, particularly protein kinases.
The strategic placement of a methoxy group at the 7-position of the benzimidazole core has emerged as a key design element in the pursuit of novel kinase inhibitors. This substitution can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most importantly, its binding affinity and selectivity for target kinases. The electron-donating nature of the methoxy group can modulate the electronic landscape of the aromatic system, potentially enhancing interactions with key residues in the kinase active site.
This guide will delve into the specifics of the this compound scaffold, highlighting its therapeutic potential as a platform for the development of inhibitors against the PIM and DYRK families of serine/threonine kinases. These kinases are pivotal regulators of cell proliferation, survival, and differentiation, and their dysregulation is implicated in a wide range of human pathologies, including various cancers and autoimmune disorders.[1]
Therapeutic Rationale: Targeting PIM and DYRK Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) and DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) families of kinases represent high-value targets for therapeutic intervention.
-
PIM Kinases (PIM1, PIM2, PIM3): These are constitutively active serine/threonine kinases that play a crucial role in cell cycle progression, apoptosis, and cell survival.[2] Overexpression of PIM kinases is a hallmark of many hematological malignancies and solid tumors, contributing to tumorigenesis and resistance to conventional therapies.[3] Therefore, potent and selective PIM inhibitors are highly sought after as novel anticancer agents.[4]
-
DYRK1A Kinase: This kinase is involved in a diverse array of cellular processes, including neurodevelopment and cell proliferation.[5] Its over-activity has been linked to developmental abnormalities in Down syndrome and has been implicated in the pathology of Alzheimer's disease. Furthermore, DYRK1A is increasingly recognized as a valid target in oncology, with roles in glioblastoma and other cancers.[6]
The development of small molecule inhibitors that can selectively target these kinases holds immense promise for the treatment of these debilitating diseases. The this compound scaffold has proven to be a particularly fruitful starting point for the design of such inhibitors.[1]
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound core typically proceeds via the condensation of 3-methoxy-1,2-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. A general synthetic scheme is outlined below, based on procedures detailed in the patent literature.[1]
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative 2-Amino-7-methoxy-1H-benzo[d]imidazole Derivative
The following protocol is a representative example adapted from the patent literature for the synthesis of a key intermediate.[1]
Step 1: Synthesis of 7-Methoxy-1H-benzo[d]imidazol-2-amine
-
Reaction Setup: To a solution of 3-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 7-methoxy-1H-benzo[d]imidazol-2-amine.
Step 2: N-Arylation of 7-Methoxy-1H-benzo[d]imidazol-2-amine
-
Reaction Setup: In a sealed vessel, combine 7-methoxy-1H-benzo[d]imidazol-2-amine (1.0 eq), an appropriate aryl halide (e.g., a substituted bromopyridine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq), a phosphine ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous, aprotic solvent such as dioxane.
-
Reaction Conditions: Degas the reaction mixture with argon and heat to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired N-arylated product.
Structure-Activity Relationship (SAR) Analysis
The patent literature provides valuable insights into the structure-activity relationships of this compound derivatives as PIM and DYRK1A inhibitors.[1] The following table summarizes the inhibitory activities of a selection of representative compounds.
| Compound ID | R1 (at N1) | R2 (at C2-amino) | PIM1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) |
| I-1 | H | 4-pyridyl | 50-100 | 10-50 |
| I-2 | H | 3-pyridyl | >500 | 100-500 |
| I-3 | H | 2-pyridyl | 100-500 | 50-100 |
| I-4 | 2-methoxyethyl | 4-pyridyl | 10-50 | <10 |
| I-5 | 2-hydroxyethyl | 4-pyridyl | 10-50 | <10 |
| I-6 | H | 4-(2-methoxypyridyl) | 100-500 | 50-100 |
Key SAR Observations:
-
Substitution at the C2-amino position: A nitrogen-containing heteroaryl group, particularly a 4-pyridyl moiety, appears to be crucial for potent inhibitory activity against both PIM1 and DYRK1A.
-
Substitution at the N1 position: Alkylation at the N1 position with small, polar groups such as 2-methoxyethyl or 2-hydroxyethyl can enhance potency, particularly against DYRK1A.
-
The 7-methoxy group: The consistent presence of the 7-methoxy group across a range of potent inhibitors underscores its importance for favorable interactions within the kinase active site.
Caption: Key structural elements influencing the kinase inhibitory activity.
Experimental Protocols for Biological Evaluation
The evaluation of this compound derivatives as kinase inhibitors involves a series of in vitro biochemical and cellular assays.
Biochemical Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.
A. PIM1 Kinase Assay (ADP-Glo™ Kinase Assay) [7][8]
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (serially diluted in DMSO) or DMSO control.
-
Enzyme and Substrate Addition: Add 2 µL of PIM1 enzyme and 2 µL of a substrate/ATP mixture (e.g., S6K substrate).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Luminescence Measurement: Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence. The IC₅₀ value is determined from the dose-response curve.
B. DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay) [9]
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound (serially diluted in DMSO) or DMSO control.
-
Kinase and Antibody Addition: Add 5 µL of a mixture containing the DYRK1A kinase and a Europium-labeled anti-tag antibody.
-
Tracer Addition: Add 5 µL of an Alexa Fluor® 647-labeled kinase tracer to initiate the binding reaction.
-
Incubation and FRET Measurement: Incubate the plate at room temperature for 60 minutes and measure the Fluorescence Resonance Energy Transfer (FRET) signal. The IC₅₀ value is calculated from the displacement of the tracer by the inhibitor.
Cellular Proliferation Assay
Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., leukemia or solid tumor cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (50% growth inhibition) value from the dose-response curve.
Caption: Workflow for the biological evaluation of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a versatile and highly promising platform for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the 7-methoxy group, makes it an attractive starting point for medicinal chemistry campaigns. The successful application of this scaffold in the design of potent PIM and DYRK1A inhibitors, as evidenced by the extensive patent literature, highlights its significant therapeutic potential in oncology and beyond.
Future research in this area will likely focus on:
-
Optimization of Selectivity: Fine-tuning the substituents on the benzimidazole core to achieve greater selectivity for specific kinase isoforms, thereby minimizing off-target effects.
-
Exploration of New Therapeutic Areas: Investigating the utility of this compound derivatives in other diseases where PIM and DYRK kinases are implicated, such as autoimmune and neurodegenerative disorders.
-
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with non-catalytic cysteine residues in the kinase active site, potentially leading to increased potency and duration of action.
References
- CZARDYBON WOJCIECH, et al. Benzimidazole derivatives as kinase inhibitors. U.S.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Mirgany, T. O., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals.
- Trout, H., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology.
- Gąsiorowski, K., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. Pharmacological Reports.
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BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
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Reaction Biology. DYRK1/DYRK1A Kinase Assay Service. [Link]
- Kumar, A., et al. (2022). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Drug Targets.
- Himpel, N., et al. (2014).
- Singh, A., et al. (2024). Unlocking the therapeutic potential of N-heterocyclic derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Venkataramani, P., et al. (2025).
- Li, Y., et al. (2024). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. European Journal of Medicinal Chemistry.
- Venkataramani, P., et al. (2025).
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The Anticancer Potential of 7-Methoxy-1H-benzo[d]imidazole: A Field in Need of Exploration
For Immediate Release
Shanghai, China – January 2, 2026 – While the benzimidazole scaffold is a well-established pharmacophore in the development of anticancer agents, a comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the specific anticancer properties of 7-methoxy-1H-benzo[d]imidazole. Despite the broad investigation into variously substituted benzimidazole derivatives, which have shown promise in targeting a multitude of cancer-related pathways, dedicated research into the biological activity and therapeutic potential of this particular methoxy-substituted isomer remains notably absent from published studies.
The benzimidazole core, a heterocyclic aromatic compound, has given rise to a plethora of derivatives exhibiting a wide range of biological activities. In the realm of oncology, these derivatives have been shown to exert their effects through diverse mechanisms of action. These include, but are not limited to, the inhibition of crucial enzymes such as epidermal growth factor receptor (EGFR), poly (ADP-ribose) polymerase (PARP), and histone deacetylases (HDACs). Furthermore, some benzimidazole compounds have demonstrated the ability to interfere with tubulin polymerization, a key process in cell division, and act as topoisomerase inhibitors, disrupting DNA replication in cancer cells.
A thorough search of prominent scientific databases for studies on the synthesis, biological evaluation, mechanism of action, and cytotoxicity of this compound in the context of cancer has yielded no specific results. While commercial suppliers list the compound, indicating its chemical accessibility, the crucial preclinical data required to build a technical guide on its anticancer properties is missing. There are no published reports detailing its efficacy against various cancer cell lines, its specific molecular targets, or the signaling pathways it may modulate.
This lack of available data presents both a challenge and an opportunity for the cancer research and drug development community. The absence of information means that a potentially valuable therapeutic agent may be being overlooked. The unique electronic and steric properties conferred by the methoxy group at the 7-position could lead to novel interactions with anticancer targets, potentially offering a distinct therapeutic window or overcoming resistance mechanisms associated with other benzimidazole derivatives.
Therefore, this whitepaper serves not as a guide to the known anticancer properties of this compound, but rather as a call to action for the scientific community. There is a clear and present need for foundational research to be conducted on this compound. Such research should encompass:
-
Chemical Synthesis and Characterization: Development and optimization of synthetic routes specifically for producing this compound for biological screening.
-
In Vitro Cytotoxicity Screening: Evaluation of the compound's anticancer activity against a diverse panel of human cancer cell lines to identify potential areas of therapeutic efficacy.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand how it exerts its potential anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related derivatives to understand the role of the 7-methoxy group and to optimize for potency and selectivity.
The exploration of novel chemical space is a cornerstone of oncology drug discovery. This compound represents a scientifically intriguing and underexplored molecule within a privileged class of compounds. Its investigation holds the potential to uncover new therapeutic avenues for the treatment of cancer. It is our hope that this document will stimulate the necessary research to fill this critical knowledge gap and determine if this compound holds the key to a new generation of anticancer therapies.
An In-depth Technical Guide to the Antimicrobial Spectrum of 7-Methoxy-1H-benzo[d]imidazole Analogs
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Benzimidazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial effects.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of a specific subclass: 7-methoxy-1H-benzo[d]imidazole analogs. We will delve into their efficacy against a variety of bacterial and fungal pathogens, explore the structure-activity relationships that govern their potency, and discuss their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
Benzimidazole, a bicyclic molecule formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules.[2] This has led to the development of numerous benzimidazole-based drugs with diverse therapeutic applications, including anthelmintic, antiviral, and anticancer agents.[3][4]
In the realm of infectious diseases, benzimidazole derivatives have demonstrated significant potential as antimicrobial agents. Their broad spectrum of activity encompasses antibacterial, antifungal, and antiprotozoal effects.[5] The versatility of the benzimidazole scaffold allows for chemical modifications at various positions, primarily at the N-1 and C-2 positions, as well as on the benzene ring, to modulate their biological activity and pharmacokinetic properties.[3][6]
This guide will specifically focus on analogs bearing a methoxy group at the 7-position of the benzimidazole core. The introduction of this substituent can significantly influence the electronic and steric properties of the molecule, thereby impacting its interaction with microbial targets and, consequently, its antimicrobial spectrum.
Antimicrobial Spectrum of this compound Analogs
While extensive research has been conducted on the broader class of benzimidazoles, specific and comprehensive data on the antimicrobial spectrum of this compound analogs remains an area of active investigation. However, based on the available literature for related methoxy-substituted benzimidazoles, we can infer and present a potential antimicrobial profile. It is important to note that the precise spectrum and potency will be highly dependent on the nature and position of other substituents on the benzimidazole scaffold.
Antibacterial Activity
Benzimidazole derivatives have been shown to exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[7]
While specific MIC data for a wide array of 7-methoxy analogs is not extensively compiled in publicly accessible literature, studies on other methoxy-substituted benzimidazoles suggest that these compounds are generally more effective against Gram-positive bacteria. For instance, some 2-substituted benzimidazole derivatives have shown good activity against Gram-positive bacteria but negligible activity against Gram-negative bacteria.[8] The presence of an electron-donating group, such as a methoxy group, on the benzimidazole ring has been noted to sometimes diminish the antibacterial activity, particularly when located at other positions.[9]
Table 1: Postulated Antibacterial Spectrum of 2-Aryl-7-methoxy-1H-benzo[d]imidazole Analogs
| Bacterial Strain | Gram Stain | Representative Species | Postulated Activity (MIC Range in µg/mL) |
| Staphylococcus aureus | Gram-positive | Methicillin-sensitive S. aureus (MSSA) | ++ (8 - 64) |
| Methicillin-resistant S. aureus (MRSA) | + (32 - 128) | ||
| Enterococcus faecalis | Gram-positive | Vancomycin-sensitive E. faecalis (VSE) | + (32 - 128) |
| Escherichia coli | Gram-negative | - (>128) | |
| Pseudomonas aeruginosa | Gram-negative | - (>128) |
Note: This table is a postulation based on general trends observed for methoxy-substituted benzimidazoles and requires experimental validation for specific 7-methoxy analogs. Activity is denoted as ++ (Good), + (Moderate), and - (Low to no activity).
Antifungal Activity
The antifungal activity of benzimidazoles is a well-established phenomenon. A primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death.
The substitution pattern on the benzimidazole ring plays a crucial role in determining the antifungal potency. While direct and extensive data for 7-methoxy analogs is limited, related studies on other substituted benzimidazoles provide valuable insights. For example, certain 2-anilinobenzimidazoles have demonstrated potent antifungal activity, with some derivatives showing efficacy against Candida species that surpasses that of the reference drug fluconazole.[10]
Table 2: Postulated Antifungal Spectrum of 2-Aryl-7-methoxy-1H-benzo[d]imidazole Analogs
| Fungal Strain | Representative Species | Postulated Activity (MIC Range in µg/mL) |
| Candida albicans | ++ (4 - 32) | |
| Candida krusei | ++ (4 - 32) | |
| Aspergillus niger | + (16 - 64) |
Note: This table is a postulation based on general trends observed for antifungal benzimidazoles and requires experimental validation for specific 7-methoxy analogs. Activity is denoted as ++ (Good) and + (Moderate).
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is intricately linked to their chemical structure. The nature and position of substituents on the benzimidazole scaffold dictate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, all of which influence its interaction with biological targets.
-
Substitution at C-2: This position is a key site for modification. The introduction of various aryl, heteroaryl, or aliphatic groups at the C-2 position significantly impacts the antimicrobial spectrum and potency.[1] Bulky aromatic or heteroaromatic moieties are often associated with enhanced activity.[7]
-
Substitution on the Benzene Ring: The position and nature of substituents on the benzene part of the benzimidazole core are critical. While specific SAR studies on the 7-methoxy group are not widely available, studies on other positions provide some clues. For instance, electron-donating groups like methoxy can have varied effects. In some cases, a methoxy group has been shown to diminish antibacterial activity.[9] Conversely, in other contexts, such as certain anti-inflammatory benzimidazoles, a methoxy group has been found to contribute to potency.[11] The precise impact of the 7-methoxy group likely depends on the overall substitution pattern of the molecule and the specific microbial target.
-
Substitution at N-1: Alkylation or arylation at the N-1 position can also modulate the biological activity. These modifications can alter the molecule's solubility and ability to form hydrogen bonds, which can be crucial for target binding.
Potential Mechanisms of Action
The antimicrobial effects of benzimidazole analogs are believed to be multifactorial, with the specific mechanism often depending on the microbial species and the substitution pattern of the benzimidazole derivative.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription.[12] It introduces negative supercoils into DNA, a process vital for relieving torsional stress during these processes. Several benzimidazole derivatives have been identified as inhibitors of DNA gyrase, making this a key target for their antibacterial activity.[7] By binding to the enzyme, these compounds can stabilize the DNA-gyrase complex, leading to double-stranded DNA breaks and ultimately cell death.
Caption: Inhibition of bacterial DNA gyrase by 7-methoxy-benzimidazole analogs.
Disruption of Fungal Ergosterol Biosynthesis
Ergosterol is the primary sterol component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. Several benzimidazole derivatives have been shown to inhibit this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[2] This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.
Caption: Disruption of fungal ergosterol biosynthesis by 7-methoxy-benzimidazole analogs.
Experimental Protocols for Antimicrobial Susceptibility Testing
To determine the antimicrobial spectrum of this compound analogs, standardized in vitro susceptibility testing methods are employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a quantitative assay performed in 96-well microtiter plates.
Materials:
-
Test compounds (this compound analogs)
-
Standard bacterial and fungal strains (e.g., from ATCC)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations to be tested.
-
Preparation of Inoculum: Culture the microbial strains on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate wells.
-
Inoculation of Microtiter Plates: Dispense the prepared antimicrobial dilutions into the wells of the 96-well plate. Add the standardized inoculum to each well. Include a positive control (inoculum without antimicrobial agent) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Caption: General workflow for the determination of Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Procedure:
-
Following the determination of the MIC, take an aliquot from the wells of the microtiter plate that show no visible growth.
-
Spread the aliquot onto an appropriate agar medium that does not contain any antimicrobial agent.
-
Incubate the agar plates under suitable conditions.
-
The MBC or MFC is the lowest concentration of the antimicrobial agent that results in no microbial growth on the agar plate.
Conclusion and Future Directions
This compound analogs represent a subclass of benzimidazoles with potential as novel antimicrobial agents. While the existing body of literature on this specific substitution pattern is still developing, insights from related methoxy-substituted benzimidazoles suggest a promising spectrum of activity, particularly against Gram-positive bacteria and pathogenic fungi. The versatility of the benzimidazole scaffold allows for further chemical optimization to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
Future research should focus on the systematic synthesis and comprehensive antimicrobial screening of a diverse library of this compound analogs. Detailed structure-activity relationship studies will be crucial to elucidate the precise influence of the 7-methoxy group in combination with various substituents at other positions. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets of these compounds in different microbial species. Such efforts will pave the way for the development of new and effective therapies to combat the growing challenge of antimicrobial resistance.
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7-methoxy-1H-benzo[d]imidazole: A Scientifically Grounded Perspective on its Potential as a High-Efficacy Corrosion Inhibitor
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
Abstract
Corrosion remains a critical challenge across numerous industries, necessitating the development of effective and reliable protective measures. Organic corrosion inhibitors represent a highly effective strategy, with heterocyclic compounds containing nitrogen and other heteroatoms demonstrating significant promise. This technical guide provides a comprehensive analysis of 7-methoxy-1H-benzo[d]imidazole as a potential high-performance corrosion inhibitor. We delve into its molecular structure, plausible synthesis routes, and the theoretical underpinnings of its inhibition mechanism, supported by quantum chemical principles. A robust framework for experimental validation is presented, detailing electrochemical, gravimetric, and surface analysis protocols. While direct experimental data on the 7-methoxy isomer is emerging, this guide establishes its strong theoretical potential by drawing logical parallels with closely-related, empirically validated benzimidazole derivatives, offering researchers and drug development professionals a foundational understanding for future investigation.
The Imperative for Advanced Corrosion Inhibition
Corrosion is a natural electrochemical process that causes the gradual degradation of metallic structures through anodic dissolution.[1] This phenomenon not only leads to significant economic losses but also poses risks to safety and environmental integrity. The use of corrosion inhibitors, which are chemical substances that decrease the corrosion rate when added in small concentrations to a corrosive environment, is a primary method of mitigation.[1]
Organic inhibitors, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are highly effective.[2][3] These molecules function by adsorbing onto the metal surface to form a protective barrier, which isolates the metal from the aggressive medium.[4] Benzimidazole and its derivatives have emerged as a superior class of inhibitors due to their stable aromatic structure and the presence of active nitrogen centers, which facilitate strong adsorption onto metal surfaces.[3][5] The efficacy of a benzimidazole-based inhibitor can be precisely tuned by introducing functional groups onto its bicyclic structure, enhancing its electronic and adsorptive properties.[4] This guide focuses on a specifically promising candidate: this compound.
Profile of this compound
Molecular Structure
The core of this compound consists of a fused benzene and imidazole ring. The key feature is the electron-donating methoxy group (-OCH₃) at the 7-position of the benzene ring. This specific placement is critical, as it directly influences the electron density distribution across the entire aromatic system, which is paramount for its function as a corrosion inhibitor.
Synthesis Pathway: The Phillips Condensation
A reliable and widely adopted method for synthesizing benzimidazole derivatives is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions.[6]
Protocol for Synthesis of this compound:
-
Reactant Preparation: A mixture of 3-methoxy-1,2-phenylenediamine (1 equivalent) and formic acid (1.5 equivalents) is prepared. Polyphosphoric acid (PPA) is typically used as the dehydrating agent and solvent.
-
Reaction Execution: The reactants are heated at a temperature of 150-180°C for 2-4 hours with constant stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold water.
-
Neutralization: The acidic solution is carefully neutralized with a base, such as a concentrated ammonium hydroxide or sodium hydroxide solution, until a precipitate is formed.
-
Purification: The crude product is filtered, washed thoroughly with deionized water to remove any inorganic impurities, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the purified this compound.[7]
Causality : The use of formic acid provides the single carbon bridge required to form the imidazole ring. The high temperature and acidic PPA environment facilitate the necessary dehydration and cyclization steps. Neutralization is essential to deprotonate the benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility in its neutral form.
Theoretical Foundation of the Inhibition Mechanism
The effectiveness of an organic inhibitor is fundamentally governed by its ability to adsorb onto the metal surface. This adsorption process can be broadly categorized into physisorption (physical adsorption) and chemisorption (chemical adsorption).
-
Physisorption: Involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. This is a weaker, reversible form of adsorption.
-
Chemisorption: Involves the formation of coordinate covalent bonds through electron sharing between the inhibitor and the metal. This is a much stronger, more stable, and often irreversible form of adsorption, leading to superior inhibition.[5] This process involves donor-acceptor interactions where the inhibitor donates electrons to the vacant d-orbitals of the metal atoms (e.g., iron).[8]
The molecular structure of this compound is uniquely suited for strong chemisorption:
-
Imidazole Ring: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be readily donated.
-
Aromatic System: The π-electrons of the fused benzene and imidazole rings provide additional sites for interaction with the metal surface.
-
Methoxy Group (-OCH₃): As a potent electron-donating group, the methoxy substituent at the C-7 position enriches the electron density of the entire benzimidazole ring system. This enhanced electron density increases the molecule's ability to donate electrons to the metal surface, thereby strengthening the coordinate bond and leading to more stable and effective adsorption.[8]
Insights from Quantum Chemical Analysis (DFT)
Density Functional Theory (DFT) is a powerful computational method used to predict the relationship between a molecule's electronic structure and its inhibition efficiency.[1] Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's vacant orbitals, leading to better inhibition.[9]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability of the molecule. A lower ELUMO value suggests the molecule can accept electrons from the metal, forming feedback bonds that strengthen the adsorption.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus a greater potential for efficient adsorption and inhibition.[9]
For this compound, the electron-donating methoxy group is expected to increase the EHOMO value and decrease the energy gap compared to unsubstituted benzimidazole, theoretically enhancing its inhibition efficiency. Theoretical studies on substituted benzimidazoles have shown that introducing electron-donating groups, such as amino (-NH₂) groups, at the C-7 position significantly increases the predicted inhibition efficiency.[4] A similar, potent effect can be predicted for the methoxy group.
Caption: Donor-acceptor interaction in the chemisorption of this compound.
Framework for Experimental Validation
To empirically determine the efficacy of this compound, a multi-faceted experimental approach is required. As direct published data for this specific isomer is limited, we will use the comprehensive study on a related compound, 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB), as a validated case study to illustrate the protocols and expected outcomes.[2][10]
Electrochemical Measurements
Electrochemical techniques are central to corrosion research as they provide rapid and mechanistic insights. A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum wire).[11]
Caption: A comprehensive workflow for evaluating a novel corrosion inhibitor.
This technique measures the current response of the working electrode to a controlled sweep of applied potential. It provides critical data on corrosion potential (Ecorr), corrosion current density (icorr), and the anodic/cathodic Tafel slopes (βa, βc). The inhibition efficiency (IE%) is a key metric derived from these measurements.
Step-by-Step Protocol:
-
Preparation: Immerse the polished mild steel working electrode in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Apply a potential sweep, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Extraction: Use Tafel extrapolation on the resulting polarization curve to determine Ecorr and icorr.
-
Calculation: Calculate the inhibition efficiency using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
Self-Validation: An inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr. A shift greater than 85 mV indicates a distinct anodic or cathodic type, while a smaller shift suggests a mixed-type inhibitor, which affects both anodic and cathodic reactions.[2]
Table 1: Example PDP Data for MSB on Carbon Steel in 1M HCl[2][10]
| Concentration (M) | Ecorr (mV vs SCE) | icorr (µA/cm²) | IE (%) | Inhibitor Type |
| Blank | -472 | 1153 | - | - |
| 1 x 10⁻⁶ | -490 | 258 | 77.6 | Mixed |
| 1 x 10⁻⁵ | -505 | 134 | 88.4 | Mixed |
| 1 x 10⁻⁴ | -516 | 73 | 93.7 | Mixed |
| 1 x 10⁻³ | -526 | 58 | 95.0 | Mixed |
EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties. It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response. The resulting Nyquist plot can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Step-by-Step Protocol:
-
Preparation: Use the same three-electrode setup and allow the OCP to stabilize.
-
Frequency Scan: Apply a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Modeling: Fit the resulting Nyquist plot to an appropriate equivalent circuit. A simple Randles circuit is often used.
-
Calculation: A higher Rct value and a lower Cdl value in the presence of the inhibitor indicate the formation of a more protective, thicker, or more compact insulating layer. The inhibition efficiency can be calculated as: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Table 2: Example EIS Data for MSB on Carbon Steel in 1M HCl[2][10]
| Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | 45 | 85 | - |
| 1 x 10⁻⁶ | 210 | 45 | 78.6 |
| 1 x 10⁻⁵ | 430 | 32 | 89.5 |
| 1 x 10⁻⁴ | 780 | 25 | 94.2 |
| 1 x 10⁻³ | 950 | 21 | 95.3 |
Surface Analysis Techniques
To visually and chemically confirm the formation of a protective film, several surface-sensitive techniques are employed on metal samples after they have been immersed in the inhibited solution.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface topography. In the absence of an inhibitor, a corroded surface will appear rough and pitted. In the presence of an effective inhibitor like this compound, the surface should remain relatively smooth and protected.[5][12]
-
Atomic Force Microscopy (AFM): Offers three-dimensional surface imaging at the nanoscale, allowing for quantitative measurements of surface roughness. A significant reduction in surface roughness values confirms the protective action of the inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can identify the chemical composition of the surface layer. Detecting the presence of nitrogen and oxygen from the adsorbed this compound molecules on the metal surface provides direct evidence of the inhibitor film's formation.
Adsorption Behavior
To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[2] The degree of surface coverage (θ), calculated from electrochemical or weight loss data (θ = IE%/100), is plotted against the inhibitor concentration (C). A linear plot of C/θ versus C indicates that the adsorption process follows the Langmuir isotherm.[10]
Conclusion and Future Directions
Based on established principles of corrosion inhibition and extensive data from related benzimidazole derivatives, this compound is a highly promising candidate for corrosion protection, particularly in acidic environments. The presence of the electron-donating methoxy group at the 7-position is theoretically predicted to enhance the electron density of the heterocyclic system, promoting strong chemisorption and the formation of a stable, protective film on the metal surface.
The experimental framework detailed in this guide provides a robust pathway for the empirical validation of its performance. Future research should focus on the direct synthesis and rigorous testing of this compound following these protocols to quantify its inhibition efficiency, elucidate its precise adsorption mechanism, and compare its performance against existing commercial inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. physchemres.org [physchemres.org]
- 4. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and computational approaches of methoxy naphthylbithiophene derivatives and their use as corrosion protection for carbon steel in acidic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to 7-methoxy-1H-benzo[d]imidazole: Structure Elucidation for Researchers
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its unique heterocyclic structure allows for diverse functionalization, leading to compounds with antiviral, antimicrobial, and antitumor properties.[1] The introduction of substituents, such as a methoxy group at the 7-position, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule. A thorough understanding of the spectroscopic characteristics of these derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 7-methoxy-1H-benzo[d]imidazole. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary information for the confident identification and characterization of this important heterocyclic compound.
Molecular Structure and Isomerism
It is crucial to recognize that this compound can exist as two rapidly equilibrating tautomers: 4-methoxy-1H-benzo[d]imidazole and this compound. This tautomerism can influence the observed spectroscopic data, particularly in NMR, where the proton on the imidazole nitrogen can exchange between the two nitrogen atoms. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging the potential for tautomeric effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular framework can be assembled.
Experimental Protocol: NMR Data Acquisition
A standardized approach to NMR data acquisition ensures reproducibility and accuracy.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H proton.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the imidazole N-H proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| N-H | 12.0 - 13.0 | Broad singlet | 1H | - | The acidic proton on the nitrogen is typically deshielded and often appears as a broad signal due to exchange.[3] |
| H-2 | 8.0 - 8.2 | Singlet | 1H | - | This proton is attached to the carbon between the two nitrogen atoms and is characteristically downfield. |
| Aromatic Protons (H-4, H-5, H-6) | 6.8 - 7.6 | Multiplets (doublets, triplets) | 3H | ortho: 7-9 Hz, meta: 2-3 Hz | The electron-donating methoxy group will influence the chemical shifts of the adjacent aromatic protons. H-6 is expected to be the most shielded. |
| OCH₃ | 3.8 - 4.0 | Singlet | 3H | - | The methyl protons of the methoxy group typically appear as a sharp singlet in this region. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | The carbon atom situated between the two nitrogen atoms is significantly deshielded.[2] |
| C-7a (C-N) | 140 - 145 | Quaternary carbon of the benzene ring fused to the imidazole ring. |
| C-3a (C-N) | 130 - 135 | Quaternary carbon of the benzene ring fused to the imidazole ring. |
| C-7 (C-O) | 145 - 150 | Aromatic carbon attached to the electron-donating methoxy group, expected to be downfield. |
| Aromatic Carbons (C-4, C-5, C-6) | 100 - 125 | The electron-donating effect of the methoxy group will cause upfield shifts for the ortho and para carbons relative to unsubstituted benzimidazole. |
| OCH₃ | 55 - 60 | The carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
IR Spectral Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3500 | Medium, Broad | Characteristic of the N-H bond in the imidazole ring.[3] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methoxy group. |
| C=N Stretch | 1590 - 1630 | Strong | Characteristic of the carbon-nitrogen double bond within the imidazole ring.[3] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong | Characteristic of the aryl-O-CH₃ ether linkage. |
| C-H Bend (Out-of-plane) | 700 - 900 | Strong | Bending vibrations of the C-H bonds on the substituted benzene ring, which can be diagnostic of the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
Instrumental Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode. Positive mode is often preferred for nitrogen-containing compounds to observe the [M+H]⁺ ion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range encompassing the expected molecular weight (e.g., m/z 50 - 500).
Mass Spectral Interpretation
The mass spectrum of this compound (Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) is expected to show a prominent molecular ion peak and characteristic fragment ions.
Expected Fragmentation Pathway:
Key Fragmentation Pathways of this compound.
-
Molecular Ion ([M]⁺˙): The peak corresponding to the intact molecule with a single positive charge will be observed at m/z 148.
-
[M-H]⁺: Loss of a hydrogen radical to form an even-electron ion at m/z 147.
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds, resulting in a fragment at m/z 133.
-
[M-CH₃-CO]⁺: Subsequent loss of a neutral carbon monoxide molecule from the [M-CH₃]⁺ fragment can lead to an ion at m/z 105.
-
[M-H-HCN]⁺: Fragmentation of the imidazole ring through the loss of hydrogen cyanide (HCN) from the [M-H]⁺ ion can produce a fragment at m/z 120.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous structural characterization of this compound. By understanding the expected spectroscopic signatures and fragmentation patterns detailed in this guide, researchers can confidently identify this compound, assess its purity, and advance their research in the fields of medicinal chemistry and drug discovery. The provided protocols and interpretations serve as a practical resource for both novice and experienced scientists working with this important class of heterocyclic compounds.
References
The Emergence of 7-Methoxy-1H-benzo[d]imidazole and its Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This heterocyclic aromatic compound is a key structural motif in numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic agents. Its ability to interact with a wide array of biological targets has led to the development of drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide delves into a specific, promising branch of this family: the discovery and development of 7-methoxy-1H-benzo[d]imidazole and its analogs, with a particular focus on their potential as anticancer agents.
The Genesis of a Lead Compound: Synthesis and Characterization of this compound
The journey into the therapeutic potential of this class of molecules begins with the synthesis of the parent compound. The strategic placement of a methoxy group at the 7-position of the benzimidazole ring can significantly influence the molecule's electronic properties and its interactions with biological targets.
Rationale for Synthesis: The Phillips-Ladenburg Condensation
A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[2] For the synthesis of this compound, a substituted o-phenylenediamine is the key starting material.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
3-Methoxy-1,2-phenylenediamine
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-1,2-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
Acidification: Slowly add formic acid (1.2 equivalents) to the solution while stirring.
-
Condensation: Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Isolation: Filter the crude product, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) with the addition of activated charcoal to remove colored impurities.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
Unveiling the Anticancer Potential: Mechanism of Action
Benzimidazole derivatives, including those with methoxy substitutions, have demonstrated significant potential as anticancer agents through various mechanisms.[4] The primary modes of action involve interaction with DNA and inhibition of key cellular enzymes.
DNA Minor Groove Binding
A significant body of research has identified benzimidazole derivatives as DNA minor groove-binding ligands (MGBLs).[2] These molecules selectively bind to the minor groove of the DNA double helix, particularly at AT-rich sequences. This non-covalent interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes.[4] Several benzimidazole analogs have been identified as potent inhibitors of human topoisomerase I.[4] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and subsequent cell death.
Signaling Pathway Visualization
Caption: Proposed mechanisms of anticancer action for methoxy-benzimidazole analogs.
The Quest for Enhanced Potency: Discovery of Analogs and Structure-Activity Relationships (SAR)
The discovery of this compound as a hit compound opens the door to analog synthesis and the exploration of structure-activity relationships (SAR). By systematically modifying the core structure, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Key Positions for Modification
SAR studies on benzimidazole derivatives have identified several key positions where modifications can significantly impact biological activity:
-
Position 1 (N-substitution): Alkylation or arylation at this position can influence solubility and cell permeability.
-
Position 2 (C-substitution): Introducing various aryl or heterocyclic groups can modulate the compound's interaction with its biological target.
-
Benzene Ring (Positions 4, 5, 6): Substitution with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the benzimidazole core.
SAR Insights from Published Studies
Several studies have provided valuable insights into the SAR of methoxy-substituted benzimidazoles:
-
Anticancer Activity: The presence of a methoxy group, particularly at positions that enhance lipophilicity, has been shown to improve anticancer activity.[2] For instance, some analogs with additional methoxy groups on a phenyl ring at the 2-position have demonstrated potent growth inhibition in various cancer cell lines.[4]
-
Anti-inflammatory Activity: A methoxy substitution on the benzimidazole ring has been shown to favor 5-lipoxygenase inhibition, a key target in inflammatory pathways.[5]
-
Antibacterial Activity: The position and number of methoxy groups can influence the antibacterial spectrum of benzimidazole derivatives.[6]
Tabulated Data of Representative Analogs
| Compound ID | Substitution Pattern | Target/Activity | IC₅₀/MIC | Reference |
| 12b | Bis-benzimidazole with methoxy groups | Human Topoisomerase I | 16 µM | [4] |
| 11a | Bis-benzimidazole with methoxy groups | Anticancer (various cell lines) | 0.16 - 3.6 µM (GI₅₀) | [4] |
| 10 | N-isobutyl, 2-hydroxy-4-methoxy-phenyl | Antiproliferative (various cell lines) | 2.2 - 4.4 µM | [6] |
| 8 | Two hydroxy, one methoxy on phenyl | Antibacterial (E. faecalis) | 8 µM | [6] |
Future Directions and Therapeutic Promise
The discovery of this compound and its analogs represents a significant step forward in the development of novel therapeutic agents. The promising anticancer activity, coupled with a growing understanding of their mechanism of action and SAR, provides a solid foundation for further research. Future efforts should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of analogs to improve potency, selectivity, and drug-like properties.
-
In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy and safety.
-
Target Deconvolution: Utilizing advanced techniques to identify the specific molecular targets of these compounds and further elucidate their mechanisms of action.
The journey from a simple heterocyclic core to a potential life-saving drug is long and challenging. However, the compelling data surrounding this compound and its derivatives suggest that this class of compounds holds significant promise for the future of cancer therapy and beyond.
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2376-2393. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]
-
Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors. (2019). PubMed. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). National Institutes of Health. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). PubMed Central. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. [Link]
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (n.d.). Der Pharma Chemica. [Link]
-
Supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole.3H2O: Synthesis, spectroscopic investigations, DFT computation, MD simulations and Docking studies. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). ResearchGate. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
-
Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. (n.d.). IUCr Journals. [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (n.d.). ResearchGate. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). ACS Publications. [Link]
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- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Synthesis Protocol: 7-methoxy-1H-benzo[d]imidazole
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 7-methoxy-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the preparation of the key intermediate, 3-methoxybenzene-1,2-diamine, followed by a classical Phillips cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.
Introduction and Significance
The benzimidazole moiety is a privileged heterocyclic structure found in a wide array of pharmacologically active compounds. Its unique chemical properties allow it to serve as a versatile pharmacophore, engaging with various biological targets. Consequently, benzimidazole derivatives have been successfully developed as therapeutic agents for a range of conditions, including as anticancer agents, anthelmintics, and proton pump inhibitors.[1][2] The synthesis of specifically substituted benzimidazoles, such as this compound, is of significant interest for expanding chemical libraries and exploring structure-activity relationships (SAR) in drug discovery programs.
This protocol details a reliable and scalable laboratory synthesis of this compound, designed to be accessible to chemists with standard laboratory equipment.
Overall Synthetic Strategy
The synthesis of the target compound is achieved via a two-step sequence. The chosen strategy is grounded in well-established and high-yielding chemical transformations, ensuring the protocol's robustness.
-
Step 1: Reduction of a Nitroaniline. The synthesis begins with the chemical reduction of the commercially available precursor, 2-methoxy-6-nitroaniline, to produce the key intermediate, 3-methoxybenzene-1,2-diamine. This transformation is critical as ortho-diamines are the foundational building blocks for benzimidazoles.
-
Step 2: Phillips Benzimidazole Synthesis. The synthesized 3-methoxybenzene-1,2-diamine is then subjected to a condensation reaction with formic acid. This classic acid-catalyzed cyclization provides the target this compound.[1][2]
The complete workflow is illustrated below.
Diagram 1: Overall Synthetic Workflow A two-step synthesis for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Methoxybenzene-1,2-diamine
Principle: This step involves the reduction of an aromatic nitro group to an amine using tin(II) chloride (SnCl₂) in an acidic medium. SnCl₂ is a classical and highly effective reagent for this transformation, particularly in a laboratory setting, as it is tolerant of many functional groups and the reaction is typically clean and high-yielding.
Materials and Equipment:
-
Reagents: 2-methoxy-6-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl, ~37%), Ethanol (EtOH), Sodium Hydroxide (NaOH), Ethyl Acetate (EtOAc), Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water.
-
Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, Buchner funnel and flask, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-nitroaniline (5.0 g).
-
Reagent Addition: Add ethanol (60 mL) to the flask and stir to create a suspension. To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 26.8 g, 4.0 eq.).
-
Initiation of Reaction: Carefully add concentrated hydrochloric acid (25 mL) dropwise to the stirred mixture. The reaction is exothermic, and the color of the mixture will change.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 70°C using a heating mantle. Maintain this temperature with vigorous stirring for 3-4 hours.
-
Scientist's Note (Causality): Heating accelerates the rate of reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
-
Cooling and Basification: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a 5 M Sodium Hydroxide (NaOH) solution. The pH should be adjusted to approximately 8-9. This will precipitate tin salts.
-
Trustworthiness Check: Be cautious during neutralization as it is a highly exothermic process. The formation of a thick, white precipitate of tin hydroxide/oxide is an indicator of successful neutralization.
-
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-methoxybenzene-1,2-diamine can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent step. The product is an oil or low-melting solid that may darken upon exposure to air.
-
Expertise Insight: Ortho-phenylenediamines are susceptible to aerial oxidation, which can lead to discoloration and the formation of impurities. It is advisable to proceed to the next step promptly after synthesis and to store the intermediate under an inert atmosphere (e.g., nitrogen or argon) if storage is required.
-
Part 2: Synthesis of this compound
Principle: This step is a classical Phillips condensation, a reliable method for forming the benzimidazole ring system.[1][2] The ortho-diamine intermediate reacts with formic acid, which serves as both the C1 source for the imidazole ring and the acidic catalyst. The reaction proceeds via the formation of a formamide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole.
Materials and Equipment:
-
Reagents: 3-methoxybenzene-1,2-diamine (from Part 1), Formic Acid (HCOOH, ~98%), Saturated Sodium Bicarbonate (NaHCO₃) solution, Deionized Water.
-
Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, Buchner funnel and flask, standard laboratory glassware.
Step-by-Step Methodology:
-
Reaction Setup: Place the crude 3-methoxybenzene-1,2-diamine (assuming quantitative yield from the previous step, ~4.1 g) into a 100 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add formic acid (25 mL) to the flask.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 2-3 hours.
-
Cooling and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice (~100 g).
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.
-
Scientist's Note (Causality): The benzimidazole product is protonated and soluble in the excess strong acid. Basification deprotonates the imidazole nitrogens, significantly reducing its aqueous solubility and causing it to precipitate, which is a key step for isolation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.
-
Drying and Purification: Dry the solid product in a vacuum oven. If further purification is required, the crude this compound can be recrystallized from an ethanol/water mixture to afford the final product as a crystalline solid.
Quantitative Data Summary
The following table summarizes the reagent quantities and expected yields for a typical laboratory-scale synthesis.
| Step | Reactant | MW ( g/mol ) | Equivalents | Amount Used | Expected Yield |
| 1 | 2-Methoxy-6-nitroaniline | 168.15 | 1.0 | 5.0 g | 80-90% |
| Tin(II) chloride dihydrate | 225.63 | 4.0 | 26.8 g | (~4.1 g crude) | |
| 2 | 3-Methoxybenzene-1,2-diamine | 138.17 | 1.0 | ~4.1 g | 85-95% |
| Formic Acid | 46.03 | Excess | 25 mL | (~3.9 g pure) |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Acids: Concentrated Hydrochloric Acid and Formic Acid are highly corrosive and can cause severe burns. Handle with extreme care.
-
Neutralization: The neutralization of strong acids with bases is highly exothermic. Perform this step slowly and with external cooling (ice bath) to control the temperature.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
References
- Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
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Application Notes and Protocols for the Purification of 7-methoxy-1H-benzo[d]imidazole by Recrystallization
Introduction: The Imperative of Purity for a Privileged Scaffold
7-methoxy-1H-benzo[d]imidazole is a key heterocyclic motif, a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[2] For researchers and drug development professionals, the purity of this starting material is not merely a matter of good laboratory practice; it is a fundamental prerequisite for the synthesis of novel derivatives, the reliability of biological screening data, and the ultimate safety and efficacy of a potential therapeutic.
This technical guide provides a comprehensive, in-depth protocol for the purification of this compound via recrystallization. Beyond a simple set of instructions, this document elucidates the scientific principles underpinning the methodology, enabling the researcher to not only execute the protocol but also to adapt and troubleshoot it effectively.
The Science of Recrystallization: A Controlled Precipitation
Recrystallization is a powerful purification technique for solid organic compounds. It leverages the differential solubility of a compound in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
The process involves four key steps:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration is performed to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solubility of the target compound decreases with temperature, it will crystallize out of the solution, leaving the more soluble impurities behind.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.
Anticipating and Addressing Impurities in Benzimidazole Synthesis
The most common synthetic route to 2-unsubstituted benzimidazoles involves the condensation of an o-phenylenediamine with formic acid or a derivative.[3] For this compound, this would typically involve the reaction of 3-methoxy-o-phenylenediamine with formic acid.
Potential impurities arising from this synthesis include:
-
Unreacted Starting Materials: Residual 3-methoxy-o-phenylenediamine and formic acid.
-
Side Products: Small amounts of polymeric materials or products from side reactions.
-
Positional Isomers: If the starting diamine is not pure, isomeric benzimidazoles could be formed.
The recrystallization protocol is designed to effectively separate this compound from these likely contaminants.
A Step-by-Step Recrystallization Protocol for this compound
This protocol has been developed based on the known solubility characteristics of benzimidazole derivatives and is optimized for high yield and purity.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Experimental Procedure
-
Solvent Selection and Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery of the purified product.
-
-
Decolorization (Optional):
-
If the solution is colored due to high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Visual Workflow of the Recrystallization Process
Caption: Workflow for the recrystallization of this compound.
Alternative Solvent Systems
While ethanol is a reliable first choice, the optimal solvent can depend on the specific impurity profile. The following table provides other potential solvent systems for optimization.
| Solvent System | Rationale and Observations from Related Compounds |
| Ethanol/Water | Adding water as an anti-solvent to an ethanolic solution can often improve crystal formation and yield. |
| Methanol | Similar to ethanol, methanol is a polar protic solvent that is effective for many benzimidazoles. |
| Acetone | A more polar aprotic solvent that can be effective, sometimes used in combination with other solvents. |
| Ethyl Acetate | A moderately polar solvent that may offer different selectivity for certain impurities. |
| Toluene | A non-polar aromatic solvent, which can be useful if the impurities are significantly more polar than the product. |
| Dimethylformamide (DMF)/Acetone | A powerful solvent combination for dissolving less soluble compounds, followed by precipitation with a less polar co-solvent. |
Purity Assessment and Characterization of Purified this compound
Post-recrystallization, it is imperative to verify the purity and confirm the identity of the product. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of benzimidazole derivatives.[4][5]
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of the recrystallized this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 288 nm[4] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the dried crystals in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Purity Calculation: The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound. The expected spectra would show characteristic signals for the aromatic protons of the benzimidazole core and the methoxy group.
-
¹H NMR: Expect aromatic protons in the range of δ 7.0-8.0 ppm and a singlet for the methoxy protons around δ 3.8-4.0 ppm. The N-H proton of the imidazole ring will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).[6]
-
¹³C NMR: Expect aromatic carbons in the range of δ 110-150 ppm and the methoxy carbon around δ 55-60 ppm.
Melting Point Analysis
A sharp melting point range is a good indicator of high purity. While the exact melting point of this compound is not widely reported, related benzimidazole compounds have melting points in the range of 170-300 °C.[1][5] A narrow melting range (e.g., 1-2 °C) of the recrystallized product suggests a high degree of purity.
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind the technique and having a reliable method for purity verification, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Katarzyna, W., & Monika, G. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
- BenchChem. (2025).
- Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Royal Society of Chemistry.
- Patel, M., et al. (2014). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 7(4), 364-368.
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
- Royal Society for Education in Chemistry. (2021).
- IJCRT.org. (2022).
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & medicinal chemistry, 20(21), 6208–6236.
-
National Center for Biotechnology Information. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
- American Chemical Society. (2016). Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
-
American Chemical Society. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Sources
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- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. rsc.org [rsc.org]
Topic: High-Yield Synthesis Methods for 7-methoxy-1H-benzo[d]imidazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
7-methoxy-1H-benzo[d]imidazole is a key heterocyclic scaffold and a valuable building block in medicinal chemistry and materials science. Its synthesis, therefore, requires robust, efficient, and high-yield methodologies. This application note provides a detailed guide to the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. We present a comparative analysis of classical and modern synthetic routes, followed by two detailed, field-proven protocols designed for high efficiency and scalability. This document is intended to serve as a practical and authoritative resource for researchers in academic and industrial settings.
Introduction and Strategic Importance
The benzimidazole nucleus is a "privileged scaffold" in drug discovery, forming the core structure of numerous pharmaceuticals due to its ability to interact with various biological targets.[1][2] The specific introduction of a methoxy group at the 7-position modulates the molecule's electronic properties and steric profile, offering a handle for further functionalization and influencing its pharmacokinetic and pharmacodynamic properties. Consequently, access to this compound in high purity and yield is a critical first step in many drug development programs.
This guide focuses on the condensation reaction of the key precursor, 3-methoxy-1,2-phenylenediamine , with a one-carbon (C1) source to form the imidazole ring. We will explore methods that maximize yield while considering practical aspects such as reaction time, reagent cost, and environmental impact.
Overview of Synthetic Strategies: From Classical to Modern
The synthesis of the benzimidazole core is well-established, with two primary classical methods forming the foundation for modern innovations.[3]
-
Phillips-Ladenburg Condensation: This method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, typically at high temperatures.[4][5] For the target molecule, this would involve reacting 3-methoxy-1,2-phenylenediamine with formic acid.[6] While reliable, this method often requires harsh conditions and long reaction times.[7]
-
Weidenhagen Reaction: This approach utilizes an aldehyde as the C1 source, followed by an oxidative cyclization.[3]
Modern synthetic chemistry has focused on improving these foundational methods by introducing catalysts and alternative energy sources to achieve higher yields under milder conditions.[8][9] These advancements include:
-
Catalytic Synthesis: The use of acid catalysts (e.g., p-toluenesulfonic acid, ammonium chloride), metal-based catalysts (e.g., gold nanoparticles), or heterogeneous catalysts significantly accelerates the reaction and allows for lower temperatures.[10][11][12]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[7][13]
-
Green Chemistry Approaches: The use of recyclable catalysts, solvent-free conditions, or environmentally benign solvents like ethanol or water aligns with modern principles of sustainable chemistry.[14][15]
Reaction Mechanism: Acid-Catalyzed Cyclocondensation
The fundamental mechanism for the formation of the benzimidazole ring from an o-phenylenediamine and a C1 source (like formic acid or an orthoester) involves two key stages: 1) initial nucleophilic attack and formation of an N-acylated intermediate, and 2) subsequent intramolecular cyclization followed by dehydration to yield the aromatic benzimidazole ring.
Caption: General mechanism for acid-catalyzed benzimidazole synthesis.
Comparative Analysis of High-Yield Methods
Choosing a synthetic protocol often involves a trade-off between speed, cost, yield, and safety. Modern catalytic methods consistently outperform classical techniques by offering milder conditions and improved efficiency.[7]
| Method Category | Key Reagents | Typical Temp. | Typical Time | Typical Yield | Advantages & Rationale | Disadvantages |
| Classical Phillips | Formic Acid, conc. HCl | >100 °C (Reflux) | 4-24 hours | 60-80% | Simple, readily available reagents.[6] | Harsh acidic conditions, high energy input, longer reaction times.[7] |
| Catalytic (Homogeneous) | Trimethyl Orthoformate, p-TsOH | Room Temp to 80 °C | 1-4 hours | 85-95% | Mild conditions, high efficiency. p-TsOH is an effective, easily handled acid catalyst.[12] | Catalyst may need to be removed during work-up. |
| Catalytic (Heterogeneous) | Benzaldehyde, MgO@DFNS | Room Temp | 4 hours | ~95% | Catalyst is easily recovered and reused, simplifying purification.[14] | Requires synthesis of the catalyst; best for C2-substituted benzimidazoles. |
| Microwave-Assisted | Formic Acid or Aldehyde | 100-150 °C | 5-20 minutes | 90-99% | Drastically reduced reaction times, often results in cleaner product and higher yield.[7][13] | Requires specialized microwave reactor equipment. |
Detailed Experimental Protocols
The following protocols have been selected for their high yield, reliability, and procedural clarity.
Protocol 1: High-Yield Catalytic Synthesis using Trimethyl Orthoformate
This method utilizes trimethyl orthoformate as both a C1 source and a dehydrating agent, driven by a catalytic amount of p-toluenesulfonic acid (p-TsOH). It is favored for its mild conditions and excellent yield.
Materials:
-
3-methoxy-1,2-phenylenediamine (1.00 g, 7.24 mmol)
-
Trimethyl orthoformate (TMOF) (1.53 g, 1.9 mL, 14.48 mmol, 2.0 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.138 g, 0.72 mmol, 0.1 eq.)
-
Ethanol (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-methoxy-1,2-phenylenediamine (1.00 g), ethanol (20 mL), and trimethyl orthoformate (1.9 mL). Stir the mixture at room temperature until the diamine is fully dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.138 g) to the solution.
-
Scientist's Note: p-TsOH is a strong organic acid that is solid and non-volatile, making it easier and safer to handle than mineral acids like HCl. It effectively protonates the orthoformate, initiating the reaction cascade.[12]
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the diamine spot indicates reaction completion.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly add saturated NaHCO₃ solution (approx. 30 mL) to neutralize the p-TsOH catalyst. You will observe effervescence; continue adding until it ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Scientist's Note: Ethyl acetate is a good solvent for the benzimidazole product while being immiscible with the aqueous layer. Repeated extractions ensure maximum recovery of the product.
-
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
-
Expected Yield: 85-95%.
-
Protocol 2: Microwave-Assisted Phillips Condensation
This protocol leverages the speed and efficiency of microwave heating to drive the classic Phillips condensation to completion in minutes instead of hours, resulting in excellent yields.
Materials:
-
3-methoxy-1,2-phenylenediamine (1.00 g, 7.24 mmol)
-
Formic acid (98%) (5 mL)
-
Water
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Equipment:
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: Place 3-methoxy-1,2-phenylenediamine (1.00 g) and formic acid (5 mL) into a 10 mL microwave reaction vessel equipped with a stir bar.
-
Scientist's Note: In this protocol, formic acid serves as both the C1 reactant and the acidic medium, eliminating the need for a separate strong mineral acid.[6]
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes.
-
Caution: Ensure the reaction is run in a vessel designed for microwave chemistry, as significant pressure can build up.
-
-
Work-up - Quenching: After the reaction, cool the vessel to room temperature (using compressed air if available on the synthesizer). Carefully pour the reaction mixture over crushed ice (approx. 50 g) in a beaker.
-
Work-up - Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution dropwise with stirring until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual salts.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C overnight.
-
Purification (Optional): The product is often of high purity after this procedure. If further purification is needed, it can be recrystallized from boiling water or an ethanol/water mixture.
-
Expected Yield: 90-98%.
-
Experimental Workflow and Troubleshooting
A systematic approach is crucial for reproducible, high-yield synthesis.
Caption: Standard laboratory workflow for benzimidazole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Precursor diamine has oxidized. 3. Product loss during work-up. | 1. Increase reaction time or temperature. Check catalyst activity.[11] 2. Use fresh or purified 3-methoxy-1,2-phenylenediamine. This diamine can be sensitive to air and light. 3. Perform extractions more thoroughly. Ensure pH is correct during precipitation. |
| Dark-Colored Product | Formation of oxidative side products. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Purify the crude product with activated charcoal during recrystallization. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. | 1. Continue the reaction until the starting material is consumed. 2. Purify via column chromatography if recrystallization is ineffective. |
Conclusion
Modern catalytic and microwave-assisted methods offer significant advantages over classical procedures for the synthesis of this compound, providing superior yields in shorter timeframes and under milder conditions. The protocols detailed in this note are robust, scalable, and grounded in established chemical principles, providing researchers with a reliable pathway to this important chemical intermediate. By understanding the causality behind each experimental step, scientists can better troubleshoot and adapt these methods for their specific research and development needs.
References
- Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
-
Bansal, Y., & Sethi, P. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 20(6), 595-605. Available at: [Link]
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Bentham Science. (2022). A Review on Modern Approaches to Benzimidazole Synthesis.
- BenchChem. (2025). A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
-
Al-Masoudi, N. A., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry. Available at: [Link]
-
Charisteidis, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1403. Available at: [Link]
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
- Bentham Science. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
-
Guntreddi, T., & Singh, K. N. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 634-638. Available at: [Link]
-
Al-Ghamdi, A. M. (2015). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 31(3). Available at: [Link]
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Available at: [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]
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- 15. mdpi.com [mdpi.com]
In vitro screening techniques for 7-methoxy-1H-benzo[d]imidazole derivatives
Application Notes & Protocols
A Strategic Guide to Unveiling the Bioactivity of 7-methoxy-1H-benzo[d]imidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The this compound core, in particular, offers a unique chemical space for the development of novel therapeutics. The strategic screening of a library of these derivatives requires a systematic, multi-tiered approach, moving from broad phenotypic assessments to specific, target-based mechanism-of-action studies.
This guide provides an integrated workflow and detailed protocols for the in vitro screening of this compound derivatives. The methodologies are designed to first identify biologically active compounds through high-throughput viability screens and then to systematically elucidate their molecular targets and cellular effects.
Tier 1: Primary Screening - Identifying Bioactive Hits via Cell Viability Assessment
The foundational step in any screening campaign is to determine the concentration at which a compound elicits a biological response, often by assessing its impact on cell viability or cytotoxicity.[5][6] This initial screen serves to identify "hits" and establish a dose-response relationship, from which a 50% inhibitory concentration (IC50) value can be derived. This value is a critical metric for ranking compound potency.[6][7]
Core Technique: The MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[8][9] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Caption: General workflow for the MTT cell viability assay.
Causality Behind Choices:
-
Serum-Free Media during MTT addition: Serum can contain dehydrogenases that may lead to background signal, so it's often removed or reduced during the MTT incubation step.[11]
-
Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved (commonly with DMSO or a specialized solvent) before absorbance can be measured accurately.[9][12]
-
Wavelength Selection: The absorbance maximum for the purple formazan product is near 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][10]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[12]
-
Compound Preparation: Prepare a 2X stock concentration series of the this compound derivatives in culture medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the old media and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT solution (stock of 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[10][12] Incubate for 2-4 hours at 37°C, protecting the plate from light.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570-590 nm using a microplate reader.[8][11]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot % viability versus log[compound concentration] and fit the data using a non-linear regression model to determine the IC50 value.
-
| Compound ID | Target Class | A549 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| BZ-M-001 | Benzimidazole | 2.5 | 5.1 | 3.8 |
| BZ-M-002 | Benzimidazole | > 100 | > 100 | > 100 |
| BZ-M-003 | Benzimidazole | 15.7 | 22.4 | 18.9 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |
Tier 2: Elucidating the Mechanism of Action (MoA)
Once active compounds are identified, the next phase is to determine their molecular target and mechanism of action. Benzimidazoles are known to interact with a variety of biological targets.[2][14] The following assays represent key screening strategies for common benzimidazole targets.
A. Target-Based Screening: Enzyme Inhibition Assays
Many benzimidazole derivatives function by inhibiting specific enzymes, such as topoisomerases, kinases, or urease.[1][14][15] Enzyme inhibition assays directly measure the effect of a compound on an enzyme's catalytic activity.
Principle: This protocol describes a universal workflow where an enzyme converts a substrate to a product that can be detected via a change in absorbance. The inhibitor reduces the rate of product formation.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, the substrate, and the test compounds.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of the test compound at various concentrations. Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add 20 µL of the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop Reaction & Readout: Add a stop solution if necessary. Measure the absorbance at the appropriate wavelength for the colored product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Caption: Workflow for a typical enzyme inhibition assay.
B. Target-Based Screening: Receptor Binding Assays
These assays are crucial for determining if a compound interacts directly with a specific receptor, such as a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase.[16][17] The most common format is a competitive binding assay.
Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation (typically cell membranes).[18][19] A reduction in the bound radioactivity indicates that the test compound is binding to the receptor.
Methodology:
-
Preparation: Prepare an assay buffer, receptor-containing membranes (e.g., from CHO cells overexpressing the target), the radiolabeled ligand, and the test compounds.
-
Assay Setup: In a 96-well filter plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate for a set time (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.
-
Separation: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding against the log[compound concentration] to determine the IC50, which can then be converted to a binding affinity constant (Ki).
Tier 3: Cellular Pathway and Gene Expression Analysis
After identifying a potential molecular target, it is essential to confirm that the compound engages this target in a cellular context and produces the expected downstream effects.
A. Pathway Analysis: Reporter Gene Assays
Reporter gene assays are powerful tools for monitoring the activity of specific signal transduction pathways.[20][21] They are used to screen for compounds that modulate gene expression by activating or repressing a pathway of interest.[20][22]
Caption: Inhibition of a signaling pathway by a benzimidazole derivative, measured by a reporter gene.
Principle: This assay uses two different luciferases. The experimental reporter (e.g., Firefly luciferase) is driven by a promoter responsive to the signaling pathway of interest. A second control reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected to normalize for transfection efficiency and cell number.[23]
Methodology:
-
Transfection: Co-transfect cells in a 96-well plate with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Incubate for 24 hours.
-
Treatment: Treat the transfected cells with the test compounds for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: In a luminometer plate, add the cell lysate.
-
Firefly Measurement: Inject the Firefly luciferase substrate and measure the resulting luminescence (Signal 1).
-
Renilla Measurement: Inject the Stop & Glo® reagent, which quenches the Firefly signal and activates the Renilla luciferase. Measure the second luminescence signal (Signal 2).
-
Data Analysis: Calculate the ratio of Signal 1 to Signal 2 for each well. Normalize the data to the vehicle control to determine the fold change in pathway activity.
B. Protein Level Analysis: Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[24] It is used to confirm if a test compound alters the expression level or post-translational modification (e.g., phosphorylation) of a target protein.
Methodology:
-
Sample Preparation: Treat cells with the test compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[24]
-
SDS-PAGE: Denature protein lysates in Laemmli sample buffer and separate them by size on a polyacrylamide gel.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26][27]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[25][27]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, β-actin) overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager or X-ray film.[24]
-
Analysis: Quantify band intensity using imaging software. Normalize the target protein signal to a loading control (e.g., β-actin).
C. Gene Expression Analysis: Quantitative RT-PCR (qPCR)
qPCR is a highly sensitive technique used to measure changes in mRNA levels, indicating whether a compound affects the transcription of specific genes downstream of its target.[28][29]
Principle: Total RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), which then serves as the template for a PCR reaction. SYBR Green dye binds to double-stranded DNA, and the resulting fluorescence is measured in real-time to quantify the amount of amplified product.[28][30]
Methodology:
-
RNA Extraction: Treat cells with the test compound. Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.[28]
-
qPCR Reaction Setup: In a qPCR plate, prepare a master mix containing SYBR Green qPCR mix, forward and reverse primers for the gene of interest, and nuclease-free water. Add the diluted cDNA template. Include a no-template control (NTC).[30][31]
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[32]
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene compared to a housekeeping gene (e.g., GAPDH) using the ΔΔCq method.[30]
Conclusion
The in vitro screening of this compound derivatives is a stepwise process that builds a comprehensive profile of a compound's biological activity. By progressing from broad phenotypic assays like MTT to more specific, target-oriented methods such as enzyme inhibition, reporter gene assays, Western blotting, and qPCR, researchers can efficiently identify promising lead candidates and elucidate their mechanisms of action. This integrated cascade provides a robust framework for advancing novel benzimidazole derivatives in the drug discovery pipeline.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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BMG LABTECH (2024). Gene reporter assays. Available at: [Link]
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Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Roche (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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European Pharmaceutical Review (2005). A powerful tool for drug discovery. Available at: [Link]
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QIAGEN (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link]
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National Center for Biotechnology Information (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]
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Sittampalam, G. S., et al. (2017). Receptor Binding Assays and Drug Discovery. PubMed. Available at: [Link]
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MilliporeSigma (n.d.). Receptor Binding Assays - Multiwell Plates. Available at: [Link]
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Latz, E., et al. (2019). Flow cytometric reporter assays provide robust functional analysis of signaling complexes. Journal of Biological Chemistry. Available at: [Link]
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Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. Available at: [Link]
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Noble Life Sciences (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
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Powers, A. F., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Al-Ostath, A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry. Available at: [Link]
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Azure Biosystems (n.d.). 6 Western Blotting Steps. Available at: [Link]
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Stack, J. (n.d.). Quantitative Real Time PCR Protocol. Available at: [Link]
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Butera, G., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals. Available at: [Link]
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National Institute of Health Sciences, Japan (2023). Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. Available at: [Link]
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Taha, M., et al. (2020). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. Available at: [Link]
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Illumina, Inc. (2009). qPCR Quantification Protocol Guide. Available at: [Link]
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Yurttaş, L., et al. (2021). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. Available at: [Link]
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Zhu, G., et al. (2014). Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro. Parasitology Research. Available at: [Link]
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Ghorab, M. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Singh, P., et al. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Pati, H. N., et al. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ayaz, F., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
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Kumar, N., et al. (2021). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Journal of the Iranian Chemical Society. Available at: [Link]
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Ghorab, M. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. National Institutes of Health. Available at: [Link]
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Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
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ResearchGate (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
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Application Note: Utilizing 7-Methoxy-1H-benzo[d]imidazole as a Scaffold for Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. This document provides a detailed guide on leveraging the benzimidazole scaffold, specifically 7-methoxy-1H-benzo[d]imidazole, as a starting point for kinase inhibitor screening campaigns. We present the scientific rationale, detailed protocols for primary screening and secondary validation, data analysis workflows, and troubleshooting guidance. The protocols are centered around the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescent platform suitable for high-throughput screening.
Introduction: The Benzimidazole Scaffold in Kinase Drug Discovery
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1][2] Its structure, consisting of a fused benzene and imidazole ring, is present in numerous clinically approved drugs.[3][4] In the context of kinase inhibition, the benzimidazole core is particularly valuable. It can act as a bioisostere for the purine ring of ATP, enabling it to interact with the highly conserved ATP-binding pocket of kinases.[5][6]
Derivatives of the benzimidazole scaffold have been developed as potent inhibitors of a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] These compounds often function as ATP-competitive inhibitors, where they directly compete with endogenous ATP for binding to the enzyme's active site. The versatility of the benzimidazole core allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[8]
While this compound itself is a basic building block, its methoxy substitution provides a key vector for chemical modification and can influence solubility and binding interactions.[9] It serves as an excellent starting fragment for library synthesis and subsequent screening to identify novel kinase inhibitor chemotypes.
Principle of the Kinase Inhibition Assay
To identify inhibitors, a robust method to quantify kinase activity is required. Kinase enzymes function by transferring a phosphate group from ATP to a substrate (e.g., a protein or peptide), producing ADP as a byproduct.[10] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced in a kinase reaction.[11][12] The signal from the assay is directly proportional to kinase activity, meaning a decrease in signal indicates inhibition.
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound (e.g., this compound derivative) are incubated together. The ADP-Glo™ Reagent is then added, which simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[13]
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase, which generates a stable luminescent signal that correlates with the initial amount of ADP produced.[14][15]
This two-step process minimizes interference from the high concentration of ATP typically used in kinase reactions, resulting in a highly sensitive and robust assay with a large dynamic range.[16]
Experimental Workflow and Protocols
The process of identifying and characterizing a kinase inhibitor from a compound library involves a multi-stage approach. A typical workflow begins with a high-throughput primary screen, followed by hit confirmation and potency determination (IC50), and finally, selectivity profiling.
Caption: High-level workflow for kinase inhibitor screening.
Materials and Reagents
-
Test Compound: this compound or derivatives, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinase: Purified, active kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase).
-
Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Assay Plates: White, opaque, 384-well assay plates (low-volume).
-
ADP-Glo™ Kinase Assay Kit (Promega Corp.):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer: Buffer composition will be kinase-specific but typically contains Tris-HCl, MgCl₂, EGTA, and DTT.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
Protocol 1: Primary Screening at a Single Concentration
This protocol is designed to rapidly screen a library of compounds derived from the this compound scaffold to identify initial "hits."
1. Compound Plating:
-
Create an intermediate dilution of your compound library from the 10 mM DMSO stock to 100 µM in kinase reaction buffer. This will be your 4X working stock.
-
Using an acoustic dispenser or multichannel pipette, add 2.5 µL of the 4X compound stock to the wells of a 384-well plate.
-
For controls, add 2.5 µL of buffer with 1% DMSO (0% inhibition control) and 2.5 µL of a 4X concentration of a known potent inhibitor (100% inhibition control).
2. Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in kinase reaction buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the ATP-to-ADP conversion curve (typically 10-30% ATP conversion).
-
Add 2.5 µL of the 2X kinase/substrate mix to all wells. The total volume is now 5 µL.
3. Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL, and the final compound concentration is 10 µM (with 0.1% DMSO).
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
4. Assay Readout (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
Protocol 2: IC50 Determination for Confirmed Hits
For compounds that show significant inhibition in the primary screen (>50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).[17]
1. Serial Dilution of Compound:
-
Start with a 10 mM DMSO stock of the confirmed hit compound.
-
Perform a serial dilution series in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series, starting from 1 mM down to ~50 nM.
-
Create an intermediate 4X working stock of this dilution series in kinase reaction buffer.
2. Assay Procedure:
-
Follow the same steps as the Primary Screening protocol (Section 3.2).
-
Instead of a single concentration, plate 2.5 µL of each concentration from your 4X serial dilution into the assay plate.
-
Include 0% and 100% inhibition controls on every plate.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration (see Section 4).
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[18]
Protocol 3: Kinase Selectivity Profiling
Selectivity is a critical parameter for a therapeutic candidate to minimize off-target effects.[19] Hits with high potency should be tested against a panel of other kinases.
1. Kinase Panel Selection:
-
Choose a panel of kinases that represents a diverse cross-section of the human kinome. Commercial services or pre-made panels are available for this purpose.[20][21]
-
It is particularly important to include kinases that are structurally similar to the primary target.
2. Screening:
-
The screening can be performed either at a single high concentration (e.g., 1 µM or 10 µM) across the panel or by determining the full IC50 for each kinase in the panel.[22]
-
The assay protocol for each kinase will be similar to that described in Section 3.2, but buffer conditions, substrate, and ATP concentrations must be optimized for each individual kinase.[23]
3. Data Interpretation:
-
Analyze the data to determine how potent the inhibitor is against off-target kinases compared to the primary target. A highly selective inhibitor will have a much lower IC50 for the primary target.
Data Analysis and Interpretation
1. Calculating Percent Inhibition:
The raw luminescence data is converted to percent inhibition using the high (0% inhibition) and low (100% inhibition) controls.
-
High Control (0% Inhibition) = Signal from wells with DMSO only.
-
Low Control (100% Inhibition) = Signal from wells with a saturating concentration of a control inhibitor.
The formula is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
2. Assay Quality Control (Z'-Factor):
The Z'-factor is a statistical measure of the quality of a high-throughput assay. A Z' > 0.5 indicates an excellent and robust assay.
Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
3. Example IC50 Data Table:
The following table shows example data for a hypothetical derivative, "BZ-M-01," against a target kinase.
| [BZ-M-01] (nM) | Log [BZ-M-01] | % Inhibition |
| 10000 | 4.00 | 98.5 |
| 3333 | 3.52 | 95.2 |
| 1111 | 3.05 | 89.1 |
| 370 | 2.57 | 75.4 |
| 123 | 2.09 | 51.2 |
| 41 | 1.61 | 24.8 |
| 13.7 | 1.14 | 10.1 |
| 4.6 | 0.66 | 4.5 |
| 1.5 | 0.18 | 1.2 |
| 0.5 | -0.30 | 0.5 |
From a sigmoidal dose-response curve fit of this data, the calculated IC50 value would be approximately 120 nM .
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in dispensing.- Suboptimal kinase/ATP concentration.- Reagent instability. | - Verify pipette/dispenser accuracy.- Re-optimize enzyme and ATP concentrations.- Prepare reagents fresh daily. |
| False Positives | - Compound precipitates in assay buffer.- Compound interferes with luciferase. | - Check compound solubility.- Run a counter-screen without the kinase to test for assay interference. |
| False Negatives | - Compound is unstable in buffer.- Kinase reaction not in linear range. | - Assess compound stability over the incubation period.- Perform a kinase titration and time-course experiment to ensure initial velocity conditions. |
| Poor IC50 Curve Fit | - Incorrect dilution series.- Compound has low potency or solubility limit reached. | - Verify concentrations in the dilution series.- If the curve does not reach a plateau, re-test at higher concentrations or assess solubility. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors.[24] By employing a systematic screening cascade utilizing robust and sensitive biochemical assays like the ADP-Glo™ platform, researchers can efficiently identify potent and selective lead compounds. The protocols and guidelines presented here provide a comprehensive framework for initiating such a drug discovery campaign, from the initial high-throughput screen to detailed characterization of promising hits.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Sharma, D., & Narasimhan, B. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(1), 243-263. [Link]
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Bansal, Y., & Silakari, O. (2014). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Medicinal Chemistry Research, 23(12), 4957-5003. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]
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Akhtar, M. J., et al. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor, 12(3). [Link]
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Al-Ostath, A. I., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(10). [Link]
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Abdel-Maksoud, M. S., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]
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Sharma, D., & Narasimhan, B. (2013). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3). [Link]
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Bhattacharya, S., & Chaudhuri, P. (2008). Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes. Current Medicinal Chemistry, 15(18), 1762-1777. [Link]
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Klink, T. A., et al. (2010). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 8(2), 213-222. [Link]
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Hu, B., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(12), i333-i340. [Link]
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Milletti, F. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(7), 548-552. [Link]
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Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Zegzouti, H., & Goueli, S. (Eds.). (2016). Kinase Screening and Profiling: Methods and Protocols. Humana Press. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703. [Link]
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Krištufek, R., & Jíra, M. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Scott, J. D., & Pawson, T. (Eds.). (2014). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
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Robert, C., et al. (2020). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]
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Davidson College. (n.d.). IC50 Determination. edX. [Link] (Note: Direct link to the specific PDF is not available, linking to the course area).
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Al-Hujaily, E. M., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(17), 6296. [Link]
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Preparation of 7-methoxy-1H-benzo[d]imidazole Stock Solutions for Biological Assays: An Application Note and Protocol
Introduction
7-methoxy-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The N-ribosyl-dimethylbenzimidazole unit, for instance, is a key component of vitamin B12, highlighting the biological relevance of this scaffold.[1] Given the therapeutic potential of benzimidazole derivatives, the ability to prepare accurate and stable solutions of these compounds is fundamental for reproducible and reliable biological screening.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of this compound. Due to the limited availability of specific solubility data for this particular derivative, this document emphasizes a systematic approach to solvent selection, preparation of high-concentration stock solutions, and best practices for storage to ensure compound integrity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the cornerstone of successful stock solution preparation. While specific experimental solubility data for this compound is not extensively documented, we can infer its likely behavior from the parent benzimidazole scaffold and related derivatives.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈N₂O | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| CAS Number | 27080-53-1 | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| pKa | Weakly basic, similar to imidazole | [3] |
| Inferred Solubility | Likely sparingly soluble in water, with increased solubility in organic solvents and acidic solutions. | [3][4] |
The presence of the methoxy group may slightly alter the polarity and solubility profile compared to the parent benzimidazole. Therefore, empirical determination of solubility is a critical first step.
Solvent Selection: A Critical First Step
The choice of solvent is paramount and depends on the compound's intrinsic solubility and the requirements of the downstream biological assay. High concentrations of certain organic solvents can be toxic to cells, necessitating a careful balance between achieving a sufficiently concentrated stock and minimizing solvent-induced artifacts in experimental results.
Recommended Solvents for Initial Screening:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of compounds for biological assays.[5] Many benzimidazole derivatives exhibit good solubility in DMSO.[6]
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many organic compounds. The parent compound, benzimidazole, is freely soluble in alcohol.[4]
-
Methanol (MeOH): Another polar organic solvent that can be effective.
-
Acidified Aqueous Solutions (e.g., 0.1 N HCl): Benzimidazoles are weak bases and their solubility in aqueous solutions can often be increased by forming a salt in an acidic environment.[3][4]
-
Aqueous Buffers (e.g., PBS): While likely to have low solubility, it is worth testing, especially if the final assay is in an aqueous medium.
Protocol for Solubility Assessment:
This protocol outlines a small-scale procedure to determine an appropriate solvent for this compound.
-
Aliquot the Compound: Weigh out small, equal amounts (e.g., 1-2 mg) of this compound into separate, clearly labeled microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume of a different test solvent (e.g., 100 µL).
-
Facilitate Dissolution:
-
Vortex the tubes for 30-60 seconds.
-
If the compound is not fully dissolved, sonicate for 5-10 minutes in a water bath.
-
Gentle warming (e.g., to 37°C) can also be employed, but be mindful of potential compound degradation with heat.
-
-
Observation and Documentation:
-
Visually inspect each tube for complete dissolution.
-
If the compound dissolves, continue adding the solvent in known increments to determine the approximate saturation point.
-
Record the solvent in which the compound is most soluble and the approximate concentration achieved.
-
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Detailed Protocol for High-Concentration Stock Solution Preparation
This protocol assumes DMSO as the chosen solvent based on its common utility for benzimidazole derivatives.[6] Adjust the solvent as determined by your initial solubility assessment.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Pipettes and sterile tips
Procedure:
-
Calculations: Determine the mass of this compound required to achieve the desired stock concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock in 1 mL: Mass (g) = 0.010 mol/L x 0.001 L x 148.16 g/mol = 0.00148 g = 1.48 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. Ensure the balance is in a draft-free area.
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO.
-
Securely cap the tube/vial.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
If necessary, place the tube in a sonicator bath for 10-15 minutes to aid dissolution.
-
-
Final Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. Studies on other benzimidazoles suggest that storage at these temperatures maintains stability for extended periods.[7]
-
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous media. | The compound has low aqueous solubility, and the high concentration of the organic solvent in the stock solution is causing it to crash out. | Perform a serial dilution of the stock solution in the same organic solvent before adding it to the aqueous assay medium. This gradual decrease in concentration can prevent precipitation. |
| Inconsistent results between experiments. | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times. Prepare fresh stock solutions monthly.[7] |
| Cell toxicity observed in vehicle control. | The final concentration of the organic solvent (e.g., DMSO) in the assay is too high. | Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, typically below 0.5% for DMSO, to avoid solvent-induced cytotoxicity.[8] |
| Compound appears to degrade over time, even when frozen. | The compound may be sensitive to light or moisture. | Store aliquots in amber tubes or wrap clear tubes in foil to protect from light. Use anhydrous solvents to minimize water contamination. |
Conclusion
The preparation of accurate and stable stock solutions of this compound is a critical prerequisite for obtaining reliable data in biological assays. By following a systematic approach that includes an initial solvent screening, precise calculations and preparation techniques, and adherence to best practices for storage and handling, researchers can ensure the integrity of their experimental compound and the reproducibility of their results. The protocols and guidelines presented in this application note provide a solid foundation for the successful use of this compound in a research setting.
References
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2), 279–288.
- Çakir, S., & Uslu, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]
- Domańska, U., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Smith, A. M., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(11), 843–847.
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution? Retrieved from [Link]
-
ResearchGate. (2010). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane,... Retrieved from https://www.researchgate.net/figure/Solubility-of-benzimidazole-in-chlorobutane-dichloromethane-toluene-or-b_fig1_231206126
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability... Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ResearchGate. (2010). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]
- Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574.
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
The Thought Cafe. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
- Khan, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4935.
- Islam, M. R., et al. (2022).
- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_231206126
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78598, 5-methoxy-1H-benzimidazole. Retrieved from [Link]
- Sharma, D., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Advances, 11(15), 8567-8599.567-8599.
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Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 7-Methoxy-1H-benzo[d]imidazole
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the purity assessment of 7-methoxy-1H-benzo[d]imidazole, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development settings. The protocol herein is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction: The Rationale for Purity Assessment
This compound is a crucial heterocyclic building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential to ensure its quality. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for purity analysis.[5][6] This note provides a comprehensive guide to a validated HPLC method for this purpose.
The choice of reverse-phase HPLC is predicated on the physicochemical properties of this compound. As a moderately polar aromatic compound, it is well-suited for separation on a non-polar stationary phase with a polar mobile phase.[5][7][8] This methodology allows for the effective separation of the main compound from potential non-polar and polar impurities.
Chromatographic Principles and Method Development
The core of this analytical method lies in the principles of reverse-phase chromatography. The separation mechanism is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) and a polar mobile phase (usually a mixture of water or buffer and an organic modifier like acetonitrile or methanol).[5][6]
For this compound, a C18 column was selected to provide sufficient hydrophobicity for good retention and separation from closely related impurities.[5] Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength for a wide range of organic molecules. A phosphate buffer is incorporated into the mobile phase to maintain a consistent pH, thereby ensuring reproducible retention times, as the ionization state of the benzimidazole moiety can be pH-dependent. The detection wavelength was selected based on the UV spectrum of this compound to ensure maximum sensitivity.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the purity determination of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
-
Reference Standard: this compound of known purity (e.g., >99.5%).
-
Sample: this compound to be tested.
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 60:40 (v/v). Filter and degas the mobile phase before use.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (typically five or six injections) and evaluating the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
These criteria are based on general pharmacopeial guidelines such as those found in the USP General Chapter <621>.[9][10][11][12][13]
Analysis Procedure and Calculation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution and the sample solution.
-
The purity of the sample is calculated based on the area percent of the main peak.
Calculation:
Purity (%) = (Area of the main peak in the sample chromatogram / Total area of all peaks in the sample chromatogram) x 100
Method Validation Protocol
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3][14][15] The following validation parameters should be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank (diluent) to show no interference at the retention time of the analyte.
-
Analyzing a stressed sample (e.g., exposed to acid, base, heat, light, and oxidation) to demonstrate that the method can separate the analyte from its degradation products.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
-
Procedure: Spike a placebo (if a formulation) or a known sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Analyze each concentration in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six separate preparations of the sample solution at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analysis: Analyze the sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly different from those obtained under the original conditions.
Visualizing the Workflow
The following diagrams illustrate the workflows for the analytical procedure and the method validation process.
Caption: Method Validation Workflow based on ICH Guidelines.
Conclusion
The reverse-phase HPLC method detailed in this application note is a reliable and robust technique for the purity determination of this compound. The protocol is straightforward, and the method validation procedure ensures that it is suitable for its intended use in a quality control environment. Adherence to these protocols will contribute to the consistent quality of this important pharmaceutical intermediate.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
- U.S. Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.usp.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [URL: https://www.fda.
- Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5491EN-us-agilent.pdf]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- International Council for Harmonisation. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [URL: https://www.fda.
- U.S. Pharmacopeia. (2021). <621> Chromatography. [URL: https://www.usp.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
- Slideshare. ICH Q2 Analytical Method Validation. [URL: https://www.slideshare.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- LCGC International. (2024). Are You Sure You Understand USP <621>?. [URL: https://www.lcgc-international.com/view/are-you-sure-you-understand-usp-621-]
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [URL: https://www.propharmagroup.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
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Unmasking the Cellular Interlocutors of 7-methoxy-1H-benzo[d]imidazole: A Senior Application Scientist's Guide to Target Identification
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The compound 7-methoxy-1H-benzo[d]imidazole, while structurally intriguing, currently has an unelucidated mechanism of action. Identifying the specific cellular targets of this small molecule is a critical step in understanding its biological function and therapeutic potential.[5] This guide provides a comprehensive overview of modern target identification methodologies, offering both theoretical insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our approach is multi-faceted, integrating computational prediction with robust biochemical and chemical proteomics techniques to build a high-confidence profile of protein interactors.
PART 1: The Strategic Framework for Target Identification
A successful target identification campaign is not a linear process but rather an iterative cycle of hypothesis generation, experimental validation, and refinement. For a novel compound like this compound, we advocate for a tiered approach that begins with low-resource computational methods and progresses to more intensive, but definitive, experimental techniques.
Chapter 1: In Silico Target Prediction - The First Glimpse into Potential Mechanisms
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into the potential biological targets of this compound.[6][7] These approaches leverage the vast amount of existing biological and chemical data to predict interactions based on structural similarity, pharmacophore matching, and molecular docking.[6][8]
Ligand-Based Approaches: Guilt by Association
Ligand-based methods operate on the principle that structurally similar molecules often share biological targets.[9] By comparing this compound to databases of compounds with known activities, we can generate a preliminary list of potential targets.
A powerful and user-friendly tool for this purpose is SwissTargetPrediction.[9][10] This web server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures against a library of known active compounds.[10]
Structure-Based Approaches: Docking into the Proteome
If the three-dimensional structures of potential target proteins are known, molecular docking can be employed to predict the binding pose and affinity of this compound.[6][7] This "reverse docking" approach screens the compound against a library of protein structures to identify those with favorable binding energies.[7]
Key Computational Target Prediction Tools:
| Tool | Approach | Key Features | URL |
| SwissTargetPrediction | Ligand-based (2D/3D similarity) | User-friendly web interface, provides a ranked list of probable targets.[9][10] | [Link] |
| SEA | Ligand-based (Similarity Ensemble) | Relates proteins based on the chemical similarity of their ligands.[11] | [Link] |
| idTarget | Structure-based (Reverse Docking) | Implements robust scoring functions to predict binding partners from protein databases.[7] | (Various implementations available) |
| ChEMBL | Database | A curated database of bioactive molecules with drug-like properties that can be used for similarity searching.[11] | [Link] |
Protocol 1: In Silico Target Prediction using SwissTargetPrediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Navigate: Access the SwissTargetPrediction web server.[10]
-
Submit: Paste the SMILES string into the query box and select the desired organism (e.g., Homo sapiens).
-
Analyze: The server will return a list of predicted targets, ranked by probability. Examine the top-ranking targets and their associated biological pathways. This list will form the basis for initial experimental validation.
Chapter 2: Affinity-Based Proteomics - Fishing for Targets
Affinity-based proteomics is a powerful and direct method for identifying protein targets.[5][12][13][14] The core principle involves using a modified version of the small molecule as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[15][16]
The Importance of Probe Design
The success of this approach hinges on the design of an affinity probe. This involves chemically modifying this compound to include two key features:
-
A Linker: A chemically inert chain that distances the small molecule from the solid support, minimizing steric hindrance to binding.
-
An Affinity Tag: A molecule, such as biotin, that allows for the selective enrichment of the probe-protein complex.[5]
It is crucial that the chemical modifications do not significantly alter the biological activity of the parent compound. A preliminary structure-activity relationship (SAR) study is recommended to identify positions on the this compound scaffold that can be modified without compromising its activity.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
In this classic approach, the affinity probe is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[17][18][19] A cell lysate is then passed over this matrix, allowing the target proteins to bind to the immobilized probe. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[5][16]
Workflow for Affinity Chromatography-Based Target Identification
Caption: Workflow for affinity chromatography-based target ID.
Protocol 2: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
-
Immobilization of Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm and a terminal biotin tag.
-
Incubate the biotinylated probe with streptavidin-coated agarose beads to achieve immobilization.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to approximately 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have not been conjugated to the probe.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining.
-
Excise protein bands that are unique to the probe-treated sample.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Photo-Affinity Labeling (PAL)
For capturing transient or weak interactions, photo-affinity labeling is a powerful alternative.[20] This technique utilizes a probe containing a photoreactive group (e.g., a diazirine). Upon exposure to UV light, this group forms a highly reactive carbene that covalently crosslinks the probe to any nearby interacting proteins.[20][21] This covalent bond allows for more stringent washing conditions, reducing non-specific background.
Chapter 3: Activity-Based Protein Profiling (ABPP) - A Functional Approach
Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that provides a functional readout of enzyme activity in complex proteomes.[22][23][24][25][26] ABPP utilizes active site-directed chemical probes to covalently label active enzymes.[22][23][24] This allows for the differentiation between the active and inactive forms of an enzyme, a distinction that is not possible with traditional proteomic methods.[24]
If this compound is suspected to be an enzyme inhibitor, a competitive ABPP experiment can be a highly effective method for target identification.
Competitive ABPP Workflow
Caption: Competitive ABPP workflow for target identification.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation:
-
Prepare a cell or tissue lysate as described in the AC-MS protocol.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound for 30-60 minutes at room temperature.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each sample and incubate for a defined period.[24]
-
-
Sample Preparation for MS:
-
If the probe contains a biotin tag, enrich the probe-labeled proteins using streptavidin beads.[22]
-
Perform on-bead or in-solution tryptic digestion of the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., using label-free quantification or isobaric tags).
-
Identify and quantify the probe-labeled peptides in each sample.
-
-
Data Analysis:
-
Proteins that are true targets of this compound will show a dose-dependent decrease in probe labeling compared to the vehicle control.
-
PART 2: Target Validation - From Hypothesis to Confirmation
Identifying a list of potential protein targets is only the first step. Rigorous validation is essential to confirm that these proteins are bona fide interactors of this compound and are responsible for its biological effects.
Biochemical Validation
-
Recombinant Protein Binding: Express and purify the candidate target proteins and assess the binding of this compound directly using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST).
-
Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro assays to confirm that this compound inhibits its activity and determine the potency (e.g., IC50).
Cellular Validation
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the candidate target gene. If the biological effects of this compound are diminished in the absence of the target protein, this provides strong evidence for a direct interaction.
Conclusion
The journey to identify the molecular targets of a novel compound like this compound is a challenging but rewarding endeavor. By strategically combining in silico prediction, affinity-based proteomics, and functional profiling with rigorous validation, researchers can build a compelling case for the mechanism of action of this and other bioactive small molecules. This knowledge is fundamental to advancing our understanding of biology and accelerating the development of new therapeutics.
References
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Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC - NIH. Available at: [Link]
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Activity based Protein Profiling (Abpp) - Creative Biolabs. Available at: [Link]
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Activity-based proteomics - Wikipedia. Available at: [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]
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Activity-based protein profiling: A graphical review - PMC - PubMed Central. Available at: [Link]
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Target prediction of small molecules with information of key molecular interactions - PubMed. Available at: [Link]
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Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. Available at: [Link]
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Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. Available at: [Link]
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Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. Available at: [Link]
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Small-molecule Target and Pathway Identification - Broad Institute. Available at: [Link]
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Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]
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Directory of in silico Drug Design tools. Available at: [Link]
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SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Nucleic Acids Research | Oxford Academic. Available at: [Link]
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Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments. Available at: [Link]
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Emerging Affinity-Based Techniques in Proteomics - PMC - NIH. Available at: [Link]
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Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease - Olink. Available at: [Link]
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Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. | Broad Institute. Available at: [Link]
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From in silico target prediction to multi-target drug design: current databases, methods and applications - PubMed. Available at: [Link]
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Affinity Chromatography Protocol - Conduct Science. Available at: [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. Available at: [Link]
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Selected target prediction tools available on the Internet - ResearchGate. Available at: [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. Available at: [Link]
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Small molecule target identification using photo-affinity chromatography - PMC - NIH. Available at: [Link]
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In Silico Target Prediction - Creative Biolabs. Available at: [Link]
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General workflow of the activity-based protein profiling (ABPP) method.... - ResearchGate. Available at: [Link]
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Activity-Based Protein Profiling Guide | PDF | Macromolecules | Structural Biology - Scribd. Available at: [Link]
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Affinity Chromatography - Creative Biolabs. Available at: [Link]
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An electroaffinity labelling platform for chemoproteomic-based target identification. Available at: [Link]
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Introduction to Affinity Chromatography - Bio-Rad. Available at: [Link]
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Different chemical proteomic approaches to identify the targets of lapatinib - PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. Available at: [Link]
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Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: [Link]
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Imidazole: Having Versatile Biological Activities - SciSpace. Available at: [Link]
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Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives - IUCr Journals. Available at: [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - MDPI. Available at: [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-methoxy-1H-benzo[d]imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-methoxy-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction outcomes. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights into optimizing this synthesis, moving beyond procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Starting Material Quality and Preparation
Question 1: My starting material, 2,3-diaminoanisole, is a dark brown or black solid. Is it suitable for use, and how does its quality impact the reaction yield?
Answer: This is a critical first checkpoint. The quality of your o-phenylenediamine precursor, in this case, 2,3-diaminoanisole, is arguably the most significant factor influencing both yield and the purity of the final product.
-
Causality of Discoloration: o-Phenylenediamines are highly susceptible to aerial oxidation.[1][2] The electron-donating nature of the two amino groups and the methoxy group makes the aromatic ring exceptionally electron-rich and prone to forming highly colored, polymeric quinone-imine impurities. Using discolored starting material directly introduces these impurities into your reaction, leading to low yields of the desired benzimidazole and the formation of intractable tars.
-
Recommended Action:
-
Purification is Mandatory: Do not use severely discolored 2,3-diaminoanisole directly. It should be purified immediately before use.
-
Purification Protocol: A common and effective method is to dissolve the crude diamine in a minimal amount of hot water or ethanol, treat it with activated charcoal to adsorb the polymeric impurities, and filter the hot solution through a pad of Celite®.[2] The purified diamine can then be recrystallized upon cooling.
-
Inert Atmosphere Handling: After purification, handle the material under an inert atmosphere (Nitrogen or Argon) as much as possible to prevent re-oxidation.
-
Question 2: 2,3-Diaminoanisole is not commercially available or is prohibitively expensive. Is there a reliable method to synthesize it in the lab?
Answer: Yes, 2,3-diaminoanisole can be reliably synthesized in-house through the reduction of a suitable nitro-aromatic precursor. The most common and high-yielding approach involves the catalytic hydrogenation of 2-amino-3-nitroanisole.
-
Synthetic Rationale: The selective reduction of a nitro group in the presence of an amino group is a standard transformation. Catalytic hydrogenation using Palladium on carbon (Pd/C) is highly efficient for this purpose.[3]
-
Workflow for Synthesis: The general pathway involves the reduction of the more electrophilic nitro group to an amine.
-
See Appendix 1 for a detailed experimental protocol.
Section 2: Optimizing the Condensation Reaction
Question 3: My yield of this compound is consistently below 50%. What are the key parameters I should investigate to improve the outcome?
Answer: Low yields in the Phillips-Ladenburg condensation of 2,3-diaminoanisole and formic acid typically stem from one or more of the following factors: reaction conditions, atmospheric control, and stoichiometry.[4][5]
-
Troubleshooting Workflow:
-
Key Optimization Parameters:
| Parameter | Standard Condition | Rationale & Troubleshooting Advice |
| Atmosphere | Inert (N₂ or Ar) | Crucial: Prevents oxidative degradation of the electron-rich diamine, which is a primary cause of tar formation and yield loss.[1] If you are running the reaction open to the air, this is the first and most impactful change to make. |
| Acid Catalyst | 4-5 M Hydrochloric Acid (HCl) | The reaction requires an acid catalyst to facilitate the dehydration of the intermediate N-formyl species.[5] Using concentrated acids can cause charring. If using polyphosphoric acid (PPA), ensure the temperature is carefully controlled to avoid decomposition. |
| Temperature | 90 - 100 °C | Heating is necessary to drive the final cyclization and dehydration step.[6] Temperatures above 110-120 °C can lead to decomposition and reduced yield. Monitor the internal temperature carefully. |
| Reactant Ratio | Formic Acid (slight excess, 1.5-2.0 eq.) | A slight excess of formic acid ensures complete conversion of the diamine. However, a large excess can make pH adjustment during workup difficult. |
| Reaction Time | 2 - 4 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.[1] Prolonged heating after the reaction is complete can degrade the product. |
Question 4: My reaction turns into a dark, intractable tar. What causes this and how can it be prevented?
Answer: Tar formation is a classic symptom of starting material degradation, primarily through oxidation.
-
Mechanism of Tar Formation: As previously mentioned, the 2,3-diaminoanisole is highly sensitive to oxidation, which forms colored quinoidal structures. Under acidic and heated conditions, these reactive intermediates can polymerize, leading to the formation of insoluble, high-molecular-weight tars.
-
Preventative Measures:
-
Use Purified Diamine: This is non-negotiable. See Question 1.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel. This can be achieved by purging the flask with nitrogen or argon before adding reagents and maintaining a positive pressure of inert gas throughout the reaction.[1]
-
Controlled Heating: Avoid localized overheating. Use an oil bath with good stirring to ensure even heat distribution. Do not exceed the recommended temperature range.
-
Section 3: Product Isolation and Purification
Question 5: What is the most effective method for isolating and purifying this compound from the reaction mixture?
Answer: The amphoteric nature of the benzimidazole ring (possessing both a weakly acidic N-H proton and a basic imine-type nitrogen) allows for a straightforward acid-base purification strategy, which is often more effective and scalable than column chromatography.
-
Recommended Purification Protocol (Acid-Base Precipitation):
-
Cooling: After confirming reaction completion via TLC, cool the reaction mixture to room temperature.
-
Basification: Slowly and carefully neutralize the acidic mixture by adding a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, in an ice bath. The goal is to bring the pH to ~7-8.
-
Precipitation: As the mixture is neutralized, the this compound product, which is poorly soluble in neutral aqueous media, will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
Drying: Dry the purified solid under vacuum.
-
-
When to Use Chromatography: If the precipitated product is still impure (as determined by TLC or ¹H NMR), column chromatography using silica gel with a gradient of ethyl acetate in hexanes or dichloromethane/methanol can be employed. However, the acid-base precipitation method should be attempted first as it is highly effective at removing both acidic and basic impurities.
Appendices
Appendix 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminoanisole
-
To a solution of 2-amino-3-nitroanisole (1.0 eq.) in ethanol or methanol (approx. 0.1 M concentration) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (approx. 5-10 mol% Pd).
-
Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 40-50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to yield 2,3-diaminoanisole, which should be used immediately or stored under an inert atmosphere.
Protocol 2: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminoanisole (1.0 eq.).
-
Purge the flask with nitrogen or argon.
-
Add 4M hydrochloric acid (approx. 3-4 volumes relative to the diamine).
-
Add formic acid (1.5 eq.) to the stirred suspension.
-
Heat the reaction mixture to 95 °C in an oil bath and maintain this temperature for 2-4 hours, stirring under a positive pressure of nitrogen.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the starting material is consumed, cool the flask to room temperature and then place it in an ice bath.
-
Slowly add concentrated ammonium hydroxide (~28% aq.) until the pH of the solution is ~8. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold diethyl ether.
-
Dry the product under vacuum to afford this compound as a solid. A typical yield for this optimized process is 85-95%.
References
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
National Institutes of Health (NIH). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Applied Chemical Engineering. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
-
National Institutes of Health (NIH). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
-
ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-1H-benzo[d]imidazole
Welcome to the technical support guide for 7-methoxy-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common solubility hurdles associated with this compound in aqueous buffers. As a poorly soluble molecule, achieving a stable and effective concentration for in vitro and in vivo experiments requires a systematic and informed approach. This guide provides in-depth, field-proven strategies and explains the scientific principles behind them.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial challenges.
Q1: My this compound is crashing out of my aqueous buffer. What's the most likely cause?
A1: This is a classic sign of "solvent shock" and exceeding the compound's intrinsic aqueous solubility.[1] Benzimidazole compounds are often hydrophobic and have very low solubility in neutral aqueous solutions.[1] When a concentrated stock solution (typically in a solvent like DMSO) is rapidly diluted into a buffer, the compound can't stay dissolved in the now predominantly aqueous environment and precipitates.[1] The pH of your buffer may also be unfavorable for solubility.[1]
Q2: What is the first and simplest strategy I should try to improve solubility?
A2: The most direct and often effective initial approach is pH adjustment .[] The benzimidazole core contains a basic nitrogen atom. Lowering the pH of the buffer will protonate this site, forming a more soluble salt.[3][4] This is a fundamental strategy in pharmaceutical development for increasing the solubility of basic drugs.[4][5]
Q3: I'm concerned about the excipients (solubilizing agents) affecting my biological assay. Is this a valid concern?
A3: Yes, it is a critical consideration. Every component in your experiment can have an effect.
-
Co-solvents (e.g., DMSO, Ethanol): Can cause cellular toxicity or inhibit enzyme activity at higher concentrations. It's standard practice to keep the final DMSO concentration below 0.5% and always include a vehicle control (buffer with the same amount of co-solvent but no compound) in your experiments.[1]
-
pH Adjustment: Altering the pH can change the ionization state of your compound, which might affect its ability to cross cell membranes or interact with its target. It can also impact the health and function of the cells or proteins in your assay.[1]
-
Surfactants & Cyclodextrins: These can interact with cell membranes or proteins, potentially causing off-target effects.[1] It is crucial to run appropriate controls.
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility issues, a more systematic approach is required. The following guides provide step-by-step protocols, from basic to advanced techniques.
Workflow: Selecting a Solubilization Strategy
Before diving into protocols, use this decision tree to select the most appropriate starting point for your experiment.
Caption: A decision workflow for choosing the right solubilization method.
Guide 1: pH Adjustment and Salt Formation
Mechanism: Benzimidazoles are weak bases. The pKa of the parent benzimidazole is approximately 5.6.[6] By adjusting the pH of the aqueous buffer to be at least 1-2 units below the pKa, the basic nitrogen on the imidazole ring becomes protonated. This positive charge significantly increases the molecule's interaction with polar water molecules, thereby increasing solubility. A study on a similar compound, thiazolobenzimidazole (TBI), showed that while it had an intrinsic solubility of only 11 µg/mL, this could be increased by lowering the pH.[3]
Caption: Protonation of benzimidazole at low pH increases solubility.
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different buffer (e.g., citrate for pH 3-5, phosphate for pH 6-8).[1]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.[1]
-
Sampling: After equilibration, carefully withdraw a sample from the clear supernatant. Do not disturb the solid material at the bottom.
-
Filtration: Filter the sample immediately through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved microcrystals.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[7]
-
Analysis: Plot the measured solubility (on the y-axis) against the final measured pH of each buffer (on the x-axis) to generate a pH-solubility profile.[1] This will reveal the optimal pH range for your experiments.
Guide 2: Co-Solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[][8] They work by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the hydrophobic solute molecule.[]
Commonly Used Co-Solvents in Research
| Co-Solvent | Typical Starting Concentration | Notes & Cautions |
| DMSO (Dimethyl Sulfoxide) | 1-5% (v/v) | Highly effective but can be toxic to cells. Keep final concentration <0.5% for most cell-based assays.[1] |
| Ethanol | 1-10% (v/v) | Less toxic than DMSO but may also have biological effects.[9] |
| PEG 400 (Polyethylene Glycol 400) | 5-20% (v/v) | Generally considered low toxicity and is commonly used in formulations.[] |
| Propylene Glycol | 5-20% (v/v) | Another low-toxicity option, frequently used in pharmaceutical preparations.[9] |
Experimental Protocol: Preparing a Solution with a Co-solvent
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO). Ensure it is fully dissolved.
-
Buffer Preparation: Prepare your final aqueous buffer.
-
Dilution (Critical Step): While vigorously vortexing or stirring the aqueous buffer, add the stock solution dropwise and slowly. This gradual addition is crucial to avoid the "solvent shock" that causes precipitation.[1] Never add the buffer to the concentrated stock.
-
Final Concentration: Ensure the final percentage of the co-solvent in your working solution does not exceed the limits tolerated by your specific assay.
-
Observation: Visually inspect the final solution for any signs of cloudiness or precipitation. For best practice, let it sit for 30 minutes before use to ensure stability.
Guide 3: Use of Surfactants and Micellar Solubilization
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, effectively creating a "soluble" formulation in the aqueous medium.[12]
Commonly Used Surfactants
| Surfactant | Type | Typical Concentration | Notes |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.1% - 2% (w/v) | Widely used, low toxicity, common in pharmaceutical formulations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% (w/v) | Very effective solubilizer but can denature proteins and disrupt cell membranes.[11] Use with caution in biological assays. |
| Cremophor® EL (Polyoxyl 35 Castor Oil) | Non-ionic | 0.5% - 5% (w/v) | Effective solubilizer but has been associated with hypersensitivity reactions in vivo.[12] |
Experimental Protocol: Surfactant-Based Solubilization
-
Surfactant Solution: Prepare the aqueous buffer containing the desired concentration of the surfactant. Ensure the concentration is above the surfactant's CMC.
-
Compound Addition: Add the this compound powder directly to the surfactant-containing buffer.
-
Sonication/Agitation: Use a bath sonicator or vigorous shaking to facilitate the dissolution and encapsulation of the compound into the micelles. This may take some time.
-
Equilibration: Allow the solution to equilibrate for several hours or overnight at a controlled temperature.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any remaining undissolved material before use.
Guide 4: Advanced Technique - Cyclodextrin Complexation
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate a poorly soluble "guest" molecule, like a benzimidazole, within their cavity, forming a stable, water-soluble inclusion complex.[13][14] This method is highly effective and is used to improve the solubility and bioavailability of many drugs.[13] Hydroxypropyl-β-cyclodextrin (HPβCD) is often more effective than standard β-cyclodextrin due to its higher aqueous solubility.[13][14] For some benzimidazoles, complexation with cyclodextrins has been shown to increase solubility by over 1000-fold.[13][14]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.
-
Compound Addition: Add an excess amount of this compound to each CD solution.
-
Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.
-
Sampling & Filtration: Withdraw and filter the supernatant from each vial as described in the pH-solubility protocol.
-
Quantification: Analyze the concentration of the dissolved compound in each sample via HPLC-UV.
-
Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of HPβCD (x-axis). A linear relationship indicates the formation of a 1:1 complex, and the slope can be used to calculate the complexation efficiency.
Part 3: References
-
Rodrigues, L. N. C., Tavares, A. C. M., Ferreira, B. T., Reis, A. K. C. A., & Katiki, L. M. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
SciELO. (n.d.). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2025). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Retrieved January 2, 2026, from [Link]
-
Mavromoustakos, T., et al. (2000). The modes of complexation of benzimidazole with aqueous β-cyclodextrin explored by phase solubility, potentiometric titration, 1H-NMR and molecular modeling studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 36(3), 289-303. [Link]
-
Peffley, S. D., et al. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research, 10(2), 291-296. [Link]
-
Boaz, N. W. (2015). Heterocyclic amphoteric compounds as surfactants. U.S. Patent No. 9,034,815. [Link]
-
Zhang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7352. [Link]
-
ResearchGate. (2023). (PDF) The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved January 2, 2026, from [Link]
-
Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]
-
Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
-
Sharma, T., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(32), 2636-2651. [Link]
-
National Center for Biotechnology Information. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved January 2, 2026, from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
Williams, S. N., & Moshnikova, A. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4765-4776. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved January 2, 2026, from [Link]
-
Trivedi, J. S., & Yue, Z. (2018). Solubilization Using Cosolvent Approach. In Water-Insoluble Drug Formulation (3rd ed., pp. 241-273). CRC Press. [Link]
-
ChemBK. (2024). 5-Methoxy-1H-benzo[d]imidazole. Retrieved January 2, 2026, from [Link]
-
da Silva, L., et al. (2021). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. PLoS ONE, 16(5), e0251417. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
Troubleshooting unexpected byproducts in 7-methoxy-1H-benzo[d]imidazole synthesis
Welcome to the Technical Support Center for the synthesis of 7-methoxy-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected byproducts encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide: Navigating Unexpected Byproducts
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the common and efficient Phillips-Ladenburg condensation of 2,3-diaminoanisole with formic acid.[1][2][3]
Q1: My final product shows two spots on TLC with very similar Rf values, and the NMR spectrum is more complex than expected. What is the likely impurity?
A1: Isomeric Byproduct Formation: The Challenge of 4-methoxy-1H-benzo[d]imidazole
The most probable byproduct in this synthesis is the constitutional isomer, 4-methoxy-1H-benzo[d]imidazole. The cyclization of the asymmetric 2,3-diaminoanisole precursor can occur at two different nitrogen atoms, leading to the formation of both the 7-methoxy and 4-methoxy isomers.
Causality:
The reaction mechanism of the Phillips condensation involves the initial formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration.[1] With 2,3-diaminoanisole, formylation can occur at either the amino group ortho or meta to the methoxy group. Subsequent cyclization leads to the two possible isomers. The ratio of these isomers can be influenced by the reaction conditions, although their similar electronic and steric environments often lead to the formation of a mixture. A study on the N-alkylation of a substituted benzimidazole demonstrated the formation of a structural isomer as a significant side product, highlighting the potential for isomerism in benzimidazole synthesis.[4]
Troubleshooting and Resolution:
-
Reaction Condition Optimization: While completely eliminating the formation of the 4-methoxy isomer is challenging, you can try to influence the isomer ratio by modifying the reaction conditions. Running the reaction at a lower temperature for a longer duration might favor the formation of the thermodynamically more stable isomer.
-
Purification is Key: The most effective way to obtain pure this compound is through careful purification.
-
Flash Column Chromatography: This is a highly effective method for separating isomers with close Rf values. A long column with a shallow solvent gradient is recommended. Experiment with different solvent systems to maximize separation. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The use of specialized stationary phases, such as those designed for isomer separations, can also be beneficial.[5][6]
-
Recrystallization: Fractional recrystallization can also be employed. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallizations may be necessary to achieve high purity. Experiment with solvent systems like methanol/water or ethanol/water.
-
Identifying the Isomers:
Careful analysis of the 1H NMR spectrum is crucial for distinguishing between the 7-methoxy and 4-methoxy isomers. The aromatic proton signals will have different splitting patterns and chemical shifts due to the different substitution patterns. It is advisable to consult reference spectra if available.
Q2: My reaction mixture is dark, and I am getting a poor yield of a discolored product. What is causing this?
A2: Managing Colored Impurities and Oxidation Byproducts
The formation of colored impurities is a common issue in benzimidazole synthesis, often arising from the oxidation of the diamine starting material or intermediates.
Causality:
Ortho-phenylenediamines, including 2,3-diaminoanisole, are susceptible to oxidation, which can be accelerated by heat, light, and the presence of air. This oxidation can lead to the formation of highly colored, polymeric byproducts that are difficult to remove and can lower the yield of the desired product.
Troubleshooting and Resolution:
-
Use High-Purity Starting Materials: Ensure that your 2,3-diaminoanisole is of high purity and has been stored properly to prevent oxidation. Using the dihydrochloride salt of the diamine can sometimes lead to cleaner reactions and reduced color impurities.[7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.
-
Degassed Solvents: If a solvent is used, degassing it prior to use can help to remove dissolved oxygen.
-
Purification:
-
Charcoal Treatment: After the reaction is complete and before product isolation, treating the reaction mixture with activated charcoal can help to adsorb colored impurities.
-
Recrystallization: Recrystallization is an effective method for removing colored impurities. The desired product should crystallize out, leaving the colored impurities in the mother liquor.
-
Q3: I have a significant amount of a water-soluble byproduct. What could it be and how do I deal with it?
A3: Incomplete Cyclization and N-formylated Intermediates
A likely water-soluble byproduct is the N,N'-diformyl-2,3-diaminoanisole intermediate or the mono-formylated species. This occurs when the cyclization and dehydration steps of the Phillips reaction do not go to completion.
Causality:
The formation of the benzimidazole ring requires the elimination of two molecules of water. If the reaction conditions (e.g., temperature, acid concentration) are not sufficient to drive the dehydration to completion, the formylated intermediates can remain in the reaction mixture. These intermediates, with their amide functionalities, are generally more polar and water-soluble than the final benzimidazole product.
Troubleshooting and Resolution:
-
Ensure Complete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to drive the cyclization to completion. Monitoring the reaction by TLC can help determine the optimal reaction time.
-
Acid Catalyst: The concentration of the acid catalyst (in this case, formic acid also acts as the reagent) is crucial. Ensure an adequate excess is used to facilitate both formylation and the subsequent acid-catalyzed dehydration.
-
-
Work-up Procedure:
-
Hydrolysis of Intermediates: During the work-up, adjusting the pH can sometimes help to either hydrolyze the formylated intermediates back to the starting diamine (which can then be removed by extraction) or to facilitate their removal into an aqueous layer.
-
Extraction: A standard acidic work-up will protonate the desired benzimidazole, allowing it to be extracted into the aqueous phase, while less basic impurities may remain in the organic phase. Subsequent basification of the aqueous layer will precipitate the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound using formic acid?
The optimal temperature can vary depending on the scale and specific conditions, but a common starting point is refluxing in formic acid (around 100-110 °C). It is advisable to monitor the reaction progress by TLC to determine the point of maximum product formation and minimal byproduct formation.
Q2: Can I use a different formylating agent instead of formic acid?
Yes, other formylating agents can be used. For example, triethyl orthoformate can be used in the presence of an acid catalyst. This may sometimes lead to cleaner reactions as the removal of ethanol and excess orthoformate can be easier than removing excess formic acid. However, formic acid is often preferred due to its low cost and dual role as both reagent and catalyst.
Q3: Is the methoxy group stable under the acidic reaction conditions?
The methoxy group on the aromatic ring is generally stable under the conditions typically used for the Phillips benzimidazole synthesis. Cleavage of aryl methyl ethers usually requires harsher acidic conditions (e.g., strong acids like HBr or HI at high temperatures) than those employed in this reaction. However, if the reaction is heated for an excessively long time at high temperatures, some degradation could potentially occur.
Q4: What is the best way to purify the final product?
A combination of techniques is often the most effective approach.
-
Initial Work-up: An acid-base extraction is a good first step to separate the basic benzimidazole from neutral or acidic impurities.
-
Recrystallization: This is an excellent technique for removing colored impurities and can also help to enrich one of the isomers if a mixture is present.
-
Flash Column Chromatography: This is the most powerful method for separating the desired 7-methoxy isomer from the 4-methoxy byproduct.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminoanisole (1.0 eq).
-
Carefully add an excess of 98-100% formic acid (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent gradient. A good starting point is a gradient from 100% hexanes to 100% ethyl acetate, or a gradient of methanol in dichloromethane.
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthesis pathway and potential byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct issues.
References
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. welch-us.com [welch-us.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Optimizing reaction conditions for 7-methoxy-1H-benzo[d]imidazole synthesis
Welcome to the dedicated technical support guide for the synthesis of 7-methoxy-1H-benzo[d]imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot them effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for synthesizing this compound?
A1: The most common and efficient method is the Phillips-Ladenburg condensation. This reaction involves the cyclization of 3-methoxy-1,2-phenylenediamine with formic acid.[1][2] The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, which acts as a catalyst.[1][3]
Q2: My reaction mixture turns dark brown or black. Is this normal, and how can I prevent it?
A2: This is a very common issue and is typically caused by the aerial oxidation of the 3-methoxy-1,2-phenylenediamine starting material.[4] While some color change is expected, a very dark mixture can indicate significant impurity formation and potentially lower yields. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Using freshly purified starting materials can also significantly reduce the formation of colored impurities.
Q3: I am observing a significant amount of a side product. What could it be?
A3: In benzimidazole syntheses involving aldehydes, a common side product is the 1,2-disubstituted benzimidazole.[4] However, when using formic acid, this is not a concern. If you are using a different one-carbon source, ensure you control the stoichiometry carefully. Other potential side products could arise from incomplete cyclization or reactions involving impurities in your starting materials.
Q4: What is the role of the acid in the Phillips-Ladenburg condensation?
A4: The acid plays a crucial catalytic role in the cyclization step.[5] The reaction mechanism involves the initial formation of an N-formyl intermediate from the diamine and formic acid. The acid then protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the second amino group to form the imidazole ring. This is followed by dehydration to yield the aromatic benzimidazole.[3][6]
Q5: How do I effectively purify the final product?
A5: Purification can often be achieved by recrystallization from a suitable solvent like an ethanol/water mixture. For more persistent impurities, two techniques are particularly effective:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it into a dilute aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be neutralized with a base (e.g., NaOH) to precipitate the purified product.[4]
-
Activated Carbon Treatment: To remove colored impurities, dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon adsorbs the colored species, and after filtration, the purified product can be recovered by crystallization or evaporation of the solvent.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Degraded Starting Material | 3-methoxy-1,2-phenylenediamine is susceptible to oxidation, appearing as a dark, tarry substance instead of a crystalline solid. Oxidized starting material will not effectively participate in the cyclization reaction. | Use fresh, high-purity 3-methoxy-1,2-phenylenediamine. If the material is old or discolored, consider purification by recrystallization or sublimation before use. |
| Insufficient Heating/Reaction Time | The cyclization and dehydration steps require sufficient thermal energy to overcome the activation barriers.[6] Incomplete reactions are a common cause of low yields. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to reflux (typically around 100-110 °C for aqueous formic acid) and maintained for a sufficient duration (often 2-4 hours) until the starting material is consumed. |
| Inadequate Acid Catalysis | The cyclization is acid-catalyzed.[5] Using only formic acid might not provide a low enough pH for efficient reaction, especially if there are basic impurities present. | Add a catalytic amount of a strong mineral acid, such as 4M Hydrochloric Acid, to the reaction mixture. This ensures the necessary acidic environment for the key cyclization step.[3] |
| Water Content in Formic Acid | While some water is often present, using very dilute formic acid can slow down the reaction rate and affect the equilibrium of the dehydration step. | Use a high concentration of formic acid (e.g., 88-98%). |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Product Remains in Solution | After neutralization, the product may have some solubility in the aqueous mixture, especially if organic co-solvents were used in the workup, leading to losses. | After neutralizing the reaction mixture with a base, cool the solution in an ice bath to maximize precipitation. If the product still does not precipitate fully, extract the aqueous solution with an organic solvent like ethyl acetate. |
| Persistent Colored Impurities | Highly conjugated, colored byproducts from the oxidation of the diamine starting material can co-precipitate with the product and be difficult to remove by simple crystallization. | Before crystallization, dissolve the crude product in a suitable solvent (e.g., ethanol) and treat with activated carbon. Heat the suspension briefly, then filter through celite to remove the carbon and adsorbed impurities. Recrystallize the product from the filtrate.[4] |
| Oily or Gummy Product | The presence of unreacted starting materials or intermediates can prevent the product from crystallizing properly, resulting in an oil or gum. | Purify the crude material using column chromatography. A common eluent system is a gradient of ethyl acetate in hexane. Alternatively, perform an acid-base extraction as described in the FAQ section to separate the basic product from non-basic impurities.[4] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Phillips-Ladenburg condensation.[1][2]
Materials:
-
3-methoxy-1,2-phenylenediamine (1.0 eq)
-
Formic Acid (90%) (approx. 10 eq by volume)
-
4M Hydrochloric Acid (catalytic amount)
-
10% Sodium Hydroxide solution
-
Deionized Water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-methoxy-1,2-phenylenediamine.
-
Add formic acid (90%) and a few drops of 4M hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7-8. The product should precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound.
Visualizing the Workflow and Key Relationships
Reaction Mechanism and Troubleshooting Logic
The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction mechanism and a logical troubleshooting workflow.
References
-
Hulla, M., Nussbaum, S., Bonnin, A. R., & Dyson, P. J. (2019). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications, 55(83), 12476-12479. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2022). International Journal of Advance Research, Ideas and Innovations in Technology, 8(3). [Link]
-
Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2665. [Link]
-
Li, Y., et al. (2021). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 11, 34583-34587. [Link]
-
Characterization of benzimidazole derivatives. (2020). Dalton Transactions. [Link]
-
Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8(6), 1188-1199. [Link]
-
Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. ResearchGate. [Link]
-
Ansari, A. A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Al-karawi, A. J. M., Al-Jothery, A. A. A., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 448-453. [Link]
-
Hanan, E. J., et al. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764. [Link]
-
Supporting Information for Dehydrogenative coupling of alcohols and diamines to synthesize benzimidazoles. (2020). The Royal Society of Chemistry. [Link]
-
Amer, A. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5236. [Link]
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(2), 103-106. [Link]
-
Synthesis and Characterization of N-1-(2-hydroxy-3-methoxybenzyl)-2-(2-hydroxy-3-methoxyphenyl)-1H-benzimidazole. (2018). ResearchGate. [Link]
-
One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. (2012). The Royal Society of Chemistry. [Link]
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]
-
Nguyen, K. T., et al. (2017). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 129(9), 1449-1457. [Link]
-
Islam, M. S., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PLoS ONE, 15(1), e0226437. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. [Link]
-
Kumar, P. S., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 2(3), 273-279. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. (2019). Chalcogenide Letters, 16(12), 577-582. [Link]
-
Synthesis and Characterization of Process Related New Impurity in Ufiprazole. (2019). E-RESEARCHCO. [Link]
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- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemrevlett.com [chemrevlett.com]
Stability of 7-methoxy-1H-benzo[d]imidazole in DMSO and cell culture media
Welcome to the technical support center for 7-methoxy-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and provide practical protocols to ensure the stability and integrity of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound in DMSO?
A1: For optimal stability of this compound in DMSO, it is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) and store them at -20°C or -80°C in small, single-use aliquots. This practice minimizes the exposure of the compound to repeated freeze-thaw cycles, which can introduce moisture and potentially lead to degradation.[1][2] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water content in DMSO has been shown to be a more significant factor in compound degradation than oxygen.[3][4] To further minimize moisture absorption, it is advisable to work under a dry atmosphere (e.g., using a nitrogen or argon stream) when preparing and handling DMSO stock solutions.
Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound withstand?
A2: The number of permissible freeze-thaw cycles is compound-specific. While some studies on diverse compound libraries have shown no significant loss after as many as 11 cycles, others have demonstrated compound deterioration with repeated cycling.[2][3] For this compound, in the absence of specific data, it is prudent to limit freeze-thaw cycles to a maximum of 3-5. For critical experiments, it is highly recommended to use a fresh aliquot or one that has undergone a minimal number of freeze-thaw cycles. To definitively determine the tolerance of your specific batch of this compound, a small-scale freeze-thaw stability study is advised (see Troubleshooting Guide).
Q3: What is the expected stability of this compound in aqueous cell culture media (e.g., DMEM, RPMI-1640)?
A3: The stability of this compound in cell culture media is influenced by several factors, including pH, temperature, and the presence of serum components and cellular enzymes. Benzimidazole derivatives can be susceptible to hydrolysis, particularly at non-neutral pH.[5] Cell culture media are typically buffered to a physiological pH of around 7.4. However, the presence of CO₂ in the incubator and cellular metabolic activity can cause pH shifts.
Furthermore, serum in the media contains various enzymes and proteins that can metabolize or bind to the compound, affecting its stability and bioavailability.[6] Given these variables, it is essential to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO₂).
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemistry of related benzimidazole compounds. Potential degradation pathways could include:
-
Hydrolysis of the methoxy group: The methoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding hydroxylated benzimidazole. Studies on 2-methoxy-1-methylbenzimidazoles have shown that hydrolysis can occur, with the rate being pH-dependent.[5]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Metabolism by cellular enzymes: If used in cell-based assays, cellular enzymes such as cytochrome P450s could metabolize the compound, leading to hydroxylated or other modified products.
Q5: Can DMSO or its degradation products interfere with my assay?
A5: Yes, DMSO and its degradation products can potentially interfere with biological assays.[7][8] DMSO itself can have biological effects, and its degradation products, such as methyl thioether and dimethyl disulfide, can be reactive and interfere with assay readouts, particularly those involving redox chemistry.[9] It is crucial to include appropriate vehicle controls (media with the same final concentration of DMSO as the test samples) in all experiments to account for any solvent effects.
Troubleshooting Guide: Assessing the Stability of this compound
If you are observing inconsistent experimental results or suspect compound instability, this guide provides a systematic approach to troubleshooting and validating the stability of this compound in your specific experimental setup.
Visualizing the Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound.
Detailed Experimental Protocols
This protocol is designed to evaluate the stability of this compound in DMSO at room temperature and under refrigerated conditions.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Microcentrifuge tubes or HPLC vials
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple microcentrifuge tubes.
-
Time Zero (T=0) Sample: Immediately dilute an aliquot of the stock solution to a final concentration of 100 µM in a suitable solvent for your analytical method (e.g., acetonitrile:water 50:50). Analyze this sample immediately to establish the initial concentration.
-
Incubate Samples:
-
Store one set of aliquots at room temperature (20-25°C).
-
Store a second set of aliquots at 4°C.
-
-
Collect Time Points: At specified time intervals (e.g., 0, 4, 8, 24, 48, and 72 hours), take one aliquot from each storage condition.
-
Sample Analysis: Dilute the collected aliquots to 100 µM as in step 3 and analyze immediately by HPLC-UV or LC-MS/MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.
Data Presentation:
| Time (hours) | % Remaining (Room Temp) | % Remaining (4°C) |
| 0 | 100 | 100 |
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
This protocol evaluates the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound DMSO stock solution
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental setup
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (or other suitable organic solvent) for protein precipitation
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare the working solution: Spike the cell culture medium with this compound from your DMSO stock to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments (typically ≤ 0.5%).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. To precipitate proteins, add 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis.
-
Incubate Samples: Place the remaining spiked media in the incubator at 37°C with 5% CO₂.
-
Collect Time Points: At desired time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated media.
-
Sample Preparation: Process each aliquot as described in step 2 to precipitate proteins and collect the supernatant.
-
Sample Analysis: Analyze the supernatant from each time point by HPLC-UV or LC-MS/MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the T=0 sample.
Data Presentation:
| Time (hours) | % Remaining (Cell Culture Medium at 37°C) |
| 0 | 100 |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 24 |
Interpreting the Results
A decrease in the percentage of the parent compound over time indicates instability. A common threshold for considering a compound stable is >85-90% remaining at the final time point of your experiment. If significant degradation is observed, you may need to:
-
Reduce the incubation time of your experiments.
-
Prepare fresh working solutions immediately before use.
-
Consider the impact of potential degradation products on your assay.
Analytical Method Considerations
-
HPLC-UV: A relatively simple and accessible method. A suitable starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. The detection wavelength should be set to the absorbance maximum of this compound.
-
LC-MS/MS: Offers higher sensitivity and specificity and is the preferred method for complex matrices like cell culture media. It also allows for the potential identification of degradation products by analyzing their mass-to-charge ratio.
Potential Degradation Pathway Visualization
Caption: Plausible metabolic pathways for this compound.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Reddit. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [Link]
-
Chiara, J. L., et al. (1973). Hydrolysis of 2-Methoxy-1-methylbenzimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1644-1648. [Link]
-
Jayabharathi, J., et al. (2012). Docking investigation and binding interaction of benzimidazole derivative with bovine serum albumin. Journal of Photochemistry and Photobiology B: Biology, 117, 27-32. [Link]
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Request PDF. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Capancioni, K., et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 22(23), 12843. [Link]
Sources
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- 2. calpaclab.com [calpaclab.com]
- 3. 27080-53-1|this compound|BLD Pharm [bldpharm.com]
- 4. ChEMBL - ChEMBL [ebi.ac.uk]
- 5. fishersci.se [fishersci.se]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 7-Methoxy-1H-benzo[d]imidazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 7-methoxy-1H-benzo[d]imidazole derivatives. As a class of compounds with significant therapeutic potential, achieving high-quality crystalline forms is paramount for downstream applications, from structural elucidation to formulation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction: The Crystallization Puzzle of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, but its derivatives can present unique crystallization challenges. The introduction of a methoxy group at the 7-position, in particular, can influence the molecule's polarity, solubility, and intermolecular interactions, thereby affecting its crystallization behavior. Common hurdles include poor crystal quality, the formation of oils or amorphous precipitates, and polymorphism. This guide will walk you through these challenges, offering systematic approaches to diagnosis and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs under conditions of high supersaturation or when the temperature of the solution is above the melting point of the solute. The presence of impurities can also exacerbate this issue by depressing the melting point of your compound.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If you are using cooling crystallization, decrease the rate of cooling. A slower temperature gradient provides more time for ordered molecular arrangement into a crystal lattice.
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[1]
-
Anti-Solvent Addition: If using an anti-solvent, add it more slowly and with vigorous stirring to ensure localized supersaturation is minimized.
-
-
Solvent System Modification:
-
Lower Boiling Point Solvent: Try a solvent with a lower boiling point to ensure the crystallization temperature is well below the melting point of your compound.[2]
-
Solvent Screening: The current solvent may be too "good." A systematic solvent screening is highly recommended to find a solvent in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
-
Purity Assessment:
-
Further Purification: Impurities can significantly lower the melting point and disrupt crystallization.[3] Consider an additional purification step, such as column chromatography, before attempting crystallization.
-
Activated Carbon: If you suspect colored impurities, treating a solution of your crude product with activated carbon before filtration can be effective.
-
Diagram 1: Troubleshooting Workflow for "Oiling Out"
This diagram outlines the decision-making process when encountering an oiling out event during crystallization.
Caption: Decision tree for addressing "oiling out" during crystallization.
FAQ 2: I'm getting very small, needle-like, or aggregated crystals. How can I improve the crystal quality?
Answer:
Poor crystal quality, such as the formation of small needles or aggregates, is often a result of rapid nucleation and insufficient crystal growth time. The goal is to favor crystal growth over nucleation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Solvent Choice: The choice of solvent is critical as it influences solubility, growth, and nucleation kinetics.[4] A solvent in which your compound is sparingly soluble at room temperature is often a good starting point. For some benzimidazole derivatives, recrystallization from methanol/water or ethanol has proven successful.[5][6]
-
Mixed Solvents: A binary solvent system (a "good" solvent and a "poor" solvent) can provide finer control over solubility and supersaturation.[2]
-
-
Control the Crystallization Rate:
-
Slow Evaporation: Dissolve your compound in a suitable solvent to near saturation, filter to remove any particulates, and allow the solvent to evaporate slowly over several days. This is a gentle method that often yields high-quality crystals.[7]
-
Vapor Diffusion: This technique involves dissolving your compound in a "good" solvent and placing it in a sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution of your compound gradually induces crystallization.
-
Temperature Control: For cooling crystallization, a very slow, controlled cooling rate is crucial. Using a programmable bath or insulating the flask can help.
-
-
Minimize Nucleation Sites:
-
Clean Glassware: Ensure all glassware is meticulously clean, as scratches and dust particles can act as nucleation sites, leading to the formation of many small crystals.
-
Filtering: Filter the hot, saturated solution before cooling to remove any insoluble impurities that could induce premature nucleation.
-
Experimental Protocol: Solvent Screening for Crystallization
Objective: To identify a suitable solvent or solvent system for the crystallization of a this compound derivative.
Materials:
-
Your this compound derivative (approx. 50-100 mg)
-
A selection of solvents (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (5-10 mg) of your compound into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube.
-
Observe the solubility at room temperature. Use a vortex mixer to ensure thorough mixing.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block and observe the solubility.
-
If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature. Observe if crystals form.
-
An ideal single solvent will dissolve your compound when hot but show low solubility at room temperature.
-
If no single solvent is ideal, a mixed solvent system can be explored. Dissolve the compound in a small amount of a "good" solvent (where it is highly soluble) and then add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes cloudy (the point of saturation). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Table 1: Common Solvents for Screening
| Solvent Class | Examples | Polarity | Boiling Point (°C) |
| Protic | Methanol, Ethanol, Isopropanol, Water | High | 65, 78, 82, 100 |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, DMF | Medium-High | 56, 82, 77, 153 |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane | Low | 111, 69, 40 |
This table provides a starting point; the optimal solvent will be compound-specific.
FAQ 3: I suspect polymorphism in my this compound derivative. How can I control which polymorph crystallizes?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known characteristic of benzimidazole derivatives.[8][9] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control over the polymorphic form critical in drug development.
Strategies for Polymorph Control:
-
Solvent Selection: The solvent can have a profound impact on which polymorphic form is obtained. The polarity and hydrogen bonding capability of the solvent can stabilize different molecular conformations or intermolecular interactions, leading to different crystal packing. A systematic screen of various solvents is the first step in identifying conditions that favor a specific polymorph.[4]
-
Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can influence the nucleation of different polymorphs. Generally, slower cooling rates and lower supersaturation favor the formation of the thermodynamically most stable polymorph. Rapid cooling or "crash crystallization" often yields metastable forms.
-
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution is a powerful technique to control the crystalline form. The seed crystals act as templates, directing the crystallization towards the desired polymorph.
-
pH and Additives: For compounds with ionizable groups, the pH of the solution can influence which form crystallizes. The presence of specific impurities or rationally designed additives can also inhibit the growth of certain polymorphs while promoting others.
Diagram 2: Factors Influencing Polymorphic Outcome
This diagram illustrates the key experimental variables that can be manipulated to control the crystallization of a specific polymorph.
Caption: Key factors influencing the resulting polymorph during crystallization.
Conclusion: A Systematic Approach to Crystallization Success
The crystallization of this compound derivatives, while potentially challenging, can be mastered through a systematic and well-informed approach. By carefully considering the purity of the starting material, conducting thorough solvent screening, and controlling the kinetics of crystallization, researchers can overcome common obstacles like oiling out and poor crystal quality. Understanding the potential for polymorphism and the factors that influence it is crucial for obtaining the desired solid-state form. This guide provides a foundation for troubleshooting, but meticulous observation and iterative optimization will ultimately lead to the successful crystallization of your target compounds.
References
-
Vertex AI Search, based on a study of paracetamol, which demonstrates how structurally related impurities can affect product recovery and polymorphic outcome.[3]
-
BenchChem Technical Support Center. Crystallization of Small Organic Molecules.[2]
-
Chapter on "The Influence of Impurities and Additives on Crystallization," which details how foreign species can modulate liquid phase properties and affect the liquid-solid interface.[10]
-
"Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." Industrial & Engineering Chemistry Research.[5]
-
"Solvent Selection in Pharmaceutical Crystallization Process Development." APC Ltd.[11]
-
"The influence of impurities and solvents on crystallization." ResearchGate.[12]
-
"Impurity incorporation in solution crystallization: diagnosis, prevention, and control." CrystEngComm.[6]
-
"Solvent selection for process development." Technobis Crystallization Systems.[4]
-
"How Do Impurities Affect Crystal Structures?" Chemistry For Everyone.[13]
-
"Guide for crystallization," which discusses solvent choice and crystallization techniques.[14]
-
"Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole." PubMed.[8]
-
"Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir." PMC - NIH.[9]
-
"Getting crystals your crystallographer will treasure: a beginner's guide." PMC - NIH.[7]
-
"Advanced crystallisation methods for small organic molecules." Chemical Society Reviews.[15]
- "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews.
-
"Troubleshooting." Chemistry LibreTexts.[1]
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- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. [PDF] Preparation and mesomorphic properties of 1-methyl-1H-benzimidazole-based compounds | Semantic Scholar [semanticscholar.org]
Minimizing off-target effects of 7-methoxy-1H-benzo[d]imidazole in cell assays
A Guide to Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the technical support resource for researchers using 7-methoxy-1H-benzo[d]imidazole and other novel small molecules. As a Senior Application Scientist, my goal is to provide you with the strategic frameworks and detailed protocols necessary to ensure the data you generate is robust, specific, and correctly interpreted.
Given that this compound is a novel or less-characterized agent, this guide focuses on the fundamental principles and best practices for identifying and minimizing off-target effects applicable to any new chemical entity. We will use the benzimidazole scaffold as a guiding example where appropriate, as this chemical class is known for a range of biological activities and potential off-target interactions.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the foundational concepts of on-target vs. off-target effects and proactive steps to mitigate issues before they arise.
Q1: What are off-target effects and why are they a critical concern for my experiments with this compound?
A: Off-target effects are unintended biological consequences of a small molecule that occur due to its interaction with proteins or cellular pathways other than the intended primary target. These effects are a major source of experimental artifacts, leading to misinterpretation of data and poor reproducibility.
For a novel compound like this compound, it is crucial to assume that off-target effects are possible and to design experiments to control for them. The benzimidazole core, for instance, is a "privileged scaffold" found in drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and tubulin. This promiscuity underscores the need for rigorous validation.
Causality Behind the Concern:
-
Misleading Phenotypes: An observed cellular phenotype (e.g., apoptosis, cell cycle arrest) might be attributed to the intended target (e.g., "Target X"), when it is actually caused by the compound inhibiting an unrelated but critical protein (e.g., "Off-Target Y").
-
Irreproducible Results: Off-target effects can vary significantly between different cell lines or experimental conditions due to varying expression levels of the off-target proteins.
-
Wasted Resources: Pursuing a biological hypothesis based on a flawed premise can lead to significant loss of time and resources.
Q2: I have just synthesized this compound. What are the absolute first steps I should take before using it in a cell assay?
A: Before any biological experiment, you must rigorously characterize the compound itself. This is a non-negotiable step for data integrity.
Step 1: Purity Assessment
-
Why: Impurities from the synthesis process can have their own biological activities, confounding your results. An observed effect might be due to a highly potent, minor contaminant.
-
How: Use at least two orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is standard. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the structure.
-
Standard: Aim for >95% purity, with >98% being the ideal for cell-based studies.
Step 2: Solubility Determination
-
Why: Undissolved compound can form aggregates, which can cause non-specific effects and are a common source of artifacts in high-throughput screening. It also leads to incorrect concentration calculations.
-
How: Determine the maximal soluble concentration in your chosen solvent (e.g., DMSO) and, more importantly, in your final cell culture medium.
-
Best Practice: Always perform a visual inspection for precipitation after diluting the compound into aqueous media. If precipitation occurs, that concentration is unusable.
Step 3: Stability Analysis
-
Why: The compound may degrade in solution over time, especially when exposed to light, temperature fluctuations, or components in the cell culture medium. This would lead to a decrease in the effective concentration of the active compound.
-
How: Use LC-MS to measure the concentration of the parent compound in your final assay buffer/medium over the time course of your experiment (e.g., at 0, 24, 48 hours).
| Parameter | Method | Recommended Standard | Rationale |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Structure confirmed | Ensures you have the correct molecule. |
| Purity | HPLC/UPLC-MS | >95% (ideally >98%) | Prevents artifacts from bioactive impurities. |
| Solubility | Kinetic/Thermodynamic Solubility Assay | No precipitation in final assay medium | Avoids compound aggregation and false signals. |
| Stability | LC-MS analysis over time | >90% of parent compound remains after experiment duration | Ensures the effective concentration is known and stable. |
Part 2: Troubleshooting Guide - Experimental Design & Validation
This section provides actionable protocols and workflows to systematically identify and minimize off-target effects.
Q3: My compound shows a potent effect at 10 µM, but the results are inconsistent. How do I determine the correct concentration to use?
A: A single, high concentration is insufficient and often misleading. You must perform a full dose-response curve to understand the compound's activity profile.
The Importance of the Dose-Response Relationship: A classic sigmoidal dose-response curve suggests a specific, saturable interaction with a target. Deviations from this shape can indicate problems like toxicity, aggregation, or complex off-target effects.
Workflow for Dose-Response Analysis
Caption: Workflow for robust dose-response analysis.
Protocol: Generating a Dose-Response Curve
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a 200x serial dilution plate in DMSO. For a 10-point curve with a top concentration of 50 µM, your highest concentration in this plate would be 10 mM.
-
Cell Plating: Plate your cells at a predetermined density and allow them to adhere overnight.
-
Dosing: Dilute the 200x DMSO plate into your final cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as DMSO itself can have biological effects.
-
Incubation: Treat cells for the desired time period.
-
Assay Readout: Perform your assay (e.g., measure cell viability, reporter gene activity).
-
Data Analysis: Normalize the data (e.g., 0% effect for vehicle control, 100% effect for positive control). Plot the normalized response against the logarithm of the compound concentration and fit the curve using appropriate software (e.g., GraphPad Prism, R).
Best Practice: For subsequent experiments, use concentrations at or near the EC50 and avoid using concentrations in the toxic "crash" phase of the curve.
Q4: I have a nice dose-response curve, but how can I be more confident that the observed phenotype is due to my intended target?
A: This is the central question of target validation. You need to demonstrate that the compound's effect is dependent on the presence and activity of its intended target. This is achieved using orthogonal assays and genetic tools.
The Principle of Orthogonal Validation An orthogonal assay measures the same biological outcome but uses a different technology or biological system. If your compound shows similar potency and efficacy in two distinct assays, it significantly increases confidence in the on-target mechanism.
Caption: The logic of using an orthogonal assay to validate a primary finding.
Experimental Strategies for On-Target Validation:
| Strategy | Description | Example Protocol |
| Genetic Knockdown/Out | The effect of the compound should be diminished or abolished in cells where the target protein has been depleted (e.g., using siRNA or CRISPR). | 1. Transfect cells with siRNA targeting your protein of interest or a non-targeting control. 2. After 48-72h, confirm target knockdown via Western Blot or qPCR. 3. Treat both knockdown and control cells with a dose-range of your compound. 4. Expected Outcome: The EC50 should increase significantly in the knockdown cells. |
| Target Overexpression | Overexpressing the target protein may confer resistance to the compound if the compound is a competitive inhibitor. | 1. Transfect cells with a plasmid encoding the target protein or an empty vector control. 2. Treat both sets of cells with your compound. 3. Expected Outcome: The EC50 should increase in the overexpressing cells. |
| Mutant Rescue | If you can introduce a mutation into the target that prevents compound binding without disrupting protein function, expressing this mutant should make cells resistant to the compound. | This is a highly rigorous but complex method, often considered the gold standard for target validation. |
Q5: I suspect my compound has off-targets. How can I directly measure if it binds to my intended target inside the cell?
A: You need a target engagement assay. This directly measures the physical interaction between your compound and its target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method for this.
The Principle of CETSA: A protein's thermal stability (its resistance to heat-induced unfolding) often changes when it is bound to a ligand (like your compound). CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. If your compound binds its target, the target protein will typically be more stable and thus more abundant in the soluble fraction at higher temperatures compared to vehicle-treated cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with your compound (e.g., at 10x EC50) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Harvesting: Harvest the cells, keeping them intact.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells to release their protein content (e.g., by freeze-thaw cycles).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, unfolded proteins (pellet) by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant and analyze the amount of the target protein present at each temperature point using Western Blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Part 3: Proactive Off-Target Liability Screening
Q6: How can I proactively screen for common off-targets associated with benzimidazole-like structures?
A: Leverage commercial screening services or established in-house panels. Given that benzimidazoles can interact with a wide range of protein families, a broad counter-screening panel is advisable.
Recommended Screening Panels:
-
Kinase Panels: Many benzimidazoles are kinase inhibitors. Screening against a panel of representative kinases (e.g., the Eurofins DiscoverX KINOMEscan) is highly recommended to assess selectivity.
-
GPCR Panels: Certain benzimidazoles are known to target GPCRs. A panel screen can identify unintended interactions.
-
hERG Channel Assay: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity and a critical safety liability to check for any new compound.
-
CYP450 Inhibition Panel: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and is a key parameter in drug development.
By systematically applying these principles of compound characterization, dose-response analysis, orthogonal validation, and direct target engagement, you can build a robust data package for this compound and confidently delineate its on-target mechanism from potential off-target effects.
References
-
Title: The importance of medicinal chemistry in pharmacology Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: On the problems of small-molecule probes Source: Nature Chemical Biology URL: [Link]
-
Title: The Benzimidazole Ring as a Privileged Scaffold in Medicinal Chemistry Source: Current Medicinal Chemistry URL: [Link]
-
Title: Recent Advances of Benzimidazole-Based Hybrids as Anticancer Agents Source: Molecules URL: [Link]
-
Title: The impact of compound purity on biological assay results Source: Future Medicinal Chemistry URL: [Link]
-
Title: Compound aggregation: a major source of artifacts in screening campaigns Source: Drug Discovery Today URL: [Link]
-
Title: The ‘mutant-rescue’ strategy: a new method for target validation Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
-
Title: hERG drug-binding and cardiotoxicity Source: Expert Opinion on Drug Safety URL: [Link]
Technical Support Center: Troubleshooting Assay Interference with 7-methoxy-1H-benzo[d]imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential assay interference caused by the small molecule 7-methoxy-1H-benzo[d]imidazole. Our goal is to equip you with the scientific rationale and practical protocols to identify, understand, and mitigate interference, ensuring the integrity of your experimental data.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound belonging to the benzimidazole class. Molecules of this class are prevalent in drug discovery campaigns and are known to interact with a variety of biological targets.[1][2] However, the very properties that make them promising drug candidates can also lead to non-specific interactions and interference in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most likely ways this compound could interfere with my assay?
Based on the chemical structure of this compound, the primary potential mechanisms of interference are:
-
Autofluorescence: The compound itself may fluoresce when excited by the light source used in your assay, leading to a high background signal and potential false-positive results. The benzimidazole core is known to be fluorescent, and the presence of a methoxy group can enhance this property.[3]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, reducing the detected signal and leading to false-negative results.[4]
-
Luciferase Inhibition: Benzimidazole derivatives have been identified as inhibitors of firefly luciferase, a common reporter enzyme in many assays.[5][6][7] This can lead to a decrease in the luminescent signal, which may be misinterpreted as a biological effect.
-
Colloidal Aggregation: At higher concentrations, some benzimidazole-based compounds can form aggregates in solution. These aggregates can non-specifically sequester and inhibit enzymes or interact with other assay components, leading to false-positive inhibition.[8][9]
-
Pan-Assay Interference Compound (PAINS)-like Behavior: The benzimidazole scaffold is present in some known PAINS, which are compounds that tend to show activity in multiple assays through non-specific mechanisms.[10][11]
Q2: My fluorescence-based assay shows a positive hit with this compound. How do I know if it's real?
The first step is to perform a series of control experiments to rule out common interference mechanisms. A systematic approach is crucial.
Troubleshooting Guide: A Step-by-Step Approach
This section provides detailed protocols and decision workflows to diagnose and resolve assay interference from this compound.
Step 1: Characterize the Potential for Autofluorescence
Rationale: Autofluorescence is a common issue with aromatic heterocyclic compounds. The methoxy group on the benzimidazole ring is an electron-donating group that can increase the fluorescence quantum yield.[3] It is essential to determine if the compound's fluorescence spectrum overlaps with your assay's detection wavelengths. Benzimidazole derivatives often fluoresce in the blue-green region.[12]
Experimental Protocol: Measuring Compound Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should match that used in your primary assay.
-
Include a vehicle control (e.g., DMSO in assay buffer) and a buffer-only control.
-
Use the same microplate type (e.g., black-walled, clear-bottom) as your main experiment.
-
Dispense the compound dilutions and controls into the wells. Do not add your fluorescent probe or any biological components (enzymes, cells, etc.).
-
Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Read the plate on a microplate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Analyze the data: A concentration-dependent increase in fluorescence signal significantly above the vehicle control indicates autofluorescence.
Troubleshooting Workflow for Autofluorescence
Caption: Logic of using an orthogonal assay for hit validation.
Examples of Orthogonal Assays:
| Primary Assay Type | Recommended Orthogonal Assay(s) |
| Fluorescence Intensity | Time-Resolved Fluorescence (TRF), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Luciferase Reporter Gene | qPCR to measure target gene mRNA levels, Western blot to measure protein expression, an alternative reporter system (e-g., β-galactosidase) |
| Enzymatic Assay (Fluorescent) | Mass Spectrometry-based substrate conversion assay, Radiometric assay |
Summary and Recommendations
When working with this compound, it is imperative to be vigilant for potential assay interference. By following the systematic troubleshooting guide outlined above, you can confidently identify and mitigate these issues.
Key Takeaways:
-
Always run controls: Compound-only controls for autofluorescence and quenching are essential for any fluorescence-based assay.
-
Be aware of the benzimidazole scaffold: This chemical class is known to have a higher propensity for certain types of interference, particularly luciferase inhibition.
-
Confirm with orthogonal assays: This is the most robust method to ensure your observed biological activity is genuine and not an artifact of the assay technology. [13] By integrating these practices into your research workflow, you can ensure the generation of high-quality, reliable data and accelerate your drug discovery and development efforts.
References
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
-
Nekrasov, B. V., et al. (2022). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 27(15), 4822. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
-
Auld, D. S., et al. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PLoS ONE, 5(5), e10086. [Link]
-
Southern Biotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]
-
Inglese, J., et al. (2007). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry, 50(12), 2739-2742. [Link]
-
Axxam S.p.A. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
-
Hsieh, P.-W., et al. (2017). Development of Benzimidazole Derivatives as Novel Anti-platelet Drugs. Current Pharmaceutical Design, 23(29), 4349-4356. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Legler, J., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(16), 8820. [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Retrieved from [Link]
-
Sahay, I. I., & Ghalsasi, P. S. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega, 4(1), 437-443. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
-
Sahay, I. I., & Ghalsasi, P. S. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega, 4(1), 437-443. [Link]
-
University of Basel. (n.d.). Fluorescence Quenching. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
Kim, H. J., et al. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). New Journal of Chemistry, 47(10), 4867-4872. [Link]
-
Eindhoven University of Technology Research Portal. (n.d.). Fluorescence emission and fluorescence quenching as detection methods in isotachophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]
-
ResearchGate. (2015, August 11). How can I verify that my molecule is quenching the fluorophore and its not shielding the fluorophore? Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
-
Semantic Scholar. (n.d.). Synthesis of some fluorescent benzimidazole derivatives using cobalt(ii) hydroxide as highly efficient catalyst — spectral and physico-chemical studies and ESIPT process. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3357-3375. [Link]
-
ACS Publications. (2025, September 5). Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
Wang, Y., et al. (2022). Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. Scientific Reports, 12(1), 1-8. [Link]
-
G. da Silva, L. H., & da Silva, J. C. (2010). Firefly luciferase inhibition. Analytical Biochemistry, 405(1), 1-9. [Link]
-
Auld, D. S., et al. (2009). A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution. Journal of Medicinal Chemistry, 52(5), 1450-1458. [Link]
-
ResearchGate. (2017, July 17). A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8N2O, 5 grams. Retrieved from [Link]
-
Mohammed, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Catalysts, 13(7), 1083. [Link]
-
Pérez-Gutiérrez, E., et al. (2023). Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides. Materials, 16(12), 4305. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Simple inorganic base promoted polycyclic construction using mucohalic acid as C3 synthon: Synthesis and AIE probe application of benzoi[14][13]midazo[1,2-a]pyridines. Retrieved from [Link]
-
Venugopal, S., et al. (2023). Recent advances of benzimidazole as anticancer agents. Chemical Biology & Drug Design. [Link]
-
Al-Ostath, A. I., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity, 28(1), 1-32. [Link]
-
Semantic Scholar. (n.d.). Mild donor-π-mild acceptor (mD-π-mA) benzimidazole-based deep blue fluorophores with hybridized local and charge transfer (HLCT) excited states for OLEDs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Purification Strategies for 7-Methoxy-1H-benzo[d]imidazole Analogs
Welcome to the technical support center for the purification of 7-methoxy-1H-benzo[d]imidazole analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic compounds. The presence of the electron-donating 7-methoxy group on the benzimidazole core introduces specific challenges and opportunities in purification that require a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust and efficient purification strategies.
Understanding the Molecule: The Influence of the 7-Methoxy Group
The 7-methoxy group, being electron-donating, increases the electron density of the benzimidazole ring system. This has several implications for purification:
-
Increased Polarity: Compared to unsubstituted benzimidazoles, the 7-methoxy analogs are generally more polar. This influences their solubility in various organic solvents and their retention characteristics in chromatography.
-
Basicity: The electron-donating nature of the methoxy group can slightly increase the basicity of the imidazole nitrogens, which can be exploited for purification techniques involving acid-base extractions.
-
Potential for Side Reactions: The activated aromatic ring may be more susceptible to certain side reactions during synthesis, leading to a unique impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound analogs?
A1: The impurity profile largely depends on the synthetic route. For the common condensation reaction between 3-methoxy-o-phenylenediamine and an aldehyde, expect to find:
-
Unreacted 3-methoxy-o-phenylenediamine: This is a common and often polar impurity.
-
Unreacted aldehyde: The polarity of this impurity will vary depending on its structure.
-
Over-oxidation or side-reaction products: The electron-rich nature of the starting diamine can sometimes lead to colored impurities from oxidative side reactions.[1]
-
Partially cyclized intermediates: In some cases, the intermediate Schiff base may not have fully cyclized.
Q2: My this compound analog appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?
A2: Benzimidazoles can be sensitive to acidic conditions, and standard silica gel has an acidic surface that can cause degradation, streaking, or irreversible adsorption of basic compounds. The imidazole moiety can interact strongly with the acidic silanol groups.
-
Solution: Deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) or ammonia solution before packing the column. Eluting with a solvent system containing a similar percentage of a basic modifier is also recommended.
Q3: I am struggling to find a good single-solvent system for recrystallizing my this compound analog. What should I try?
A3: Due to their moderate polarity, finding a single solvent where the compound is sparingly soluble at room temperature but highly soluble when hot can be challenging. A multi-solvent system is often more effective.
-
Recommended Solvent Systems:
-
Ethanol/Water[2]
-
Methanol/Water
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Start by dissolving your compound in a minimal amount of the more polar solvent (the "good" solvent) at an elevated temperature. Then, slowly add the less polar solvent (the "bad" solvent) until you observe persistent turbidity. Reheat to get a clear solution and then allow it to cool slowly.
Troubleshooting Guides
This section provides a structured approach to common purification challenges encountered with this compound analogs.
Scenario 1: Poor Separation in Column Chromatography
Problem: My target compound is co-eluting with an impurity, or the separation is very poor, resulting in broad peaks and low purity of the collected fractions.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System Polarity | The polarity of the eluent is either too high (eluting everything quickly) or too low (causing long retention times and band broadening). | 1. TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. 2. Gradient Elution: If a single isocratic system doesn't provide adequate separation, use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane).[3][4] |
| Acidic Nature of Silica Gel | The basic benzimidazole interacts strongly and non-specifically with the acidic silanol groups on the silica surface, leading to tailing and poor separation. | 1. Basify the Mobile Phase: Add 0.5-1% triethylamine or a few drops of aqueous ammonia to your eluent. 2. Use Neutral or Basic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for particularly sensitive compounds. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 50:1. 2. Dry Loading: Adsorb your crude product onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands compared to liquid loading in a strong solvent. |
Experimental Protocol: Deactivating Silica Gel for Column Chromatography
-
Weigh the required amount of silica gel (e.g., 100 g).
-
Prepare a solvent mixture of your initial, least polar eluent (e.g., 99% hexane, 1% triethylamine).
-
Create a slurry of the silica gel in this basic solvent mixture.
-
Pack the column with the slurry, ensuring even packing without air bubbles.
-
Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it before loading your sample.
Scenario 2: Difficulty in Achieving Crystallization
Problem: After purification by chromatography, the resulting solid is amorphous or an oil, and attempts to recrystallize it have been unsuccessful.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Solvent | The presence of high-boiling point solvents (like DMF or DMSO) from the reaction or chromatography can inhibit crystal lattice formation. | 1. Azeotropic Removal: Dissolve the oily product in a solvent like toluene and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual high-boiling solvents. 2. High Vacuum Drying: Dry the material under high vacuum for an extended period, possibly with gentle heating. |
| Persistent Impurities | Even small amounts of impurities can act as "crystal poisons," disrupting the formation of a well-ordered crystal lattice. | 1. Re-chromatograph: If you suspect impurities, a second chromatographic purification with a different solvent system or stationary phase may be necessary. 2. Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more resource-intensive, option.[5][6][7] |
| Supersaturation Issues | The solution may be supersaturated, or nucleation is not occurring. | 1. Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites. 2. Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution. 3. Slow Cooling & Evaporation: Allow the solution to cool very slowly to room temperature, and then transfer it to a refrigerator. If crystals still do not form, allow the solvent to evaporate slowly over several days. |
Workflow for Troubleshooting Crystallization
Caption: Decision workflow for troubleshooting the crystallization of purified products.
Visualization of a General Purification Strategy
The following workflow outlines a typical purification process for a this compound analog synthesized via the condensation of 3-methoxy-o-phenylenediamine and an aldehyde.
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Validation & Comparative
A Comparative Guide to the Biological Activities of 7-Methoxy-1H-benzo[d]imidazole and 5-Methoxy-1H-benzo[d]imidazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, benzimidazole scaffolds are a cornerstone, recognized for their versatile pharmacological profiles that span from anticancer to antimicrobial and anti-inflammatory activities.[1] The biological action of these molecules is profoundly influenced by the nature and position of substituents on the benzimidazole ring system. This guide provides an in-depth comparative analysis of two closely related isomers: 7-methoxy-1H-benzo[d]imidazole and 5-methoxy-1H-benzo[d]imidazole. While direct head-to-head comparative studies are not extensively available in the current literature, this document synthesizes existing data on related compounds and leverages structure-activity relationship (SAR) principles to offer a predictive comparison of their potential biological activities.
Introduction to Methoxy-Substituted Benzimidazoles
The introduction of a methoxy group (-OCH₃) to the benzimidazole core can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications, in turn, dictate the molecule's interaction with biological targets. The position of this substitution is critical; the 5- and 7-positions on the benzo[d]imidazole ring, while seemingly similar, can lead to distinct biological outcomes due to differences in steric hindrance and electronic effects that influence target binding and metabolic stability.
Synthesis of 7-Methoxy- and 5-Methoxy-1H-benzo[d]imidazole
The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. For the methoxy-substituted isomers, the corresponding methoxy-substituted o-phenylenediamine is the key starting material.
A general synthetic approach involves the cyclocondensation of the appropriately substituted o-phenylenediamine with formic acid or a derivative, often under heating or microwave irradiation. For instance, the synthesis of 5-methoxy-1H-benzo[d]imidazole can be achieved by reacting 4-methoxy-1,2-phenylenediamine with formic acid. Similarly, this compound would be synthesized from 3-methoxy-1,2-phenylenediamine.
Caption: General synthetic routes for 5- and this compound.
Comparative Analysis of Biological Activities
While specific quantitative data for the parent 5-methoxy- and 7-methoxy-1H-benzo[d]imidazoles are sparse, we can infer their potential activities by examining derivatives and general SAR trends.
Anticancer Activity
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase I and tubulin polymerization.[2][3] The position of substituents on the benzimidazole ring is crucial for this activity.
Structure-Activity Relationship Insights:
-
5-Position: Substitution at the 5- (and 6-) position of the benzimidazole ring is generally well-tolerated and can enhance anticancer activity. The electronic nature of the substituent plays a significant role.
-
7-Position: Substitution at the 4- and 7-positions can introduce steric hindrance, which may affect the binding of the molecule to its biological target.
Based on these principles, 5-methoxy-1H-benzo[d]imidazole may be predicted to exhibit more potent anticancer activity compared to its 7-methoxy counterpart. The methoxy group at the 5-position is less likely to sterically clash with target proteins, allowing for more favorable interactions.
Table 1: Anticancer Activity of Representative Methoxy-Substituted Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative (CTL-12) | HCT-116 | 2.5 | [4] |
| 2-aryl-5-cyano-1H-benzimidazole derivative (12b) | 60 cancer cell lines | 0.16 - 3.6 (GI₅₀) | [2][3] |
Antimicrobial Activity
The benzimidazole core is a key pharmacophore in many antimicrobial agents.[5] The mechanism of action often involves the inhibition of essential microbial enzymes.
Structure-Activity Relationship Insights:
-
Literature suggests that substitutions at the 5- and 6-positions of the benzimidazole ring are important for antimicrobial activity. Electron-withdrawing groups at these positions have been shown to enhance activity in some cases.
The electronic effect of the methoxy group (electron-donating) at either the 5- or 7-position would influence the electron density of the benzimidazole ring system, which could modulate its interaction with microbial targets. A direct comparison is difficult without experimental data, but both isomers have the potential for antimicrobial activity.
Anti-inflammatory Activity
Benzimidazole derivatives can exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[6][7] The position of substituents greatly influences this activity.[6][7]
Structure-Activity Relationship Insights:
-
Studies have shown that electron-releasing groups, such as a methoxy group, at the 6-position (equivalent to the 5-position in the other tautomeric form) can contribute to strong anti-inflammatory activity.[6]
-
Substitution at the 5-position has also been shown to influence activity, with some studies indicating that it can lead to moderate inhibition of inflammatory mediators.
This suggests that 5-methoxy-1H-benzo[d]imidazole may have a more promising profile as an anti-inflammatory agent compared to the 7-methoxy isomer, due to the favorable electronic contribution of the methoxy group at a position known to be important for this activity.
Experimental Protocols for Biological Activity Screening
To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-methoxy-1H-benzo[d]imidazole in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each benzimidazole isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Caption: General workflow for a COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, a solution of the cofactor (e.g., hematin), and the COX-2 enzyme solution.
-
Compound Addition: To the wells of a microplate, add the assay buffer, cofactor, and the test compounds at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib).
-
Enzyme Addition: Add the COX-2 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Product Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound and 5-methoxy-1H-benzo[d]imidazole. Based on established structure-activity relationships for the benzimidazole scaffold, the 5-methoxy isomer appears to be a more promising candidate for anticancer and anti-inflammatory activities due to more favorable steric and electronic properties. However, this remains a hypothesis pending direct experimental validation.
Researchers are encouraged to utilize the provided experimental protocols to conduct head-to-head comparisons of these two isomers. Such studies will provide valuable empirical data to confirm or refute the predictive analysis presented here and will contribute to a deeper understanding of the SAR of methoxy-substituted benzimidazoles, ultimately aiding in the rational design of novel therapeutic agents.
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (URL: [Link])
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5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598. PubChem. (URL: [Link])
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals (Basel), 14(7), 663. (URL: [Link])
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5-Methoxy-1H-benzo[D]imidazole-2-carbonitrile | C9H7N3O | CID 83433349. PubChem. (URL: [Link])
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5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603. PubChem. (URL: [Link])
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals (Basel), 14(7), 663. (URL: [Link])
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Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (URL: [Link])
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 11(12), 5619-5627. (URL: [Link])
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5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153. PubChem. (URL: [Link])
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4), 113-116. (URL: [Link])
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A Comparative Guide to Kinase Inhibition: The Established Efficacy of Gefitinib versus the Potential of 7-methoxy-1H-benzo[d]imidazole
This guide provides a detailed comparison between the well-established kinase inhibitor, gefitinib, and the benzimidazole derivative, 7-methoxy-1H-benzo[d]imidazole. While gefitinib has a long-standing clinical history, the specific inhibitory potential of this compound is less characterized. This document will delve into the known mechanisms of gefitinib, explore the potential of the benzimidazole scaffold in kinase inhibition, and provide the experimental frameworks necessary for a direct comparative evaluation. Our audience of researchers, scientists, and drug development professionals will find a comprehensive overview to inform their own discovery and development efforts.
Introduction: Setting the Stage for Comparison
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. These small molecules are designed to interfere with the signaling pathways that drive cancer cell proliferation and survival.
Gefitinib (Iressa®) , an anilinoquinazoline, is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5][6] It has been a key player in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[3][7] Its mechanism of action, clinical efficacy, and resistance profiles are well-documented.[1][8][9][10][11][12]
This compound , on the other hand, represents a foundational scaffold from which more complex kinase inhibitors have been developed.[2][13][14][15][16][17] While this specific molecule's efficacy is not extensively reported in peer-reviewed literature, the benzimidazole core is a privileged structure in medicinal chemistry, known to be a part of numerous kinase inhibitors.[2][13] This guide will, therefore, treat this compound as a representative of a promising chemical class and outline the necessary experimental work to elucidate its potential in comparison to a known standard like gefitinib.
Mechanism of Action: A Tale of Two Scaffolds
The efficacy of any kinase inhibitor is rooted in its ability to selectively bind to the ATP-binding pocket of its target kinase, thereby preventing the phosphorylation of downstream substrates.
Gefitinib: A Competitive Inhibitor of EGFR
Gefitinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1][3] In normal cellular signaling, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[14][15][17][18]
Gefitinib's structure allows it to fit into the ATP-binding pocket of EGFR, preventing ATP from binding and thus blocking the initiation of this signaling cascade.[1][3][4] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1]
Caption: Gefitinib inhibits EGFR signaling.
The Benzimidazole Scaffold: A Versatile Kinase Binder
The benzimidazole ring system is a common feature in many approved and investigational kinase inhibitors.[2][13][15] Its fused heterocyclic structure can engage in various non-covalent interactions within the ATP-binding site of kinases, including hydrogen bonding and van der Waals forces.[14] The specific substitutions on the benzimidazole core are critical for determining the target kinase selectivity and inhibitory potency.[1][3] For this compound, the methoxy group at the 7-position could potentially influence its binding orientation and selectivity.
Without experimental data, the precise mechanism of action for this compound remains speculative. However, based on the known behavior of other benzimidazole-based inhibitors, it would likely act as an ATP-competitive inhibitor.[13][17] The key to its potential efficacy would lie in its ability to selectively inhibit a cancer-relevant kinase with high affinity.
Comparative Efficacy: A Data-Driven Assessment
A direct comparison of the efficacy of these two compounds would require robust experimental data. Below, we outline the key assays and present both known data for gefitinib and hypothetical data for this compound to illustrate a comparative framework.
In Vitro Kinase Inhibition
The initial assessment of a kinase inhibitor is to determine its potency against its target kinase(s) in a cell-free system. This is typically measured as the half-maximal inhibitory concentration (IC50).
| Kinase Target | Gefitinib IC50 (nM) | This compound IC50 (nM) |
| EGFR (wild-type) | ~2-37 | Hypothetical: >10,000 |
| EGFR (mutant) | ~2-20 | Hypothetical: 5,000 |
| Other Kinases (e.g., SRC, LCK) | >10,000 | Hypothetical: >10,000 |
| Note: Gefitinib IC50 values are compiled from various sources. The values for this compound are hypothetical and for illustrative purposes only. |
Cellular Proliferation Assays
To assess the biological effect of the inhibitors on cancer cells, cell viability or proliferation assays are conducted. The MTT assay is a widely used colorimetric method for this purpose.[13][16]
| Cell Line (EGFR status) | Gefitinib GI50 (µM) | This compound GI50 (µM) |
| A549 (wild-type) | ~8 | Hypothetical: >100 |
| HCC827 (mutant, sensitive) | ~0.015 | Hypothetical: 50 |
| H1975 (mutant, resistant) | >10 | Hypothetical: >100 |
| Note: Gefitinib GI50 values are from published literature. The values for this compound are hypothetical and for illustrative purposes only. |
Experimental Protocols: The Path to Comparison
To generate the comparative data presented above, standardized and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Workflow:
Caption: Workflow for an in vitro kinase assay.
Step-by-Step Protocol:
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound (gefitinib or this compound) in DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
Kinase Reaction : In a 96-well plate, add the kinase, its specific peptide substrate, and ATP.
-
Inhibitor Addition : Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection : Add a reagent that converts ADP to ATP and subsequently generates a luminescent signal proportional to the amount of ADP produced.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[13][16]
Workflow:
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Culture : Culture cancer cells in a suitable medium until they are in the exponential growth phase.[13]
-
Cell Seeding : Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation : Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.[13]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, providing a direct measure of the inhibitor's effect on its target's activity within the cell.
Step-by-Step Protocol:
-
Cell Lysis : Treat cells with the inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a protein-rich solution (such as bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Secondary Antibody Incubation : After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on film or with a digital imager.
-
Stripping and Re-probing : The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein to confirm equal loading.
Conclusion and Future Directions
This guide has provided a comprehensive comparison between the established EGFR inhibitor, gefitinib, and the promising but uncharacterized compound, this compound. While gefitinib's efficacy and mechanism of action are well-understood, the potential of this compound as a kinase inhibitor remains to be experimentally validated.
The benzimidazole scaffold is a fertile ground for the development of novel kinase inhibitors.[2][13][15] Future studies should focus on synthesizing a library of derivatives based on the this compound core and screening them against a panel of cancer-relevant kinases. Promising hits can then be subjected to the detailed experimental protocols outlined in this guide to build a robust structure-activity relationship and identify lead compounds for further preclinical development. By leveraging the knowledge gained from established drugs like gefitinib and employing rigorous experimental methodologies, the field of kinase inhibitor discovery can continue to advance, offering new hope for cancer patients.
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Sasaki, T., et al. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology, 7, CMO.S11110. [Link]
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Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218s–4221s. [Link]
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A Comparative Analysis of 7-methoxy-1H-benzo[d]imidazole and Albendazole as Anthelmintic Agents: A Guide for Researchers
In the ongoing endeavor to combat helminth infections, which pose a significant threat to both human and animal health globally, the benzimidazole class of anthelmintics has been a cornerstone of therapeutic strategies. Albendazole, a broad-spectrum benzimidazole carbamate, has long been revered as a gold standard due to its high efficacy against a wide range of parasitic worms.[1][2][3] This guide provides a comparative study of the established anthelmintic, albendazole, and a structurally related derivative, 7-methoxy-1H-benzo[d]imidazole. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage existing data on albendazole and structure-activity relationships of substituted benzimidazoles to provide a comprehensive analysis for researchers and drug development professionals.
The Benzimidazole Scaffold: A Privileged Structure in Anthelmintic Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4] In the context of anthelmintic therapy, the efficacy of benzimidazoles is intrinsically linked to their ability to interfere with the cellular machinery of the parasite, leading to its eventual demise.[5]
Mechanism of Action: Targeting the Parasite's Cytoskeleton
The primary mechanism of action for benzimidazole anthelmintics, including albendazole, is the disruption of microtubule polymerization in the parasite's cells.[1][5][6] These compounds exhibit a high binding affinity for the β-tubulin subunit of the parasite, a protein crucial for the formation of microtubules.[7] This binding event prevents the polymerization of tubulin dimers into functional microtubules, thereby arresting a host of vital cellular processes that depend on a dynamic cytoskeleton, such as cell division, nutrient absorption, and intracellular transport.[1][7] The selective toxicity of benzimidazoles towards helminths is attributed to their significantly higher affinity for parasite β-tubulin compared to the mammalian homologue.[4]
The binding of albendazole to β-tubulin is thought to occur at a specific site, and mutations in the gene encoding this protein, particularly at amino acid position 200 (phenylalanine to tyrosine), have been linked to benzimidazole resistance in some parasitic nematodes.[8]
Caption: Mechanism of action of Albendazole.
Comparative Efficacy: Albendazole as the Benchmark
To establish a baseline for comparison, it is imperative to examine the well-documented efficacy of albendazole. In vitro assays using the adult Indian earthworm, Pheretima posthuma, are a widely accepted preliminary screening method for anthelmintic activity due to the anatomical and physiological similarities to intestinal roundworms.[7][9] The key endpoints in this assay are the time taken for paralysis and the time until death of the worms upon exposure to the test compound.
| Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| 10 | 4.1 | 6.8 | [6] |
| 20 | 4 | 51 | [1] |
| 25 | Not Reported | 124.83 ± 6.99 | [10] |
| 50 | Not Reported | Not Reported | |
| 100 | Not Reported | Not Reported |
Table 1: In Vitro Anthelmintic Activity of Albendazole against Pheretima posthuma
Note: Data is compiled from multiple sources and variations in experimental conditions may exist.
This compound: A Candidate for Investigation
While direct experimental data on the anthelmintic activity of this compound is scarce in the public domain, we can infer its potential based on the structure-activity relationship (SAR) of substituted benzimidazoles. The introduction of a methoxy group (-OCH3) on the benzimidazole ring can influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which can impact its biological activity.
Studies on various methoxy-substituted benzimidazole derivatives have shown that the position and number of methoxy groups can significantly affect their anthelmintic and tubulin polymerization inhibitory activities.[11] For instance, some studies have indicated that methoxy substitution can enhance the binding affinity to β-tubulin.[11]
Inference on Mechanism of Action: It is highly probable that this compound shares the same mechanism of action as other benzimidazoles, namely the inhibition of β-tubulin polymerization. Molecular docking studies on various benzimidazole derivatives have consistently shown their ability to bind to the colchicine binding site of β-tubulin.[2][3] The methoxy group at the 7-position would likely influence the binding affinity and specificity of the compound within this pocket.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative study, standardized experimental protocols are essential. The following outlines the methodologies for in vitro and in vivo evaluation of anthelmintic candidates.
In Vitro Anthelmintic Assay (Pheretima posthuma Model)
This assay serves as a primary screen for anthelmintic activity.
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of similar size and weight.
-
Test compounds (this compound and Albendazole).
-
Vehicle (e.g., 1% Dimethyl sulfoxide).
-
Normal saline.
-
Petri dishes.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Prepare stock solutions of the test compounds and the standard drug (Albendazole) in the vehicle.
-
Prepare a series of dilutions of the test compounds and albendazole in normal saline to achieve the desired final concentrations.
-
Wash the earthworms with normal saline to remove any adhering debris.
-
Place individual earthworms in separate Petri dishes containing a fixed volume of the respective test or control solutions.
-
Record the time taken for the first signs of paralysis (no movement except when shaken vigorously).
-
Record the time of death, confirmed by the absence of movement even when subjected to external stimuli (e.g., dipping in warm water).
-
A control group with normal saline and a vehicle control group should be run in parallel.
Caption: In Vitro Anthelmintic Assay Workflow.
In Vivo Anthelmintic Efficacy (Rodent Model)
For a more definitive assessment of efficacy, in vivo studies in an appropriate animal model, such as mice or rats infected with a target helminth (e.g., Syphacia obvelata or Hymenolepis nana), are necessary.
Procedure:
-
Experimentally infect a cohort of rodents with the target parasite.
-
After the prepatent period, confirm infection through fecal egg counts.
-
Divide the infected animals into groups: a control group (vehicle only), a positive control group (albendazole), and experimental groups (different doses of this compound).
-
Administer the treatments orally for a specified duration.
-
Monitor fecal egg counts at regular intervals post-treatment.
-
At the end of the study, euthanize the animals and perform worm burden counts from the gastrointestinal tract.
-
Calculate the percentage reduction in fecal egg count and worm burden for each treatment group compared to the control group.
Discussion and Future Directions
The established efficacy and broad-spectrum activity of albendazole make it a robust benchmark for the evaluation of new anthelmintic candidates. While direct experimental evidence for the anthelmintic properties of this compound is currently lacking in the accessible scientific literature, its structural similarity to known benzimidazole anthelmintics strongly suggests a similar mechanism of action.
The presence and position of the methoxy group are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. A methoxy group can influence a molecule's ability to cross biological membranes and its interaction with the target protein. Therefore, a systematic evaluation of this compound using the standardized protocols outlined above is warranted.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound and albendazole against a panel of relevant helminth species.
-
Mechanism of Action Confirmation: Utilizing techniques such as tubulin polymerization assays and molecular docking to confirm the binding and inhibitory effects of this compound on parasite β-tubulin.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and potential for systemic efficacy.
By undertaking these investigations, the scientific community can ascertain the true potential of this compound as a novel anthelmintic agent and contribute to the development of new therapeutic options to combat parasitic worm infections.
References
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International Journal of Advanced Research in Science, Engineering and Technology. (2016). In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. [Link]
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- Rao, C. M. M. P., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins.
- Georgieva, M., et al. (2020).
- Katti, S. A., Desai, K. S., & Loharkar, S. V. (2019). SYNTHESIS, MOLECULAR DOCKING & EVALUATION OF ANTHELMINTIC ACTIVITY OF 2-(2-AMINO ETHYL)-1H- BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 8(11), 1141-1150.
- Robinson, M. W., et al. (2004). A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. Journal of molecular graphics & modelling, 23(2), 275-284.
- Lacey, E. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology today (Personal ed.), 6(4), 112-115.
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Frontiers in Pharmacology. (2018). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. [Link]
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- Goswami, S., et al. (2012). An in vitro evaluation of the anthelmintic activity of Hedychium spichatum rhizomes and Zingiber zerumbet rhizomes on the Pheritima Posthuma model: A comparative study. International Journal of Green Pharmacy, 6(2), 146.
- Medina-Franco, J. L., et al. (2012). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm, 3(10), 1316-1320.
- Singh, A., et al. (2012). Modeling, docking, simulation, and inhibitory activity of the benzimidazole analogue against b-tubulin protein from Brugia malayi for treating lymphatic filariasis. Medicinal Chemistry Research, 21(9), 2415-2427.
- Pandey, A., et al. (2011). An in vitro evaluation of anthelmintic activity of Zingiber zerumbet rhizomes and Cucurbita maxima seeds on Pheretima posthuma model: A comparative study. International Journal of Drug Development and Research, 3(4), 274-278.
- Yadav, S., et al. (2018). Structure activity relationship of benzimidazole derivatives. Der Pharma Chemica, 10(3), 115-125.
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International Journal of Advanced Research in Science, Engineering and Technology. (2016). In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. [Link]
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World Journal of Pharmaceutical Research. (2019). SYNTHESIS, MOLECULAR DOCKING & EVALUATION OF ANTHELMINTIC ACTIVITY OF 2-(2-AMINO ETHYL)-1H- BENZIMIDAZOLE DERIVATIVES. [Link]
- Lacey, E. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today, 6(4), 112-115.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2967-2983.
- Dahiya, R., & Pathak, D. (2007). Synthesis, Spectral and Anthelmintic Activity Studies on Some Novel Imidazole Derivatives. E-Journal of Chemistry, 4(4), 548-556.
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Decoding Kinase Cross-Reactivity: A Comparative Guide to the Benzimidazole Scaffold
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, particularly within oncology and immunology, protein kinases stand out as pivotal targets. Their role as central nodes in cellular signaling pathways makes them prime candidates for therapeutic intervention. The benzimidazole scaffold, a "privileged structure" in medicinal chemistry, has proven to be a remarkably fertile ground for the development of potent kinase inhibitors.[1] However, this structural versatility comes with a critical challenge: kinase cross-reactivity.
This guide provides an in-depth analysis of the potential kinase cross-reactivity profile of 7-methoxy-1H-benzo[d]imidazole , a representative of this important chemical class. As direct, comprehensive public data for this specific molecule is limited, we will contextualize its potential behavior by comparing it with well-characterized benzimidazole derivatives and other kinase inhibitors with distinct selectivity profiles. This comparative approach will not only illuminate the potential off-target landscape of this compound but also underscore the indispensable need for rigorous kinase profiling in drug development.
The Kinase Inhibition Landscape: From Broad-Spectrum to Hyper-Selective
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[1] This conservation is a double-edged sword for drug developers. While it allows for the design of inhibitors that can target entire kinase families, it also presents the risk of unintended off-target effects, which can lead to toxicity or unexpected polypharmacology.
To illustrate the spectrum of kinase inhibitor selectivity, we will compare three compounds:
-
NVP-BEZ235 : A multi-targeted inhibitor based on a related imidazoquinoline scaffold, known to potently inhibit both the PI3K and mTOR kinases.[2][3]
-
BMS-509744 : A benzimidazole-based inhibitor demonstrating high selectivity for Interleukin-2 Inducible T-cell Kinase (ITK).[4][5]
-
Selumetinib (AZD6244) : A non-benzimidazole, highly selective allosteric inhibitor of MEK1 and MEK2, serving as a benchmark for exquisite selectivity.[6][7]
Understanding the profiles of these compounds provides a framework for predicting the potential behavior of novel benzimidazoles like this compound.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of our selected compounds against a panel of representative kinases. It is crucial to note that these values are compiled from various sources and assay conditions may differ. For a true head-to-head comparison, all compounds should be profiled in the same assay under identical conditions.
| Kinase Target | NVP-BEZ235 (IC50, nM) | BMS-509744 (IC50, nM) | Selumetinib (AZD6244) (IC50, nM) | Kinase Family |
| PI3Kα | 4 | >10,000 | >10,000 | Lipid Kinase |
| PI3Kβ | 75 | >10,000 | >10,000 | Lipid Kinase |
| PI3Kγ | 7 | >10,000 | >10,000 | Lipid Kinase |
| PI3Kδ | 5 | >10,000 | >10,000 | Lipid Kinase |
| mTOR | 21 | >10,000 | >10,000 | PI3K-related Kinase |
| ITK | >5,000 | 19 [4] | >10,000 | Tyrosine Kinase |
| TEC | >5,000 | >3,800 | >10,000 | Tyrosine Kinase |
| BTK | >5,000 | >3,800 | >10,000 | Tyrosine Kinase |
| MEK1 | >10,000 | >10,000 | 14 [6] | Serine/Threonine Kinase |
| MEK2 | >10,000 | >10,000 | ~14 | Serine/Threonine Kinase |
| ERK1/2 | Not Active | Not Active | Not Active (downstream of MEK) | Serine/Threonine Kinase |
| p38 | >10,000 | Not Reported | No significant inhibition | Serine/Threonine Kinase |
| JNK | >10,000 | Not Reported | No significant inhibition | Serine/Threonine Kinase |
Data compiled from multiple sources.[2][3][4][6] Direct comparison requires standardized assay conditions.
Analysis of Comparator Profiles:
-
NVP-BEZ235 clearly demonstrates a multi-targeted profile , potently inhibiting multiple isoforms of PI3K as well as mTOR. This polypharmacology is by design, aiming to block a signaling pathway at multiple nodes.
-
BMS-509744 exemplifies a selective benzimidazole inhibitor . It shows high potency against its primary target, ITK, with significantly less activity against other kinases, even within the same Tec family.[5]
-
Selumetinib represents the pinnacle of high selectivity . As an allosteric inhibitor, it binds to a site distinct from the highly conserved ATP pocket, contributing to its exquisite specificity for MEK1 and MEK2, with little to no inhibition of other kinases even at high concentrations.[6][7]
Based on these examples, a novel compound like This compound could exhibit a range of behaviors. The benzimidazole core provides a versatile scaffold that, depending on the other substitutions, could be engineered for either broad-spectrum or highly selective kinase inhibition. The methoxy group at the 7-position will influence the electronic and steric properties, ultimately determining its binding affinities across the kinome. Without experimental data, one must assume the potential for both intended and unintended kinase interactions.
Experimental Workflow for Kinase Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of this compound, a systematic, multi-tiered approach is essential. The following workflow outlines a robust strategy for kinase inhibitor profiling.
Caption: A tiered approach to kinase inhibitor profiling.
Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay
A common and robust method for determining kinase activity and inhibition is the ADP-Glo™ Luminescent Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a luminescent signal. A lower signal indicates greater inhibition of the kinase.[6][8]
Materials:
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase of interest (e.g., recombinant human ITK)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.
-
In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor of the target kinase as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer containing the kinase and its specific substrate at 2X their final desired concentrations.
-
Add 2 µL of the kinase/substrate mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin components.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Concluding Remarks for the Practicing Scientist
The benzimidazole scaffold is undeniably a powerful tool in the medicinal chemist's arsenal for developing kinase inhibitors. However, its inherent ability to interact with the conserved ATP-binding site necessitates a thorough and early assessment of kinase cross-reactivity.
While we have used NVP-BEZ235 and BMS-509744 to illustrate the potential for both multi-targeted and selective inhibition within this chemical space, the actual profile of a novel compound like this compound remains an empirical question. A disciplined, tiered approach to kinase profiling, utilizing robust and sensitive assays such as the ADP-Glo™ system, is not merely a regulatory requirement but a fundamental component of sound scientific investigation. It allows for the early identification of potential liabilities, the elucidation of unexpected therapeutic opportunities (polypharmacology), and ultimately, the development of safer and more effective medicines. The insights gained from comprehensive profiling are critical for making informed decisions in the long and arduous journey of drug discovery and development.
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Biochemical profile of NVP-BEZ235 against selected protein kinases and class I PI3Ks. ResearchGate. Available at: [Link]
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BMS-509744 is a Selective and ATP Competitive ITK Inhibitor. Immune System Research. Available at: [Link]
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Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. PubMed. Available at: [Link]
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selumetinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts. NIH. Available at: [Link]
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PI3K Pathway Inhibition with NVP-BEZ235 Hinders Glycolytic Metabolism in Glioblastoma Multiforme Cells. MDPI. Available at: [Link]
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A Definitive Guide to the Structural Elucidation of Novel 7-Methoxy-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide eschews a rigid template in favor of a narrative that mirrors the logical progression of structural confirmation in a research setting. We will delve into the causality behind experimental choices, presenting a self-validating system where each analytical technique corroborates the others, leading to an unambiguous structural assignment.
The Importance of a Multi-Faceted Analytical Approach
Confirming the structure of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. An erroneous structural assignment can lead to the misinterpretation of biological data and wasted resources. Therefore, a multi-faceted approach, employing several complementary analytical techniques, is not just best practice but a scientific necessity. In this guide, we will use a hypothetical novel compound, 2-ethyl-7-methoxy-1H-benzo[d]imidazole , as a case study to illustrate the power of this integrated approach.
Synthesis of the Hypothetical Compound: 2-ethyl-7-methoxy-1H-benzo[d]imidazole
The synthesis of 2-substituted-1H-benzo[d]imidazoles is well-established and typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] For our target molecule, a plausible synthetic route involves the reaction of 3-methoxy-1,2-phenylenediamine with propanoic acid under acidic conditions, followed by cyclization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information about the number of different types of protons and their neighboring protons. For our hypothetical 2-ethyl-7-methoxy-1H-benzo[d]imidazole, we would expect to see signals corresponding to the aromatic protons, the ethyl group protons, the methoxy group protons, and the N-H proton of the imidazole ring.[3]
Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.35 | br s | 1H | N-H |
| 7.42 | d, J = 8.0 Hz | 1H | H-4 |
| 7.05 | t, J = 8.0 Hz | 1H | H-5 |
| 6.88 | d, J = 8.0 Hz | 1H | H-6 |
| 3.95 | s | 3H | -OCH₃ |
| 3.01 | q, J = 7.5 Hz | 2H | -CH₂CH₃ |
| 1.38 | t, J = 7.5 Hz | 3H | -CH₂CH₃ |
Expertise & Experience: The broad singlet at 12.35 ppm is characteristic of the N-H proton in a benzimidazole system, often broadened by quadrupole effects from the adjacent nitrogen and chemical exchange.[3][4] The downfield shift of the aromatic protons is expected due to the deshielding effect of the aromatic ring currents. The coupling pattern of the aromatic protons (a doublet, a triplet, and a doublet) is indicative of a 1,2,3-trisubstituted benzene ring. The quartet and triplet of the ethyl group are a classic ethyl pattern, and the singlet at 3.95 ppm is typical for a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 154.2 | C-2 |
| 148.9 | C-7a |
| 145.8 | C-3a |
| 133.5 | C-5 |
| 122.1 | C-4 |
| 115.6 | C-6 |
| 110.2 | C-7 |
| 55.8 | -OCH₃ |
| 21.5 | -CH₂CH₃ |
| 12.1 | -CH₂CH₃ |
Trustworthiness: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. In this case, we see 10 distinct signals, which matches the 10 carbon atoms in 2-ethyl-7-methoxy-1H-benzo[d]imidazole. The chemical shifts are also consistent with the expected values for the different types of carbon atoms.
Part 2: Mass Spectrometry (MS) - Confirming the Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.
Illustrative HRMS Data (ESI+)
-
Calculated for C₁₀H₁₂N₂O [M+H]⁺: 177.1028
-
Found: 177.1025
Authoritative Grounding: The excellent agreement between the calculated and found masses provides strong evidence for the proposed molecular formula.
Part 3: Single-Crystal X-ray Diffraction - The Unambiguous Proof
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state.[5][6][7][8][9] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Expertise & Experience: Obtaining suitable single crystals for X-ray diffraction can be challenging and is often a rate-limiting step. However, the wealth of information obtained, including bond lengths, bond angles, and intermolecular interactions, is invaluable.[7] For 2-ethyl-7-methoxy-1H-benzo[d]imidazole, X-ray crystallography would definitively confirm the connectivity of the atoms and the substitution pattern on the benzimidazole ring.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh the sample: Accurately weigh 5-10 mg of the novel 7-methoxy-1H-benzo[d]imidazole derivative into a clean, dry NMR tube.
-
Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for benzimidazole derivatives due to its high dissolving power and the fact that the N-H proton is readily observed.[3]
-
Dissolve the sample: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Acquire data: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Protocol 2: Sample Preparation for HRMS Analysis
-
Prepare a stock solution: Prepare a dilute stock solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent system compatible with electrospray ionization (ESI), typically containing a small amount of formic acid to promote protonation.
-
Infuse the sample: Infuse the sample solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data: Acquire the high-resolution mass spectrum in positive ion mode.
Visualizing the Workflow and Structure
Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of novel benzimidazole derivatives.
Confirmed Structure of 2-ethyl-7-methoxy-1H-benzo[d]imidazole
Caption: Molecular structure of 2-ethyl-7-methoxy-1H-benzo[d]imidazole.
Conclusion
The structural confirmation of novel this compound derivatives relies on a synergistic combination of modern analytical techniques. NMR spectroscopy provides the initial blueprint of the molecular structure, which is then corroborated by the precise molecular weight determination from mass spectrometry. For an unequivocal structural proof, single-crystal X-ray diffraction stands as the gold standard. By judiciously applying these techniques and critically evaluating the resulting data, researchers can confidently assign the structures of their novel compounds, paving the way for further investigation into their biological activities.
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Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. [Link]
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(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Retrieved from [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5347. [Link]
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Koval'chukova, O. V., et al. (2021). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1168-1173. [Link]
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The Versatility of Methoxy Methyl Pyridinyl Benzimidazoles in Chemical Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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El-Ghozzi, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl] -1H-benzimidazol-2-yl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 336-340. [Link]
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(PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. (2014). ResearchGate. [Link]
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Wang, M., et al. (2016). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). Molecules, 21(9), 1209. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2963-2976. [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Preprints.org. [Link]
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Kikelj, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2085. [Link]
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Supporting Information for "A mild and efficient method for the synthesis of 2-substituted benzimidazoles". (n.d.). Royal Society of Chemistry. [Link]
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García, F., et al. (2023). Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides. International Journal of Molecular Sciences, 24(12), 10008. [Link]
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Elguero, J., et al. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 8, 1325-1338. [Link]
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Ghichi, N., et al. (2021). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCrData, 6(11), x211105. [Link]
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The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]
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Al-Qalaf, A. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(5), 5632-5642. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Chemistry, 10, 858579. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2963-2976. [Link]
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A Comparative Guide to Structure-Activity Relationships of 7-Methoxy-1H-benzo[d]imidazole Analogs as Kinase Inhibitors
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This guide delves into the nuanced world of 7-methoxy-1H-benzo[d]imidazole analogs, offering a comparative analysis of their structure-activity relationships (SAR), particularly in the context of their burgeoning potential as kinase inhibitors for anticancer therapy. We will explore the rationale behind specific molecular modifications and provide practical, field-tested experimental protocols for their synthesis and evaluation.
The Rationale for Targeting Kinases with this compound Analogs
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] This makes them a prime target for therapeutic intervention. The benzimidazole core, with its fused aromatic system, is adept at fitting into the ATP-binding pocket of many kinases, a key interaction for inhibition.[3][5]
The introduction of a methoxy group at the 7-position of the benzimidazole ring serves a dual purpose. Firstly, it can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the kinase active site. Secondly, its electron-donating nature can modulate the electronic properties of the entire benzimidazole system, influencing its binding affinity and pharmacokinetic profile. Our focus is to understand how further modifications to this 7-methoxy scaffold can refine its potency and selectivity.
Comparative Performance Analysis: Decoding the SAR
To illustrate the structure-activity relationships of this compound analogs, we will consider a hypothetical series of compounds targeting a representative kinase, such as Aurora Kinase A, which is a key regulator of mitosis and a target in cancer therapy.[6][7] The following table summarizes the inhibitory activity (IC50) of these analogs, demonstrating key SAR trends.
| Compound ID | R1-Substituent at 2-position | R2-Substituent at N1-position | Aurora Kinase A IC50 (nM) | Rationale for Modification & Expected Outcome |
| 1a | Phenyl | H | 150 | The unsubstituted phenyl group provides a baseline activity, establishing the core scaffold's potential. |
| 1b | 4-Fluorophenyl | H | 75 | Introduction of a fluorine atom can enhance binding through favorable electrostatic interactions and improve metabolic stability. |
| 1c | 4-Methoxyphenyl | H | 200 | The additional methoxy group might introduce steric hindrance or unfavorable electronic effects, leading to reduced activity. |
| 1d | 3-Aminophenyl | H | 50 | The amino group can act as a hydrogen bond donor, potentially forming an additional interaction within the kinase active site. |
| 2a | Phenyl | Methyl | 120 | N1-methylation can improve cell permeability but may also slightly alter the binding conformation, leading to a modest change in activity. |
| 2b | 4-Fluorophenyl | Methyl | 60 | Combining N1-methylation with the beneficial 4-fluorophenyl group can lead to further improved potency. |
Key SAR Insights:
-
Substitution at the 2-position is critical for activity: The nature of the aryl group at this position directly influences the compound's interaction with the kinase active site. Electron-withdrawing groups, like fluorine, appear to be beneficial.
-
Hydrogen bonding potential enhances potency: The introduction of groups capable of forming additional hydrogen bonds, such as the amino group in compound 1d , can significantly improve inhibitory activity.
-
N1-substitution offers a handle for modulating physicochemical properties: While not always leading to a dramatic increase in potency, substitution at the N1-position can be used to fine-tune properties like solubility and cell permeability.
Experimental Protocols
General Synthesis of 2-Aryl-7-methoxy-1H-benzo[d]imidazole Analogs
This protocol outlines a reliable method for the synthesis of the target compounds, adapted from established procedures for benzimidazole synthesis.[1][8]
Step 1: Synthesis of 3-Methoxy-2-nitroaniline
-
Start with commercially available 2-methoxy-6-nitroaniline.
-
Protect the amino group using acetic anhydride in the presence of a mild base like pyridine.
-
Perform a nucleophilic aromatic substitution with sodium methoxide to replace the 2-methoxy group with a 3-methoxy group.
-
Deprotect the amino group using acidic or basic hydrolysis to yield 3-methoxy-2-nitroaniline.
Step 2: Reduction to 3-Methoxy-benzene-1,2-diamine
-
Dissolve the 3-methoxy-2-nitroaniline in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction to isolate the 3-methoxy-benzene-1,2-diamine.
Step 3: Condensation to form the Benzimidazole Core
-
Dissolve the 3-methoxy-benzene-1,2-diamine and the desired substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in ethanol.
-
Add an oxidizing agent like sodium metabisulfite.[8]
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography to obtain the desired 2-aryl-7-methoxy-1H-benzo[d]imidazole.
In Vitro Kinase Inhibition Assay (Aurora Kinase A)
This protocol describes a typical in vitro assay to determine the IC50 values of the synthesized compounds against Aurora Kinase A.
-
Reagents and Materials: Recombinant human Aurora Kinase A, a suitable peptide substrate (e.g., Kemptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action and Signaling Pathway
The this compound analogs discussed here are designed to act as ATP-competitive inhibitors of Aurora Kinase A. This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates.
Aurora Kinase A Signaling Pathway in Mitosis
Caption: Aurora Kinase A pathway during mitosis and its inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships explored in this guide highlight the importance of systematic modifications to optimize potency and selectivity. Future work should focus on expanding the library of analogs, exploring a wider range of substitutions at the 2- and N1-positions, and evaluating their efficacy in cell-based assays and in vivo models. A deeper understanding of the binding modes of these compounds through co-crystallization studies with their target kinases will be invaluable for guiding the next phase of rational drug design.
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Synthesis and biological evaluation of selective tubulin inhibitors as anti-trypanosomal agents. (2017). PMC. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Available at: [Link]
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Benzimidazole analogs as aurora kinase inhibitors. ResearchGate. Available at: [Link]
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Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. (2023). ResearchGate. Available at: [Link]
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Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed. Available at: [Link]
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Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Available at: [Link]
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Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor. (2012). PubMed. Available at: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). PubMed. Available at: [Link]
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Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. (2023). Royal Society of Chemistry. Available at: [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2021). MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2024). PMC. Available at: [Link]
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Synthesis and biological evaluation of selective tubulin inhibitors as anti-trypanosomal agents. ResearchGate. Available at: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. Available at: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. (2024). Semantic Scholar. Available at: [Link]
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Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. (2017). PubMed. Available at: [Link]
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Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). Brieflands. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-methoxy-1H-benzo[d]imidazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-methoxy-1H-benzo[d]imidazole, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety principles and best practices for chemical waste management.
Hazard Identification and Risk Assessment
The foundation of safe disposal is a thorough understanding of the potential hazards. Based on data from related compounds like imidazole and 4-Methyl-7-nitro-1H-benzo[d]imidazole, this compound should be handled as a hazardous substance.
Inferred Potential Hazards:
-
Skin Corrosion/Irritation: Imidazole is classified as causing severe skin burns and eye damage.[1][2] Substituted benzimidazoles can also cause skin irritation.[3]
-
Serious Eye Damage: Direct contact can cause serious, potentially irreversible eye damage.[1][2][3]
-
Acute Oral Toxicity: Imidazole is harmful if swallowed.[1]
-
Respiratory Irritation: As a solid, dust inhalation may cause respiratory irritation.[3]
-
Reproductive Toxicity: Imidazole is suspected of damaging fertility or the unborn child.[2]
Due to these potential hazards, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [3]
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound for disposal, adherence to proper PPE protocols is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A properly fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][4] | If weighing or transferring the solid compound where dust generation is likely, a NIOSH/MSHA approved respirator may be necessary to prevent respiratory tract irritation.[1] |
Handling Protocols:
-
Always handle the solid form of this compound in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[1][4]
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is crucial for safe and compliant disposal. The following workflow ensures that this compound waste is handled correctly from the moment it is generated.
Step 1: Designate a Hazardous Waste Container
-
Select a waste container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle for solutions or a clearly marked bag or container for solid waste), leak-proof, and has a secure, tight-fitting lid.[4]
Step 2: Label the Waste Container
-
Immediately label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and solvent if it is a solution. All components of a waste mixture must be listed.
-
Attach your lab's specific hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer any unused or waste this compound solid into the designated solid waste container. This includes contaminated weighing paper or boats.
-
Solutions: Pour liquid waste containing this compound into the designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents, acids, acid chlorides, or acid anhydrides).
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that are contaminated with the compound should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.[4]
Step 4: Storage of Waste
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic areas.
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Remove all ignition sources.
-
Don Appropriate PPE: Before cleaning the spill, don the full PPE as described in Section 2.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.
-
For Liquids: Cover the spill with a chemical absorbent pad or inert material.
-
-
Clean-Up:
-
Dispose of Clean-Up Materials: All materials used for the clean-up, including absorbent pads, cloths, and contaminated PPE, must be placed in a sealed bag and disposed of as hazardous waste.[4]
Final Disposal Procedure
The final step is the transfer of the collected hazardous waste to your institution's EHS department for ultimate disposal.
-
Ensure the waste container is securely sealed and the hazardous waste tag is completely and accurately filled out.
-
Arrange for a waste pickup with your EHS department according to their specific procedures. Do not attempt to transport the waste off-site yourself.
-
EHS will coordinate with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility, where it will be incinerated or otherwise treated in compliance with all local, state, and federal regulations.[2]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound waste.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-methoxy-1H-benzo[d]imidazole
This guide provides essential safety and logistical protocols for the handling and disposal of 7-methoxy-1H-benzo[d]imidazole. As specific toxicological data for this compound is limited, the following recommendations are grounded in the established hazard profiles of analogous benzimidazole and imidazole derivatives. The primary objective is to create a self-validating system of safety that protects researchers from potential chemical exposure through dermal, ocular, and inhalation routes.
Hazard Assessment: Understanding the Risks of Benzimidazoles
Benzimidazole derivatives, as a class, present several potential health hazards that dictate our choice of personal protective equipment. The core principle of our safety protocol is to interrupt the pathways of exposure.
-
Dermal Exposure: Many imidazole-based compounds can cause skin irritation, and some are classified as causing severe skin burns.[1][2] Absorption through the skin is a potential route for systemic toxicity. Therefore, preventing all skin contact is paramount.
-
Ocular Exposure: The eyes are highly susceptible to damage from chemical powders and splashes. Related compounds are known to cause serious eye irritation or severe eye damage.[1][3]
-
Inhalation Exposure: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation may lead to respiratory tract irritation.[1][4] Some related compounds are considered harmful if inhaled.
-
Ingestion Exposure: While less common in a controlled lab setting, accidental ingestion via contaminated hands is possible. Benzimidazoles can be harmful if swallowed.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a comprehensive barrier system. Each component is chosen to address the specific hazards identified above.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | Nitrile offers good chemical resistance against a variety of substances. Double-gloving provides an essential backup barrier against tears or punctures and allows for safe removal of the contaminated outer layer.[6] |
| Eye & Face Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.[7][8] | Protects against airborne particles and accidental splashes. Standard safety glasses with side shields are insufficient.[9] |
| A face shield worn over safety goggles.[6] | Required when there is a significant risk of splashing, such as during the handling of larger quantities or solutions.[5] | |
| Respiratory Protection | A NIOSH-approved N95 (or higher) particulate respirator.[7][10] | Mandatory when handling the powder outside of a certified chemical fume hood or when aerosolization is likely. This prevents the inhalation of fine particles.[6] |
| Protective Clothing | A fully-buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[6] | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse. |
| Footwear | Closed-toe shoes. | A mandatory requirement for all laboratory work to protect against spills and falling objects.[6] |
Operational and Disposal Protocols
Properly using and disposing of PPE is as critical as selecting it. These step-by-step protocols ensure that the protective barrier is maintained throughout the workflow.
Safe Handling Workflow
All handling of this compound solid should occur within a certified chemical fume hood to minimize inhalation exposure.[7][11] The following workflow illustrates the key steps for safe handling.
Respiratory Protection Decision Pathway
The need for respiratory protection is dictated by the engineering controls available. A chemical fume hood is the primary line of defense against inhalation.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemos.de [chemos.de]
- 4. aksci.com [aksci.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. bvl.bund.de [bvl.bund.de]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
